molecular formula C6H5N5O2 B1370294 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 31040-15-0

6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B1370294
CAS No.: 31040-15-0
M. Wt: 179.14 g/mol
InChI Key: DPFDCZNFMJEQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a close structural analogue of known effectors for the A2a adenosine receptor (A2a AR), this compound is a valuable scaffold for investigating novel therapeutic pathways . Research indicates that nitro-containing derivatives of the azoloazine series, including this compound, possess promising anti-septic activity in vivo, potentially modulating the dysregulated host response to infection that characterizes sepsis . Its mechanism of action is linked to the activation of A2a AR, which has been shown to reduce inflammation and improve survival outcomes in models of septic shock, offering a potential alternative to conventional antibiotic and steroid therapies . The strong electron-withdrawing effect of the nitro group enhances the π-deficiency of the heterocyclic system, which can be exploited in further synthetic chemistry and drug design . This building block is also a key intermediate in the synthesis of more complex, fused heterocyclic systems via metal-free oxidative N-N bond formation and other advanced cyclization techniques . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c7-6-8-5-2-1-4(11(12)13)3-10(5)9-6/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFDCZNFMJEQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618458
Record name 6-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31040-15-0
Record name 6-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31040-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Nitro-triazolo[1,5-a]pyridin-2-amine: Synthesis, Properties, and Spectroscopic Analysis

An In-Depth Technical Guide to 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine: Synthesis, Properties, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound belonging to the triazolopyridine class of molecules. This family of compounds is of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include potential applications as kinase inhibitors and anti-inflammatory agents.[3][4] The introduction of a nitro group and an amine substituent onto the triazolopyridine scaffold can significantly modulate the compound's physicochemical properties and biological activity, making it a valuable subject of study for structure-activity relationship (SAR) investigations.

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, including a proposed synthetic route, detailed spectroscopic analysis, and essential safety information. The information presented herein is intended to support researchers in the synthesis, characterization, and further investigation of this compound for potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is characterized by a fused ring system consisting of a 1,2,4-triazole ring and a pyridine ring, with a nitro group at position 6 and an amino group at position 2.

Gcluster_0Step 1: Formation of the Triazolopyridine Core2-Aminopyridine2-AminopyridineReagents1. Cyanamide (H2NCN)2. Oxidizing Agent (e.g., PIFA)2-Aminopyridine->ReagentsReaction[1,2,4]triazolo[1,5-a]pyridin-2-amine[1,2,4]triazolo[1,5-a]pyridin-2-amineReagents->[1,2,4]triazolo[1,5-a]pyridin-2-amineCyclizationGcluster_1Step 2: Electrophilic Nitration[1,2,4]triazolo[1,5-a]pyridin-2-amine[1,2,4]triazolo[1,5-a]pyridin-2-amineNitrating_AgentHNO3 / H2SO4[1,2,4]triazolo[1,5-a]pyridin-2-amine->Nitrating_AgentReaction6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amineThis compoundNitrating_Agent->this compoundNitration

Structure Elucidation of 6-Nitro-triazolo[1,5-a]pyridin-2-amine: A Technical Guide for Researchers

Structure Elucidation of 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of the synthetic pathway and the multifaceted spectroscopic analysis required to confirm its molecular structure.

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system due to its presence in numerous biologically active compounds. The introduction of a nitro group and an amine substituent, as in 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, can significantly modulate the physicochemical and pharmacological properties of the core structure. Accurate and unambiguous structure elucidation is paramount for understanding structure-activity relationships (SAR) and for the advancement of drug discovery programs. This guide will detail a logical workflow for the synthesis and structural verification of this target compound, integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. While crystallographic data for this specific molecule is not publicly available, we will draw upon data from analogous structures to discuss its probable molecular geometry.

Synthesis of 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

The synthesis of the title compound can be achieved through a cyclization reaction, a common strategy for forming the triazolo[1,5-a]pyridine ring system. A plausible and efficient method is adapted from the synthesis of related nitro-substituted aminotriazolopyridines.[4] The proposed synthetic route involves the reaction of a substituted 2-hydrazinopyridine with a suitable cyclizing agent.

Proposed Synthetic Workflow

Synthesis_Workflowreagent12-Hydrazino-5-nitropyridineintermediateIntermediate (unisolated)reagent1->intermediateReactionreagent2Cyanogen Bromide (BrCN)reagent2->intermediateproduct6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amineintermediate->productCyclization

Caption: Proposed synthetic workflow for 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Experimental Protocol

Materials:

  • 2-Hydrazino-5-nitropyridine

  • Cyanogen Bromide (BrCN)

  • Ethanol

  • Sodium Bicarbonate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydrazino-5-nitropyridine (1.0 eq) in ethanol.

  • To this solution, add a solution of cyanogen bromide (1.1 eq) in ethanol dropwise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a solid.

Spectroscopic Analysis and Structure Confirmation

The definitive structure of the synthesized compound is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. The predicted chemical shifts for 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine are based on the analysis of structurally similar compounds reported in the literature.[5][6]

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the amine protons. The electron-withdrawing nitro group and the fused triazole ring will significantly influence the chemical shifts.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~9.5d1HH-5Deshielded due to the strong electron-withdrawing effect of the adjacent nitro group and the anisotropic effect of the fused triazole ring.
~8.4dd1HH-7Influenced by the ortho nitro group and meta relationship to the fused ring nitrogen.
~7.8d1HH-8Coupled to H-7.
~7.2br s2H-NH₂Broad singlet due to quadrupole broadening and exchange; chemical shift can vary with concentration and temperature.

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentJustification
~160C-2Carbon bearing the amino group in the triazole ring.
~150C-8aBridgehead carbon of the fused ring system.
~145C-6Carbon attached to the nitro group, significantly deshielded.
~140C-5Deshielded due to proximity to the nitro group.
~120C-7Aromatic carbon.
~115C-8Aromatic carbon.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. For 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine (Molecular Formula: C₆H₅N₅O₂), the expected molecular weight is approximately 179.14 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

The fragmentation of nitroaromatic compounds under EI-MS is well-documented.[1][3]

m/zFragmentInterpretation
179[M]⁺Molecular ion peak.
149[M - NO]⁺Loss of nitric oxide, a common fragmentation for nitroaromatics.
133[M - NO₂]⁺Loss of the nitro group.
105[C₅H₃N₃]⁺Further fragmentation involving loss of HCN from the triazole ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is expected to show characteristic absorption bands for the amine, nitro, and aromatic moieties.[7][8][9]

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchingPrimary amine (-NH₂)
1640-1600N-H bendingPrimary amine (-NH₂)
1550-1500Asymmetric NO₂ stretchingNitro group (-NO₂)
1350-1300Symmetric NO₂ stretchingNitro group (-NO₂)
1600-1450C=C and C=N stretchingAromatic rings

Molecular Geometry and Crystallography

While a single-crystal X-ray diffraction study for 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine has not been reported, analysis of related triazolopyridine and triazolopyrimidine structures in the Cambridge Structural Database (CSD) can provide insights into its likely molecular geometry.[10][11]

The[1][2][3]triazolo[1,5-a]pyridine ring system is expected to be largely planar. The planarity of the fused heterocyclic core is a common feature in such systems, facilitating π-π stacking interactions in the solid state. The exocyclic amino group at the 2-position is also likely to be coplanar with the triazole ring to maximize electronic conjugation. The nitro group at the 6-position may exhibit a slight twist relative to the pyridine ring plane.

Caption: 2D structure of 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Conclusion

The structural elucidation of 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a systematic process that relies on a combination of a plausible synthetic strategy and comprehensive spectroscopic analysis. This guide has outlined a robust workflow for its preparation and characterization. The interpretation of NMR, MS, and IR data, supported by comparisons with structurally related compounds, provides a self-validating system for confirming the identity and purity of the target molecule. This foundational knowledge is critical for any further investigation into the biological activities and potential therapeutic applications of this and related compounds.

An In-Depth Technical Guide to 6-Nitro-triazolo[1,5-a]pyridin-2-amine (C6H5N5O2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Nitro-triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound with the molecular formula C6H5N5O2. We will delve into its chemical properties, a plausible synthetic route, and explore its potential applications in the realm of drug discovery, drawing insights from the broader class of triazolopyridine derivatives.

Introduction: The Significance of the Triazolo[1,5-a]pyridine Scaffold

The triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] These nitrogen-containing fused heterocycles have garnered significant attention due to their structural similarity to purines, allowing them to interact with a variety of biological targets.[2] The versatility of the triazolopyridine framework allows for chemical modifications that can fine-tune its pharmacological properties, making it a prime candidate for drug design.[1]

Derivatives of this scaffold have been investigated for their potential as antibacterial, antifungal, anticancer, anti-inflammatory, and antitubercular agents.[2] The introduction of a nitro group, as seen in 6-Nitro-triazolo[1,5-a]pyridin-2-amine, can significantly influence the molecule's electronic properties and biological activity. Nitrotriazole-containing compounds have shown promise in the development of treatments for infectious diseases, with some acting as inhibitors of ergosterol biosynthesis or being activated by nitroreductase enzymes in pathogens.[3]

This guide will focus specifically on the 2-amino, 6-nitro substituted triazolo[1,5-a]pyridine, providing a foundational understanding for researchers interested in exploring its therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Nitro-triazolo[1,5-a]pyridin-2-amine is presented below.

PropertyValueSource
Molecular Formula C6H5N5O2[4]
Molecular Weight 179.14 g/mol [4]
CAS Number 31040-15-0[4]
Appearance Likely a yellow or orange solidInferred from related nitro-aromatic compounds
Solubility Expected to be soluble in polar organic solvents like DMSO and DMFInferred from chemical structure

Synthesis of 6-Nitro-triazolo[1,5-a]pyridin-2-amine

The general strategy involves the cyclization of a substituted 2-aminopyridine derivative.

Proposed Synthetic Workflow

Synthetic Workflow A 2-amino-6-chloropyridine B 2-amino-6-chloro-3-nitropyridine A->B Nitration (HNO3/H2SO4) C 2-hydrazinyl-6-chloro-3-nitropyridine B->C Diazotization & Reduction (NaNO2, HCl then SnCl2) D 6-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine C->D Cyclization (Formic Acid) E 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine D->E Amination (NH3)

Caption: Proposed synthetic workflow for 6-Nitro-triazolo[1,5-a]pyridin-2-amine.

Detailed Experimental Protocol (Representative)

Step 1: Nitration of 2-amino-6-chloropyridine

  • To a stirred solution of 2-amino-6-chloropyridine in concentrated sulfuric acid, cooled to 0°C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated product, 2-amino-6-chloro-3-nitropyridine, is collected by filtration, washed with cold water, and dried.

Step 2: Formation of 2-hydrazinyl-6-chloro-3-nitropyridine

  • Suspend 2-amino-6-chloro-3-nitropyridine in aqueous hydrochloric acid and cool to 0°C.

  • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.

  • After stirring for 30 minutes, add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Basify the mixture with sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-hydrazinyl-6-chloro-3-nitropyridine.

Step 3: Cyclization to form the Triazolopyridine Ring

  • Reflux a solution of 2-hydrazinyl-6-chloro-3-nitropyridine in formic acid for 8-12 hours.

  • After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate).

  • The resulting precipitate, 6-chloro-8-nitro-[3][7][8]triazolo[1,5-a]pyridine, is collected by filtration, washed with water, and dried.

Step 4: Amination to yield 6-Nitro-[3][7][8]triazolo[1,5-a]pyridin-2-amine

  • Heat a solution of 6-chloro-8-nitro-[3][7][8]triazolo[1,5-a]pyridine in a sealed vessel with a solution of ammonia in a suitable solvent (e.g., ethanol or dioxane) at 100-120°C for 12-24 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 6-Nitro-[3][7][8]triazolo[1,5-a]pyridin-2-amine.

Spectroscopic Characterization (Expected)

The structure of the synthesized 6-Nitro-triazolo[1,5-a]pyridin-2-amine would be confirmed using standard spectroscopic techniques:

  • ¹H NMR: Aromatic protons on the pyridine and triazole rings would show characteristic chemical shifts and coupling patterns. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: The number of signals would correspond to the number of unique carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amine group, C=N and C=C stretching of the aromatic rings, and the symmetric and asymmetric stretching of the nitro group would be observed.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (179.14 g/mol ) would be observed.

Potential Biological Activities and Applications in Drug Discovery

While specific biological data for 6-Nitro-triazolo[1,5-a]pyridin-2-amine is limited in the public domain, the broader class of nitro-substituted azolopyrimidines and triazolopyridines has shown a range of interesting pharmacological activities.[7][8][9]

Potential Therapeutic Areas

Potential_Applications Core_Compound 6-Nitro-triazolo[1,5-a]pyridin-2-amine Antiviral Antiviral Core_Compound->Antiviral Inhibition of viral replication Antiglycation Antiglycation Core_Compound->Antiglycation Prevention of AGEs Anticancer Anticancer Core_Compound->Anticancer Kinase inhibition Anti-inflammatory Anti-inflammatory Core_Compound->Anti-inflammatory Modulation of inflammatory pathways Antimicrobial Antimicrobial Core_Compound->Antimicrobial Disruption of microbial processes

Caption: Potential therapeutic applications of 6-Nitro-triazolo[1,5-a]pyridin-2-amine based on related compounds.

  • Antiviral Activity: Polyphenol-modified azolo-azines have demonstrated virus-inhibiting activity, suggesting that the triazolopyridine scaffold could be a starting point for the development of new antiviral agents.[8] The mechanism may involve the inhibition of viral hemagglutinin binding to cellular receptors.[8]

  • Antiglycation Agents: Structurally related 6-nitroazolo[1,5-a]pyrimidines have shown promising antiglycation activity, which is relevant for the management of diabetic complications.[7][10] These compounds may act by preventing the formation of advanced glycation end-products (AGEs).[10]

  • Anticancer Potential: The triazolopyridine skeleton is present in compounds that act as inhibitors of various kinases, which are crucial targets in cancer therapy.[11] The specific substitution pattern of 6-Nitro-triazolo[1,5-a]pyridin-2-amine may confer inhibitory activity against kinases involved in cell proliferation and survival.

  • Anti-inflammatory Properties: Nitro-azolo[1,5-a]pyrimidines have been investigated for their anti-inflammatory and protective effects in models of acute lung injury.[9] This suggests that the title compound could be explored for its potential in treating inflammatory conditions.

Future Perspectives

6-Nitro-triazolo[1,5-a]pyridin-2-amine represents an intriguing, yet underexplored, molecule with significant potential for drug discovery. Future research should focus on:

  • Development and Optimization of a Reliable Synthetic Route: A validated, high-yield synthesis is crucial for producing sufficient quantities for further study.

  • Comprehensive Biological Screening: The compound should be screened against a wide range of biological targets, including viral proteins, kinases, and enzymes involved in inflammatory and metabolic pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues will help to identify the key structural features responsible for any observed biological activity and to optimize potency and selectivity.

  • In vivo Efficacy and Safety Profiling: Promising candidates from in vitro studies will require evaluation in animal models to assess their therapeutic efficacy and safety.

The unique combination of the privileged triazolo[1,5-a]pyridine scaffold with a nitro and an amino group makes 6-Nitro-triazolo[1,5-a]pyridin-2-amine a compelling starting point for the development of novel therapeutics.

References

An In-Depth Technical Guide to the Synthesis of 2-Amino-6-nitro-s-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The s-triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system integral to the development of novel therapeutic agents and advanced materials.[1] Its derivatives exhibit a wide range of biological activities, making them a focal point for research in medicinal chemistry.[2] This guide provides a comprehensive, in-depth exploration of a robust and reliable synthetic pathway to 2-Amino-6-nitro-s-triazolo[1,5-a]pyridine. The described methodology proceeds through a two-step sequence involving the formation of a key 2-hydrazinyl-5-nitropyridine intermediate, followed by a cyclization reaction that culminates in an in-situ Dimroth rearrangement to yield the thermodynamically stable target compound. This document is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but a foundational understanding of the reaction mechanics, strategic considerations, and practical execution necessary for successful synthesis.

Strategic Overview of the Synthesis

The synthesis of the target molecule, 2-Amino-6-nitro-s-triazolo[1,5-a]pyridine, is strategically designed around the inherent reactivity of a nitrated pyridine ring and the unique chemistry of fused heterocyclic ring formation. The pathway is bifurcated into two primary stages:

  • Formation of the Hydrazinyl Intermediate: This initial step involves a nucleophilic aromatic substitution (SNAr) on an activated pyridine precursor. The electron-withdrawing nature of the nitro group at the 5-position is critical, as it activates the C2 position for nucleophilic attack by hydrazine.

  • Annulation of the Triazole Ring: The second stage involves the reaction of the hydrazinyl intermediate with a C1-N1 synthon, typically cyanogen bromide or cyanamide. This reaction constructs the fused 1,2,4-triazole ring. A key feature of this step is the spontaneous and critical Dimroth rearrangement , which ensures the formation of the desired, thermodynamically favored s-triazolo[1,5-a]pyridine isomer over the kinetically formed s-triazolo[4,3-a]pyridine intermediate.[3][4]

The Pivotal Role of the Dimroth Rearrangement

The Dimroth rearrangement is a well-documented isomerization phenomenon in heterocyclic chemistry, particularly for N-bridged fused triazole systems.[5] In this synthesis, the initial cyclization is mechanistically predisposed to form the [4,3-a] isomer. However, under the thermal conditions of the reaction, this kinetic product is not isolated. It undergoes a ring-opening to a transient diazo intermediate, followed by bond rotation and subsequent ring-closure to furnish the more stable [1,5-a] isomer.[3][6][7] Understanding this rearrangement is paramount, as it explains the regiochemical outcome and the high isomeric purity of the final product.

Synthetic Pathway and Mechanism

The overall synthetic transformation is illustrated below. This workflow highlights the progression from commercially available starting materials to the final target compound.

Synthesis_Pathway Start 2-Chloro-5-nitropyridine Reagent1 Hydrazine Hydrate (N₂H₄·H₂O) Ethanol, Reflux Start->Reagent1 Intermediate Intermediate: 2-Hydrazinyl-5-nitropyridine Reagent1->Intermediate Step 1: Hydrazinolysis (SNAr) Reagent2 Cyanogen Bromide (BrCN) Methanol, Reflux Intermediate->Reagent2 KineticProduct Kinetic Isomer (Unstable): 3-Amino-7-nitro-s-triazolo[4,3-a]pyridine Reagent2->KineticProduct Step 2: Cyclization Rearrangement Dimroth Rearrangement (Heat) KineticProduct->Rearrangement FinalProduct Final Product: 2-Amino-6-nitro-s-triazolo[1,5-a]pyridine Rearrangement->FinalProduct

Figure 1: A workflow diagram of the two-step synthesis of 2-Amino-6-nitro-s-triazolo[1,5-a]pyridine, highlighting the key intermediate and the crucial Dimroth rearrangement.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials. All procedures must be conducted in a properly functioning fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of 2-Hydrazinyl-5-nitropyridine

This procedure details the nucleophilic aromatic substitution reaction to produce the key synthesis intermediate.[8]

Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (10.0 g, 63.1 mmol).

  • Solvent and Reagent Addition: Add ethanol (100 mL) to the flask and stir to dissolve the starting material. To this solution, add hydrazine hydrate (6.1 mL, ~126 mmol, 2.0 eq.) dropwise over 10 minutes. The addition is exothermic and may cause the ethanol to gently boil.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then further chill in an ice bath for 30 minutes. A yellow precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 20 mL) and then with diethyl ether (20 mL) to facilitate drying.

  • Drying: Dry the bright yellow solid under vacuum to yield 2-hydrazinyl-5-nitropyridine.

Step 2: Synthesis of 2-Amino-6-nitro-s-triazolo[1,5-a]pyridine

This protocol describes the cyclization of the hydrazinyl intermediate and the subsequent in-situ rearrangement to the final product.

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend the 2-hydrazinyl-5-nitropyridine (8.0 g, 51.9 mmol) from Step 1 in methanol (120 mL).

  • Reagent Addition: To this suspension, carefully add cyanogen bromide (6.6 g, 62.3 mmol, 1.2 eq.) in one portion. Caution: Cyanogen bromide is highly toxic and volatile; this step must be performed in a well-ventilated fume hood.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C). The suspension will gradually dissolve as the reaction proceeds. Maintain the reflux for 6 hours, monitoring by TLC (Eluent: 10% Methanol in Dichloromethane) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold methanol (2 x 25 mL) to remove any unreacted starting materials or by-products.

  • Drying: Dry the collected solid in a vacuum oven at 50 °C to afford 2-Amino-6-nitro-s-triazolo[1,5-a]pyridine as a stable solid.

Data Summary and Process Parameters

The following table summarizes the critical quantitative data for the described synthetic pathway.

ParameterStep 1: HydrazinolysisStep 2: Cyclization & Rearrangement
Primary Reagent Hydrazine HydrateCyanogen Bromide
Stoichiometry 2.0 equivalents1.2 equivalents
Solvent EthanolMethanol
Temperature Reflux (~78 °C)Reflux (~65 °C)
Reaction Time 4 hours6 hours
Typical Yield 85-95%80-90%
Product Appearance Bright yellow solidPale yellow to off-white solid

Safety and Handling Considerations

  • Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care, avoiding inhalation, ingestion, and skin contact.

  • Cyanogen Bromide: Is a highly toxic and volatile lachrymator. It must be handled exclusively within a certified chemical fume hood. Ensure a quenching solution (e.g., sodium hypochlorite) is available for decontamination of equipment.

  • Nitrated Aromatics: Are potentially energetic compounds. While the target molecule is generally stable, avoid excessive heat or mechanical shock. Standard laboratory precautions are sufficient.

Conclusion

This guide details a validated and efficient two-step synthesis for 2-Amino-6-nitro-s-triazolo[1,5-a]pyridine. The pathway leverages a classical SNAr reaction followed by a cyanogen bromide-mediated cyclization. The success of the synthesis is fundamentally reliant on the in-situ Dimroth rearrangement, which reliably directs the formation of the desired, thermodynamically stable [1,5-a] fused heterocyclic system.[4] The provided protocols are robust and scalable, offering researchers a clear and reproducible method for accessing this valuable chemical scaffold for applications in medicinal chemistry and materials science.

References

discovery and history of triazolopyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Triazolopyridine Compounds

Abstract

Triazolopyridines represent a vital class of heterocyclic compounds, characterized by a fused triazole and pyridine ring system.[1][2] This unique structural motif has established itself as a "privileged scaffold" in medicinal chemistry, leading to the development of numerous therapeutic agents with a wide spectrum of biological activities.[3] This guide provides a comprehensive overview of the discovery and historical development of triazolopyridine compounds, tracing their evolution from early synthetic methods to modern, sophisticated chemical strategies. We will explore the key milestones that cemented their importance, the expansion of their therapeutic applications, and the future directions of research in this dynamic field.

Introduction: The Emergence of a Privileged Scaffold

The story of triazolopyridines is a compelling narrative of how a specific chemical architecture can become a cornerstone of drug discovery. These compounds are heterocyclic systems where a triazole ring is fused to a pyridine ring.[1] Depending on the arrangement of nitrogen atoms and the fusion points, several isomers of triazolopyridine exist, each with distinct chemical properties.[3][4] The combination of the triazole and pyridine moieties imparts a unique set of electronic and steric properties, making the scaffold highly versatile for molecular design and enabling interactions with a wide range of biological targets.[5] This versatility is the primary reason for its designation as a privileged scaffold in medicinal chemistry.

The broad-spectrum impact of triazolopyridines is evident in the range of approved drugs and clinical candidates that feature this core structure.[3] These compounds have demonstrated efficacy as antibacterial, antifungal, anticancer, anti-inflammatory, and antidepressant agents, highlighting their significance in developing novel therapeutics.[3]

Foundational Chemistry: Early Synthetic Methodologies

The initial forays into the synthesis of triazolopyridines relied on classical condensation and cyclization reactions. One of the most traditional and fundamental methods for creating the[1][3][5]triazolo[4,3-a]pyridine core involves the dehydration of a 2-hydrazidopyridine.[3][6]

Classical Dehydrative Cyclization:

This approach typically begins with the reaction of 2-chloropyridine with a hydrazide, followed by an acid-catalyzed intramolecular cyclization. The causality behind this choice of reactants lies in the nucleophilic nature of the hydrazide and the electrophilic character of the 2-substituted pyridine, facilitating the initial bond formation. The subsequent dehydration step, often carried out under harsh conditions using reagents like phosphorus oxychloride or refluxing strong acids, drives the formation of the stable, aromatic triazole ring.[6] While effective, these early methods often suffered from limitations such as low yields, the need for high temperatures, and poor functional group tolerance.

The Evolution of Synthetic Strategies: Enabling Chemical Diversity

As the field of organic chemistry advanced, so did the toolkit for synthesizing triazolopyridines. The drive for greater efficiency, milder reaction conditions, and the ability to introduce a wider variety of functional groups led to the development of more sophisticated synthetic routes.[5]

Metal-Catalyzed Cross-Coupling and Cyclization

The advent of transition metal catalysis revolutionized the synthesis of complex molecules, and triazolopyridines were no exception. Palladium-catalyzed reactions, for instance, have been developed to facilitate the initial coupling of a pyridine precursor with a suitable triazole-forming partner, followed by cyclization.[4][7]

Representative Protocol: Palladium-Catalyzed Synthesis of[1][3][5]triazolo[4,3-a]pyridines

A notable modern approach involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine.[7]

  • Step 1: C-N Coupling: 2-chloropyridine and a selected hydrazide are combined in a reaction vessel with a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a suitable solvent like toluene.

  • Step 2: Reaction Execution: The mixture is heated, typically between 80-110 °C, for several hours until the starting materials are consumed (monitored by TLC or LC-MS). The palladium catalyst facilitates the chemoselective coupling at the terminal nitrogen of the hydrazide.[7]

  • Step 3: Dehydration/Cyclization: After workup to remove the catalyst and byproducts, the resulting intermediate is subjected to dehydration. This can be achieved under milder conditions than classical methods, for example, by heating in acetic acid, often accelerated by microwave irradiation.[7]

This method offers significant advantages, including higher yields, better functional group compatibility, and more controlled chemoselectivity.

Oxidative N-N Bond Formation

Another significant advancement is the direct formation of the N-N bond through oxidative cyclization of N-(pyridin-2-yl)amidines.[8][9] Reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA) or even simpler systems like iodine/potassium iodide can mediate this transformation under metal-free conditions.[8][9] This approach is attractive due to its operational simplicity and reduced reliance on heavy metal catalysts.[9]

Microwave-Assisted and "Green" Synthesis

In line with the broader trends in organic chemistry, microwave-assisted synthesis has been adopted to dramatically reduce reaction times and improve yields for triazolopyridine formation.[5][8] Furthermore, a shift towards more environmentally benign or "green" chemistry practices is evident, with researchers developing methods that minimize waste and utilize less hazardous reagents.[5]

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: C-N Coupling cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product A 2-Chloropyridine D Coupling Reaction (Toluene, Heat) A->D B Hydrazide B->D C Palladium Catalyst (e.g., Pd(OAc)2) + Ligand & Base C->D E 2-Hydrazidopyridine Intermediate D->E G Intramolecular Cyclization E->G F Dehydration (Acetic Acid, Microwave) F->G H [1,2,4]Triazolo[4,3-a]pyridine G->H

Caption: Modern Palladium-Catalyzed Synthesis Workflow.

Key Milestones and Landmark Compounds

The therapeutic potential of triazolopyridines began to be fully realized in the latter half of the 20th century. The discovery of Trazodone in the 1960s and its subsequent approval as an antidepressant marked a pivotal moment, stimulating widespread interest in this class of compounds.[3][10] Trazodone, a[1][3][5]-triazolopyridine derivative, was one of the first second-generation antidepressants, offering a different mechanism of action and side-effect profile compared to existing tricyclic antidepressants.[1]

Several other triazolopyridine-based drugs have since been developed, targeting a diverse range of diseases.

Compound NameYear of NoteTherapeutic Application
Trazodone 1980Antidepressant (Serotonin modulator)[1]
Dapiprazole 1980sOphthalmic Agent (α-adrenergic blocker)[3]
Filgotinib 2020Rheumatoid Arthritis (JAK1 inhibitor)[1][3]
Tucatinib 2020Breast Cancer (HER2 inhibitor)[1]
Enarodustat 2020Anemia in CKD (HIF-PH inhibitor)[1]

The Therapeutic Landscape: A Broad Spectrum of Activity

The unique chemical structure of the triazolopyridine scaffold allows for substitutions at various positions, enabling chemists to fine-tune the compound's interaction with specific biological targets.[5] This has led to the exploration and development of triazolopyridines across a multitude of therapeutic areas.

  • Oncology: Triazolopyridine derivatives have been extensively investigated as anticancer agents.[2] They have been designed as inhibitors for various kinases crucial to cancer cell proliferation and survival, such as p38 MAP kinase, JAK1, and VEGFR2.[2][11] More recently, they have been identified as promising inhibitors of BRD4, a key epigenetic reader implicated in various cancers.[12]

  • Central Nervous System (CNS): Beyond Trazodone's use in depression, other derivatives have been explored for neurotropic activities and as positive allosteric modulators (PAMs) for receptors like M1, which are targets for cognitive disorders.[3][13]

  • Infectious Diseases: The scaffold has shown significant promise in combating infectious agents, with derivatives exhibiting antibacterial, antifungal, and antiviral properties.[3][5] Their ability to inhibit viral replication makes them particularly interesting for addressing emerging viral threats.[5]

  • Inflammatory Diseases: As exemplified by Filgotinib, a potent JAK1 inhibitor, triazolopyridines are effective modulators of inflammatory pathways, making them valuable for treating autoimmune disorders like rheumatoid arthritis.[3]

Therapeutic_Applications cluster_applications Therapeutic Areas center_node Triazolopyridine Core Scaffold Oncology Oncology (Kinase, BRD4 Inhibition) center_node->Oncology Targets cancer pathways CNS CNS Disorders (Antidepressant, Neurotropic) center_node->CNS Modulates neural receptors Infectious_Disease Infectious Diseases (Antiviral, Antibacterial) center_node->Infectious_Disease Inhibits pathogen replication Inflammation Inflammatory Diseases (JAK Inhibition) center_node->Inflammation Regulates immune response

Caption: Diverse Therapeutic Applications of the Triazolopyridine Scaffold.

Future Perspectives: The Road Ahead

The journey of triazolopyridine compounds is far from over. Ongoing research continues to uncover new synthetic methodologies and novel biological activities.[5] The integration of computational tools, such as molecular modeling and simulations, is accelerating the design of new derivatives with enhanced efficacy and reduced side effects.[5] The exploration of novel isomers and more complex fused-ring systems based on the triazolopyridine framework is an active area of research. As our understanding of disease biology deepens, the versatility of this remarkable scaffold will undoubtedly continue to be leveraged to develop the next generation of innovative medicines.[5]

References

Spectroscopic Elucidation of 6-Nitro-triazolo[1,5-a]pyridin-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Molecule of Interest

6-Nitro-triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound featuring a fused triazolopyridine ring system. This scaffold is of significant interest to medicinal chemists and drug development professionals due to its structural resemblance to purine bases, making it a potential candidate for interacting with a variety of biological targets. The presence of both a nitro group (a strong electron-withdrawing group) and an amino group (an electron-donating group) on the aromatic system creates a unique electronic profile that can influence its chemical reactivity, binding affinity, and metabolic stability.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of 6-Nitro-triazolo[1,5-a]pyridin-2-amine with the standard numbering convention for the heterocyclic system.

Figure 1: Molecular structure of 6-Nitro-triazolo[1,5-a]pyridin-2-amine with atom numbering.

The following sections will delve into the predicted spectroscopic data for this molecule, providing a detailed rationale for the expected signals and patterns.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 6-Nitro-triazolo[1,5-a]pyridin-2-amine in a common deuterated solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the amine protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-5~ 9.0 - 9.3d~ 2.0This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It is expected to show a doublet due to coupling with H-7.
H-7~ 8.5 - 8.8d~ 2.0This proton is para to the nitro group and is also deshielded. It will appear as a doublet due to coupling with H-5.
H-8~ 7.5 - 7.8t~ 8.0This proton is meta to the nitro group and will be the most upfield of the pyridine ring protons. It is expected to be a triplet due to coupling with H-7 and H-5 (assuming similar coupling constants).
-NH₂~ 6.5 - 7.5br s-The chemical shift of amine protons can vary depending on solvent and concentration. The signal is typically broad due to quadrupole broadening and exchange with residual water.

Expert Insights: The electron-withdrawing nature of the nitro group and the fused triazole ring will cause all the pyridine ring protons to be shifted downfield compared to unsubstituted pyridine. The predicted chemical shifts are based on data from similar nitro-substituted heterocyclic systems. The small ortho coupling constant (J ≈ 2.0 Hz) between H-5 and H-7 is characteristic of protons in such a relationship on a pyridine ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in 6-Nitro-triazolo[1,5-a]pyridin-2-amine.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~ 160 - 165The carbon bearing the amino group is expected to be significantly downfield due to the direct attachment of a nitrogen atom.
C-5~ 125 - 130This carbon is deshielded by the adjacent nitro group.
C-6~ 145 - 150The carbon directly attached to the nitro group will be strongly deshielded.
C-7~ 120 - 125This carbon is expected to be in a typical aromatic region.
C-8~ 115 - 120The chemical shift of this carbon will be influenced by the fused triazole ring.
C-8a~ 150 - 155This bridgehead carbon, part of the triazole ring, is expected to be downfield.

Expert Insights: The chemical shifts are predicted based on the additivity effects of the substituents on the triazolopyridine core. The nitro group has a strong deshielding effect on the carbon it is attached to (C-6) and the ortho carbon (C-5). The amino group also has a significant deshielding effect on the attached carbon (C-2). These predictions are consistent with data reported for other substituted triazolopyridines and nitropyridines.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6-Nitro-triazolo[1,5-a]pyridin-2-amine will be dominated by the characteristic vibrations of the nitro and amino groups, as well as the aromatic ring system.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensityRationale
3400 - 3200N-H stretch (amine)MediumAsymmetric and symmetric stretching of the primary amine group.
1640 - 1600N-H bend (amine)MediumScissoring vibration of the primary amine.
1600 - 1450C=C and C=N stretch (aromatic)Medium-StrongCharacteristic stretching vibrations of the fused aromatic ring system.
1550 - 1475Asymmetric NO₂ stretchStrongA strong, characteristic absorption for aromatic nitro compounds.[3][4]
1360 - 1290Symmetric NO₂ stretchStrongAnother strong, characteristic absorption for aromatic nitro compounds.[3][4]
850 - 800C-H out-of-plane bendStrongBending vibrations of the aromatic C-H bonds, indicative of the substitution pattern.

Expert Insights: The two strong absorption bands for the nitro group are the most diagnostic feature in the IR spectrum of this compound. The presence of a primary amine will be confirmed by the N-H stretching and bending vibrations. The exact positions of these bands can be influenced by hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For 6-Nitro-triazolo[1,5-a]pyridin-2-amine (Molecular Weight: 179.14 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Key Mass Spectral Fragments

m/zIonRationale for Formation
179[M]⁺Molecular ion
149[M - NO]⁺Loss of nitric oxide is a common fragmentation pathway for aromatic nitro compounds.[5][6]
133[M - NO₂]⁺Loss of the nitro group as a radical is another characteristic fragmentation.[5][7]
105[M - NO₂ - HCN]⁺Subsequent loss of hydrogen cyanide from the pyridine or triazole ring.
78[C₅H₄N]⁺Fragmentation of the heterocyclic core.

Expert Insights: The fragmentation of nitroaromatic compounds is well-documented. The initial loss of NO or NO₂ from the molecular ion is a key diagnostic feature.[5][6] Further fragmentation will involve the breakdown of the fused heterocyclic ring system. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the molecular ion and its fragments.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are standard, field-proven protocols for the analysis of a compound like 6-Nitro-triazolo[1,5-a]pyridin-2-amine.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A greater number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

IR Spectroscopy Protocol
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction:

    • For a pure, volatile solid, direct insertion probe (DIP) with electron ionization (EI) is a suitable method.

    • For less volatile or thermally sensitive samples, or for mixture analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is preferred. Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • EI-MS: Acquire a full scan mass spectrum over a suitable mass range (e.g., m/z 50-300).

    • ESI-MS: Acquire spectra in both positive and negative ion modes to determine the optimal ionization conditions.

    • High-Resolution MS (HRMS): Use a high-resolution instrument (e.g., TOF, Orbitrap) to obtain accurate mass measurements for elemental composition determination.

    • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data, which is invaluable for structural confirmation.

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and interpret the fragmentation patterns.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of 6-Nitro-triazolo[1,5-a]pyridin-2-amine is depicted in the following diagram.

G cluster_0 Spectroscopic Analysis Workflow start Sample of 6-Nitro-triazolo[1,5-a]pyridin-2-amine nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy (FTIR-ATR) start->ir ms Mass Spectrometry (HRMS, MS/MS) start->ms data_analysis Integrated Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm

Figure 2: A streamlined workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for 6-Nitro-triazolo[1,5-a]pyridin-2-amine. By leveraging established spectroscopic principles and comparative data from related molecules, researchers can confidently approach the identification and characterization of this compound. The provided protocols and workflow offer a robust framework for obtaining high-quality data. As with any predictive analysis, experimental verification is the ultimate standard, and this guide serves as a valuable roadmap for that endeavor.

References

An In-depth Technical Guide to Determining the Solubility of 6-Nitro-triazolo[1,5-a]pyridin-2-amine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of the heterocyclic compound 6-Nitro-triazolo[1,5-a]pyridin-2-amine. Given the novelty of this specific molecule, this document focuses on establishing a robust scientific methodology for solubility assessment, from theoretical prediction to detailed experimental execution and data interpretation.

Introduction: The Critical Role of Solubility

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a stable solution, is a cornerstone physicochemical property in drug discovery and development.[1][2] For a compound like 6-Nitro-triazolo[1,5-a]pyridin-2-amine, which belongs to the versatile class of triazolopyridines with significant pharmacological potential, understanding its solubility is paramount.[3][4] Poor aqueous solubility can severely limit a drug candidate's oral bioavailability, hinder the development of intravenous formulations, and complicate in vitro biological assays.[5][6] Therefore, a thorough characterization of its solubility profile across a range of common laboratory solvents is a critical first step in its evaluation as a potential therapeutic agent.

Theoretical Considerations & Predicted Behavior

Prior to empirical testing, the chemical structure of 6-Nitro-triazolo[1,5-a]pyridin-2-amine allows for a reasoned prediction of its solubility behavior based on fundamental chemical principles.

Chemical Structure: 6-Nitro-[7][8][9]triazolo[1,5-a]pyridin-2-ylamine Molecular Formula: C₆H₅N₅O₂[10] Molecular Weight: 179.14 g/mol [11]

  • Polarity and Hydrogen Bonding: The molecule possesses several polar functional groups: a nitro group (-NO₂), an exocyclic amine group (-NH₂), and multiple nitrogen atoms within the fused heterocyclic ring system.[12] The nitro group is strongly electron-withdrawing and a potent hydrogen bond acceptor. The amine group and ring nitrogens can act as both hydrogen bond donors and acceptors. This complex functionality suggests that the molecule will exhibit moderate to high polarity.

  • Aromatic System: The fused aromatic triazolopyridine core is inherently nonpolar and hydrophobic. This feature will contribute to its solubility in organic solvents.[13]

  • Acidity/Basicity (pKa): The exocyclic amine group is expected to be basic, while the triazole ring system can also exhibit basic properties.[14] The precise pKa values would determine the extent of ionization at a given pH, which significantly impacts aqueous solubility. As a weak base, its solubility in aqueous media is expected to increase dramatically at lower pH values due to the formation of a more soluble protonated salt.

Predicted Solubility: Based on the "like dissolves like" principle, 6-Nitro-triazolo[1,5-a]pyridin-2-amine is predicted to have:

  • High solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar functional groups.[15][16]

  • Moderate solubility in polar protic solvents like methanol and ethanol, where hydrogen bonding interactions can occur.

  • Low intrinsic solubility in pure water due to the energetic cost of disrupting the stable crystal lattice. The solubility of nitroaromatic compounds in water is often limited.[13][17]

  • Poor solubility in nonpolar solvents such as hexane and toluene, which cannot effectively interact with the polar nitro and amine groups.[18][19]

Experimental Determination of Solubility

To obtain reliable and reproducible data, a systematic approach to solubility measurement is required. The "gold standard" for determining the true equilibrium solubility is the Saturation Shake-Flask Method .[20][21] This method measures the concentration of a compound in a saturated solution that is in thermodynamic equilibrium with its solid phase.[1]

The Shake-Flask Method for Equilibrium Solubility

This protocol is the most reliable for determining the thermodynamic equilibrium solubility and is recommended by regulatory bodies.[21][22]

Principle: An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period, allowing the system to reach equilibrium. After this period, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.[20]

Step-by-Step Protocol:

  • Preparation: Add an excess of solid 6-Nitro-triazolo[1,5-a]pyridin-2-amine to a series of clear glass vials, each containing a known volume (e.g., 1-2 mL) of a selected laboratory solvent. A magnetic stir bar should be added to each vial.

    • Causality: Using a visible excess of solid ensures that the resulting solution is truly saturated and in equilibrium with the solid state.[20]

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials on an orbital shaker or multi-well plate shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours.

    • Causality: Thermodynamic equilibrium is not instantaneous. A 24-48 hour window is standard to allow for the dissolution and potential precipitation processes to balance out, especially for poorly soluble compounds.[16] Insufficient time leads to an underestimation of solubility.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle. Carefully collect a sample of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation (e.g., 10,000 rpm for 10 minutes) followed by filtration through a 0.22 µm syringe filter (chemically compatible with the solvent) is the most robust method for separation.

    • Causality: The presence of microscopic solid particles in the analyzed sample will falsely elevate the measured concentration, leading to a significant overestimation of solubility. Filtration is a critical self-validating step.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.

    • Dilute the filtered supernatant with the same solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), as aromatic nitro compounds are strongly UV-active.

    • Calculate the concentration of the original supernatant using the calibration curve and the dilution factor. This value represents the equilibrium solubility.

Kinetic vs. Thermodynamic Solubility

In early drug discovery, higher-throughput kinetic solubility assays are often employed for rapid screening.[5][23]

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[5][6] This method often results in a supersaturated solution and can overestimate the true solubility because it doesn't allow sufficient time for the compound to form a stable crystal lattice.[8]

  • Thermodynamic Solubility: As determined by the shake-flask method, this represents the true equilibrium state and is the more relevant value for formulation and biopharmaceutical assessment.[1][23]

For foundational studies, thermodynamic solubility is the required metric.

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely. A structured table is the most effective format for comparing solubility across different solvents.

Table 1: Solubility Profile of 6-Nitro-triazolo[1,5-a]pyridin-2-amine at 25°C

SolventSolvent TypePolarity Index (P')[24]Quantitative Solubility (µg/mL)Qualitative Solubility
Water (pH 7.4)Polar Protic10.2[Experimental Data][e.g., Very Slightly Soluble]
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2[Experimental Data][e.g., Very Soluble]
N,N-Dimethylformamide (DMF)Polar Aprotic6.4[Experimental Data][e.g., Freely Soluble]
MethanolPolar Protic5.1[Experimental Data][e.g., Soluble]
EthanolPolar Protic4.3 (Value for n-Propanol is 4.0)[Experimental Data][e.g., Sparingly Soluble]
AcetonePolar Aprotic5.1[Experimental Data][e.g., Soluble]
AcetonitrilePolar Aprotic5.8[Experimental Data][e.g., Sparingly Soluble]
Dichloromethane (DCM)Moderately Polar3.1[Experimental Data][e.g., Slightly Soluble]
TolueneNonpolar2.4[Experimental Data][e.g., Very Slightly Soluble]
HexaneNonpolar0.1[Experimental Data][e.g., Insoluble]

Note: The Polarity Index is a relative measure.[24] Qualitative descriptors should follow USP guidelines where applicable.

Visualizing the Workflow

A clear workflow diagram ensures procedural consistency and understanding. The following diagram, generated using DOT language, illustrates the key steps of the shake-flask solubility determination protocol.

G cluster_validation Self-Validating Steps prep 1. Preparation Add excess solid to solvent in vials equil 2. Equilibration Agitate at constant temp (24-48h) prep->equil Ensure tight seal sep 3. Phase Separation Centrifuge & Filter (0.22 µm) equil->sep Allow settling first val1 Visual check for excess solid after 24h equil->val1 quant 4. Quantification Dilute & Analyze via HPLC-UV sep->quant Avoid solid contamination val2 Confirm filter compatibility with solvent sep->val2 data 5. Data Analysis Calculate solubility from std. curve quant->data Validate with standards invis1 invis2

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

The solubility of 6-Nitro-triazolo[1,5-a]pyridin-2-amine is a fundamental parameter that will dictate its future development pathway. By applying the robust, self-validating shake-flask methodology detailed in this guide, researchers can generate accurate and reliable data. The predicted low aqueous solubility, coupled with good solubility in organic solvents like DMSO, is a typical profile for many drug candidates. This information is essential for designing appropriate formulations for in vivo studies, ensuring data integrity in biological screens, and guiding potential salt formation or prodrug strategies to enhance aqueous solubility and improve overall druggability.

References

A Technical Guide to Theoretical and Computational Exploration of Triazolo[1,5-a]pyridine Systems in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Ascendance of a Privileged Scaffold

The triazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered immense interest across the scientific community, particularly in medicinal chemistry and materials science.[1] This scaffold is a cornerstone in several well-known drugs, including the Janus kinase 1 (JAK1) inhibitor Filgotinib and the HER2-targeted tyrosine kinase inhibitor Tucatinib, underscoring its status as a "privileged" structure in drug design.[2] The versatility of the triazolo[1,5-a]pyridine moiety stems from its unique electronic properties, its capacity for diverse functionalization, and its role as a bioisostere for purine systems.[3][4]

This guide moves beyond a simple recitation of facts to provide researchers, scientists, and drug development professionals with a cohesive understanding of how and why theoretical and computational methods are applied to this specific chemical family. We will explore the causality behind methodological choices, from fundamental electronic structure analysis to the prediction of biological activity, thereby offering a field-proven framework for investigation.

Chapter 1: The Quantum Mechanical Lens - Understanding the Triazolopyridine Core

Before one can predict how a molecule will behave in a complex biological system or as a functional material, one must first understand its intrinsic electronic and structural properties. Computational quantum chemistry, particularly Density Functional Theory (DFT), provides the necessary tools for this fundamental characterization.

The Rationale for DFT in Structural and Electronic Analysis

DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. For systems like triazolo[1,5-a]pyridines, it allows for the precise calculation of ground-state properties. The choice of a specific functional and basis set (e.g., B3LYP/6-311+G(d,p)) is critical; this combination is frequently selected as it has been shown to reliably predict geometries and electronic properties for a wide range of organic heterocycles.[5][6]

A key area where DFT excels is in elucidating complex chemical phenomena, such as the ring-chain isomerization inherent to[3][7][8]triazolo[1,5-a]pyridines.[5][7] These molecules exist in equilibrium with their open-form diazo isomers. DFT calculations can map the potential energy surface of this transformation, identifying the transition state and calculating the energy barrier, which is crucial for understanding the stability and reactivity of these compounds.[5]

Key Electronic Descriptors and Their Significance

Several calculated parameters provide deep insights into the molecule's behavior:

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap (Eg) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.[6] For instance, studies on substituted triazolopyrimidines have shown that introducing an electron-withdrawing group like NO₂ lowers the LUMO energy and the overall energy gap, indicating increased reactivity.[6]

  • Molecular Electrostatic Potential (MEP): The MEP map is a vital tool for visualizing the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). This allows for the prediction of sites for non-covalent interactions, such as hydrogen bonding, which is paramount in drug-receptor binding.[5]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution and intramolecular interactions by localizing electrons into specific bonds and lone pairs. It helps quantify charge transfer between donor and acceptor orbitals, explaining the stabilization energy associated with hyperconjugation and other electronic effects.[5]

Computational_Chemistry_Workflow cluster_input Input & Design cluster_ground_state Ground State Analysis (DFT) cluster_application Application & Validation MolDesign Molecule Design (e.g., Triazolo[1,5-a]pyridine derivative) DFT Geometry Optimization (e.g., B3LYP/6-31G*) MolDesign->DFT Initial Structure Freq Frequency Calculation (Confirm Minimum Energy) DFT->Freq Optimized Geometry Electronic Electronic Properties (HOMO, LUMO, MEP, NBO) DFT->Electronic Optimized Geometry TDDFT Excited State Calculation (Predict UV-Vis, Fluorescence) DFT->TDDFT Docking Molecular Docking (Predict Binding Affinity & Pose) Electronic->Docking Partial Charges, Geometry QSAR QSAR Modeling (Relate Structure to Activity) Electronic->QSAR Calculated Descriptors MD Molecular Dynamics (Simulate Complex Stability) Docking->MD Best Pose

Caption: A generalized workflow for the computational study of triazolo[1,5-a]pyridine systems.

Chapter 2: Probing Interactions with Light - Photophysical and Optical Properties

Triazolo[1,5-a]pyridine derivatives are not only biologically active but also possess interesting photophysical properties, making them candidates for materials science applications like Organic Light-Emitting Diodes (OLEDs).[2] Time-Dependent DFT (TD-DFT) is the primary computational tool for investigating the excited states of these molecules.

TD-DFT calculations can accurately predict the electronic absorption spectra (UV-vis) of these compounds.[6][9] By calculating the energies of vertical transitions from the ground state to various excited states, researchers can assign the observed absorption bands to specific electronic transitions (e.g., π→π* or n→π*). The influence of solvent polarity on these spectra can also be modeled using implicit solvent models like the Polarizable Continuum Model (PCM), which often explains the experimentally observed blue or red shifts (solvatochromism).[6][10]

Recent studies have focused on designing triazolo[1,5-a]pyridine-based emitters for Thermally Activated Delayed Fluorescence (TADF).[8] The key to efficient TADF is a small singlet-triplet energy gap (ΔE_ST). Computational screening allows for the systematic investigation of how modifying donor and acceptor units within the molecule affects HOMO-LUMO separation and, consequently, the ΔE_ST, guiding the synthesis of high-performance materials.[8] Furthermore, computational methods are employed to study the nonlinear optical (NLO) properties of these systems, which are crucial for applications in optical devices.[11]

Chapter 3: In Silico Pharmacology - Triazolopyridines in Drug Discovery

The true power of computational chemistry in the context of triazolo[1,5-a]pyridines is most evident in its application to drug discovery and development. These methods provide a rapid, cost-effective way to predict biological activity, prioritize synthetic targets, and understand drug-receptor interactions at an atomic level.

Molecular Docking: Predicting the Binding Event

Molecular docking is a computational technique that predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein. This method is indispensable for rational drug design. For example, comprehensive studies have used docking to elucidate the binding of novel triazolo[1,5-a]pyridine derivatives to the active site of α-glucosidase, a key enzyme in diabetes management.[2] These simulations revealed that potent inhibitors form crucial hydrogen bonds with key residues like TYR158 and GLU411, providing a structural hypothesis for their high efficacy.[2] Similarly, docking has been used to study inhibitors of GlcN-6-P synthase and Janus kinases (JAKs), guiding the development of new antimicrobial and anti-inflammatory agents.[12][13]

Ligand_Receptor_Interaction cluster_protein Protein Active Site Receptor1 Amino Acid Residue 1 (e.g., GLU411) Receptor2 Amino Acid Residue 2 (e.g., TYR158) Receptor3 Hydrophobic Pocket Ligand Triazolo[1,5-a]pyridine Ligand Ligand->Receptor1 H-Bond Ligand->Receptor2 H-Bond Ligand->Receptor3 Hydrophobic Interaction

Caption: Conceptual diagram of a triazolopyridine ligand interacting with a protein active site.
QSAR and Molecular Dynamics: Refining the Predictions

While docking provides a static snapshot, other methods offer a more dynamic and quantitative picture.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use machine learning and statistical methods to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity.[2] By using computationally derived descriptors (e.g., electronic, steric, and hydrophobic properties), these models can predict the activity of unsynthesized molecules, helping to prioritize the most promising candidates.

  • Molecular Dynamics (MD) Simulation: MD simulations provide a dynamic view of the ligand-receptor complex over time. By simulating the movements of all atoms in the system, MD can assess the stability of the binding pose predicted by docking. Studies on the α-glucosidase-inhibitor complex, for example, have used MD to confirm that the ligand remains stably bound in the active site, validating the docking results.[2]

Compound IDTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesComputational MethodReference
15j α-Glucosidase-10.04TYR158, GLN353, GLU411Docking, MD, QSAR[2]
J27 InhA (M. tb)High Glide XP Score-Docking[14]
J-4 / J-6 JAK1/2Not Specified-Pharmacological Assay[13]
Compound 14 GlcN-6-P synthaseModerate to GoodNot SpecifiedDocking[12][15]
Table 1: Summary of selected computational drug discovery studies on triazolo[1,5-a]pyridine derivatives.

Chapter 4: Practical Computational Protocols

To bridge theory and practice, this section provides self-validating, step-by-step protocols for common computational tasks.

Protocol 1: DFT Geometry Optimization and Electronic Property Analysis
  • Structure Building: Construct the 3D structure of the desired triazolo[1,5-a]pyridine derivative using a molecular modeling program (e.g., GaussView, Avogadro). Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

  • Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

    • Define Calculation Type: Specify Opt Freq to request a geometry optimization followed by a frequency calculation.

    • Select Method and Basis Set: Choose a reliable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

    • Specify Charge and Multiplicity: Typically 0 (neutral) and 1 (singlet) for these systems.

    • Request Additional Properties: Add keywords to request NBO analysis (Pop=NBO) and to generate cube files for MEP visualization (Output=WFX).

  • Execution: Submit the calculation to a high-performance computing resource.

  • Validation and Analysis:

    • Confirm Convergence: Ensure the optimization job terminated normally.

    • Check Frequencies: Open the output file and verify that there are no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a non-minimal structure, requiring further optimization. This step is a critical self-validation check.

    • Analyze Electronic Properties: Extract HOMO/LUMO energies, visualize the MEP surface, and examine the NBO output to understand charge distribution and intramolecular interactions.

Protocol 2: Molecular Docking of a Triazolo[1,5-a]pyridine Ligand
  • Receptor Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDock Tools or Schrödinger Maestro: remove water molecules and co-ligands, add hydrogen atoms, and assign partial charges.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Use the DFT-optimized geometry from Protocol 1 for the ligand.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Docking Execution: Run the docking algorithm (e.g., AutoDock Vina, Glide). The software will systematically sample different conformations and orientations of the ligand within the defined binding site, scoring each pose.

  • Validation and Analysis:

    • Analyze Binding Poses: Cluster the resulting poses and examine the lowest-energy (best-scoring) conformations.

    • Identify Key Interactions: Visualize the best pose in the context of the protein's active site. Identify and measure potential hydrogen bonds, hydrophobic interactions, and other key contacts.

    • Self-Validation (Re-docking): A crucial validation step is to extract the original co-crystallized ligand from the PDB file and re-dock it into the active site. A successful docking protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), confirming the validity of the chosen parameters.

Conclusion and Future Outlook

Theoretical and computational studies are indispensable tools for accelerating research into triazolo[1,5-a]pyridine systems. They provide a predictive framework that complements and guides experimental work, from elucidating fundamental reactivity to designing potent and selective drug candidates. By leveraging DFT, TD-DFT, molecular docking, and MD simulations, researchers can gain unprecedented insight into the structure, properties, and biological interactions of this versatile scaffold.

The future of this field will likely involve the increasing integration of artificial intelligence and machine learning for more accurate QSAR models and de novo drug design. As computational power grows, more complex simulations will become routine, enabling the study of these molecules in increasingly realistic biological environments and paving the way for the next generation of therapeutics and advanced materials derived from the remarkable triazolo[1,5-a]pyridine core.

References

electrochemical properties of 6-Nitro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrochemical Properties of 6-Nitro-triazolo[1,5-a]pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated , a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental studies on this specific molecule, this document synthesizes information from published research on structurally related triazolopyridines, triazolopyrimidines, and the well-documented redox behavior of nitroaromatic compounds. The guide outlines the probable oxidative and reductive pathways, offers detailed protocols for electrochemical investigation, and discusses the potential implications of these properties for drug development.

Introduction: The Triazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in drug discovery, with derivatives exhibiting a wide range of biological activities.[4] The fusion of a triazole ring with a pyridine ring creates a unique electronic structure that can engage with various biological targets. The introduction of a nitro group (-NO2) and an amine group (-NH2) at the 6- and 2-positions, respectively, is expected to confer distinct electrochemical characteristics that are critical to its mechanism of action, metabolic fate, and potential for analytical detection. The nitro group, a strong electron-withdrawing group, is a known explosophore and its presence can render compounds acidic.[5] Conversely, it can be bioreduced in vivo to form reactive intermediates, a property exploited in some therapeutic agents. The amine group, a common pharmacophore, can participate in oxidation reactions and hydrogen bonding.

This guide will delve into the theoretical and practical aspects of the electrochemistry of 6-Nitro-triazolo[1,5-a]pyridin-2-amine, providing a foundational understanding for researchers in the field.

Synthesis and Physicochemical Properties

While a specific, detailed synthesis for 6-Nitro-triazolo[1,5-a]pyridin-2-amine is not extensively reported in peer-reviewed literature, a plausible synthetic route can be extrapolated from established methods for related compounds.[6]

Physicochemical Properties of 6-Nitro-triazolo[1,5-a]pyridin-2-amine:

PropertyValueSource
CAS Number 31040-15-0[7]
Molecular Formula C6H5N5O2[7]
Molecular Weight 179.14 g/mol [7]

Predicted Electrochemical Behavior

The electrochemical profile of 6-Nitro-triazolo[1,5-a]pyridin-2-amine is predicted to be dominated by the redox processes of the nitro group and the triazolopyridine core, including the exocyclic amine group.

Reduction of the Nitro Group: A Stepwise Electron Transfer Process

The electrochemical reduction of aromatic nitro compounds is a well-understood process that typically proceeds through a series of electron and proton transfer steps.[1][8] In aqueous acidic media, the nitro group is expected to undergo an irreversible six-electron reduction to form the corresponding amine.[9]

The overall reaction is: R-NO₂ + 6e⁻ + 6H⁺ → R-NH₂ + 2H₂O

However, in aprotic media or under certain pH conditions, this process can be observed as a sequence of single-electron transfers. The initial, and often reversible, step is the formation of a nitro radical anion:

R-NO₂ + e⁻ ⇌ [R-NO₂]⁻•

This radical anion is a key intermediate. Its stability and subsequent reactions are highly dependent on the solvent and the presence of proton donors. Further reduction leads to the formation of nitroso and hydroxylamine intermediates before the final amine product is formed.

G A R-NO₂ (Nitro Compound) B [R-NO₂]⁻• (Nitro Radical Anion) A->B + e⁻ C R-NO (Nitroso Compound) B->C + e⁻, + 2H⁺, - H₂O D R-NHOH (Hydroxylamine) C->D + 2e⁻, + 2H⁺ E R-NH₂ (Amine) D->E + 2e⁻, + 2H⁺, - H₂O G cluster_0 Solution Preparation cluster_1 Electrochemical Measurement cluster_2 Data Analysis a Dissolve Compound in Solvent b Add Supporting Electrolyte a->b c Three-Electrode Cell Setup b->c d Run Cyclic Voltammetry c->d e Plot I vs. E d->e f Analyze Voltammogram e->f

References

Methodological & Application

synthesis of 6-Nitro-triazolo[1,5-a]pyridin-2-amine from 2-aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Abstract

This application note provides a comprehensive, multi-step protocol for the synthesis of 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 2-aminopyridine, and proceeds through three distinct stages: 1) conversion to 2-hydrazinopyridine via a 2-chloropyridine intermediate; 2) cyclization to form the core[1][2][3]triazolo[1,5-a]pyridin-2-amine ring system; and 3) regioselective nitration to yield the final target compound. This guide is designed for researchers in organic synthesis and drug development, offering detailed, step-by-step protocols, mechanistic insights, safety considerations, and characterization guidelines. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction and Synthetic Strategy

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a purine isostere and a privileged structure in medicinal chemistry, appearing in compounds with diverse biological activities.[3] The introduction of a nitro group at the C6 position and an amine at the C2 position creates a versatile building block for further functionalization, making it a valuable intermediate for library synthesis in drug discovery programs.

The synthetic strategy outlined herein is a robust and logical three-part sequence designed for clarity and reproducibility. It begins with the conversion of 2-aminopyridine to a more suitable intermediate for cyclization, followed by the construction of the fused triazole ring, and concludes with an electrophilic aromatic substitution to install the nitro group.

G cluster_0 Part 1: Intermediate Preparation cluster_1 Part 2: Heterocycle Formation cluster_2 Part 3: Final Functionalization A 2-Aminopyridine B 2-Chloropyridine A->B  Sandmeyer  Reaction   C 2-Hydrazinopyridine B->C  Nucleophilic  Substitution   D [1][2][3]Triazolo[1,5-a]pyridin- 2-amine C->D  Cyclization with  Cyanogen Bromide   E 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin- 2-amine D->E  Regioselective  Nitration  

Part 1: Synthesis of 2-Hydrazinopyridine

The initial challenge is the conversion of the amino group of 2-aminopyridine into a hydrazine moiety. A direct conversion is difficult; therefore, a two-step approach via a Sandmeyer reaction to form 2-chloropyridine, followed by nucleophilic substitution with hydrazine, is employed. This is a classic and reliable method for introducing a hydrazine group onto a pyridine ring.[4][5]

Protocol 1A: 2-Aminopyridine to 2-Chloropyridine

Rationale: The Sandmeyer reaction converts the primary amine into a diazonium salt, which is an excellent leaving group (N₂). This allows for its replacement by a chloride ion, typically from a copper(I) chloride catalyst.

  • Materials: 2-Aminopyridine, Hydrochloric acid (conc.), Sodium nitrite, Copper(I) chloride.

  • Procedure:

    • In a three-neck flask equipped with a mechanical stirrer and a thermometer, cool 150 mL of concentrated hydrochloric acid to -5 °C using an ice-salt bath.

    • Slowly add 47.0 g (0.5 mol) of 2-aminopyridine while maintaining the temperature below 0 °C.[6]

    • Prepare a solution of 38.0 g (0.55 mol) of sodium nitrite in 75 mL of water and cool it to 0 °C.

    • Add the sodium nitrite solution dropwise to the reaction mixture over 2 hours, ensuring the temperature does not exceed 0 °C. The formation of the diazonium salt is observed.

    • In a separate beaker, dissolve 60.0 g (0.6 mol) of copper(I) chloride in 100 mL of concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will occur.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

    • Make the solution strongly basic by slowly adding aqueous sodium hydroxide.

    • Extract the product with dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-chloropyridine.

Safety: Diazonium salts can be explosive when isolated and dry. Always keep them in solution and at low temperatures. The reaction releases nitrogen gas and should be performed in a well-ventilated fume hood.

Protocol 1B: 2-Chloropyridine to 2-Hydrazinopyridine

Rationale: This step is a nucleophilic aromatic substitution. Hydrazine hydrate acts as the nucleophile, displacing the chloride from the electron-deficient pyridine ring. The reaction is typically heated to overcome the activation energy.[5]

  • Materials: 2-Chloropyridine, Hydrazine hydrate (80% solution), n-Butanol.

  • Procedure:

    • To a round-bottom flask, add 22.7 g (0.2 mol) of 2-chloropyridine and 100 mL of n-butanol.

    • Add 25.0 g (0.4 mol, 2 equivalents) of 80% hydrazine hydrate.[5][7]

    • Heat the mixture to reflux (approx. 100-110 °C) and stir for 24-48 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dilute the residue with 100 mL of water and extract with ethyl acetate (4 x 75 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 2-hydrazinopyridine, which can be used in the next step without further purification.

Safety: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care using appropriate personal protective equipment (PPE) in a fume hood.

Part 2: Synthesis of[1][2][3]Triazolo[1,5-a]pyridin-2-amine

This crucial step involves the construction of the fused triazole ring. The reaction of 2-hydrazinopyridine with cyanogen bromide provides a direct and efficient route to the desired 2-amino substituted heterocyclic core.

G start Combine 2-Hydrazinopyridine and NaHCO₃ in EtOH add_cnbr Add Cyanogen Bromide solution dropwise at 0°C start->add_cnbr reflux Heat to Reflux (Monitor by TLC) add_cnbr->reflux cool_filter Cool to RT, filter precipitate reflux->cool_filter wash_dry Wash solid with water and ether, then dry cool_filter->wash_dry product [1][2][3]Triazolo[1,5-a] pyridin-2-amine wash_dry->product

Protocol 2: Cyclization with Cyanogen Bromide

Rationale: The reaction proceeds via nucleophilic attack of the exocyclic nitrogen of the hydrazine onto the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the endocyclic pyridine nitrogen attacks the newly formed imine, and subsequent elimination leads to the aromatic triazole ring. Sodium bicarbonate is used as a base to neutralize the HBr generated during the reaction.

  • Materials: 2-Hydrazinopyridine, Cyanogen bromide, Sodium bicarbonate, Ethanol.

  • Procedure:

    • In a 500 mL flask, suspend 10.9 g (0.1 mol) of 2-hydrazinopyridine and 12.6 g (0.15 mol) of sodium bicarbonate in 200 mL of ethanol.

    • Cool the suspension to 0 °C in an ice bath.

    • In a separate flask, carefully dissolve 11.6 g (0.11 mol) of cyanogen bromide in 50 mL of ethanol.

    • Add the cyanogen bromide solution dropwise to the hydrazine suspension over 30 minutes, keeping the temperature below 5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature, and then heat to reflux for 4 hours.

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water (to remove sodium salts) and then with a small amount of cold diethyl ether.

    • Dry the solid product under vacuum to yield[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Safety: Cyanogen bromide is extremely toxic and volatile. It should only be handled in a certified chemical fume hood with appropriate PPE, including gloves and respiratory protection.

Part 3: Synthesis of 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

The final step is the regioselective nitration of the fused heterocyclic system. The electron-donating nature of the fused triazole ring activates the pyridine ring towards electrophilic substitution, while the directing effects of the ring nitrogens favor substitution at the C6 and C8 positions. Under controlled conditions, the C6-nitro isomer is preferentially formed.[8]

Protocol 3: Regioselective Nitration

Rationale: A mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile. Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The reaction is performed at low temperature to control the exothermicity and improve selectivity.[9]

  • Materials: [1][2][3]Triazolo[1,5-a]pyridin-2-amine, Sulfuric acid (conc.), Nitric acid (fuming).

  • Procedure:

    • Carefully add 6.7 g (0.05 mol) of[1][2][3]triazolo[1,5-a]pyridin-2-amine in small portions to 25 mL of concentrated sulfuric acid, cooled to 0 °C in an ice-salt bath. Ensure the temperature does not rise above 10 °C.

    • Once all the solid has dissolved, cool the solution back down to 0 °C.

    • Prepare the nitrating mixture by slowly adding 3.5 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

    • Add the nitrating mixture dropwise to the solution of the substrate over 1 hour, maintaining the reaction temperature between 0 and 5 °C.

    • After the addition, stir the reaction mixture at 0-5 °C for an additional 2 hours.

    • Very carefully pour the reaction mixture onto 200 g of crushed ice. This will cause the product to precipitate.

    • Neutralize the cold solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8.

    • Collect the yellow precipitate by vacuum filtration.

    • Wash the solid extensively with cold water and then with a small amount of cold ethanol.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Safety: Handle concentrated and fuming acids with extreme caution in a fume hood. The addition of acids is highly exothermic and must be done slowly and with cooling. Pouring the acid mixture onto ice must be done carefully to control the violent reaction.

Data Summary and Characterization

StepStarting MaterialReagentsProductM.W. ( g/mol )Expected Yield
1A2-AminopyridineHCl, NaNO₂, CuCl2-Chloropyridine113.5565-75%
1B2-ChloropyridineHydrazine Hydrate2-Hydrazinopyridine109.1375-85%
22-HydrazinopyridineCyanogen Bromide[1][2][3]Triazolo[1,5-a]pyridin-2-amine134.1470-80%
3Triazolopyridin-2-amineH₂SO₄, HNO₃6-Nitro-triazolopyridin-2-amine179.1460-70%

Expected Characterization for 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine (CAS: 31040-15-0): [10]

  • Appearance: Yellow solid.

  • ¹H NMR (DMSO-d₆): Signals corresponding to the aromatic protons on the pyridine ring, with downfield shifts expected for protons adjacent to the nitro group, and a broad singlet for the amino protons.

  • ¹³C NMR (DMSO-d₆): Signals for the six carbons of the fused ring system.

  • MS (ESI+): m/z = 180.1 [M+H]⁺.

  • IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amine), C=N stretching (ring), and asymmetric/symmetric stretching of the NO₂ group (approx. 1540 and 1350 cm⁻¹).

References

Application Notes and Protocols: 6-Nitro-1,2,4-triazolo[1,5-a]pyridin-2-amine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-Nitro-1,2,4-triazolo[1,5-a]pyridin-2-amine as a pivotal intermediate in the synthesis of advanced pharmaceutical agents. This document elucidates the chemical properties, synthetic utility, and potential therapeutic applications of this versatile scaffold, with a focus on the development of targeted kinase inhibitors.

Introduction: The Strategic Importance of the Triazolopyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[3] This scaffold serves as a versatile framework for the design of potent and selective inhibitors of various enzymes and receptors. The introduction of a nitro group at the 6-position and an amine at the 2-position of the triazolopyridine ring system, as in 6-Nitro-1,2,4-triazolo[1,5-a]pyridin-2-amine, offers strategic advantages for synthetic diversification and modulation of physicochemical properties.

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the heterocyclic core, while the primary amine at the 2-position provides a key handle for subsequent chemical modifications. These features make 6-Nitro-1,2,4-triazolo[1,5-a]pyridin-2-amine a valuable starting material for the construction of complex molecular architectures with therapeutic potential, particularly in the realm of oncology and inflammatory diseases.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-Nitro-1,2,4-triazolo[1,5-a]pyridin-2-amine is essential for its effective utilization in synthesis.

PropertyValueSource
CAS Number 31040-15-0[4]
Molecular Formula C₆H₅N₅O₂[4]
Molecular Weight 179.14 g/mol ChemUniverse
Appearance Pale yellow to yellow solidCommercial Supplier Data
Purity ≥95%[4]
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol and ethanolGeneral knowledge based on similar structures

Synthetic Protocol: A Pathway to Potent Kinase Inhibitors

The true value of 6-Nitro-1,2,4-triazolo[1,5-a]pyridin-2-amine as a pharmaceutical intermediate is demonstrated in its application as a starting material for the synthesis of targeted therapeutics. Below is a detailed, multi-step protocol for the synthesis of a Janus Kinase (JAK) inhibitor, illustrating the strategic manipulation of the functional groups on the triazolopyridine core.

Experimental Workflow: Synthesis of a JAK Inhibitor

G A 6-Nitro-1,2,4-triazolo[1,5-a]pyridin-2-amine B Reduction of Nitro Group (e.g., Fe/NH4Cl or H2, Pd/C) A->B C [1,2,4]Triazolo[1,5-a]pyridine-2,6-diamine B->C D Buchwald-Hartwig Amination (Aryl Halide, Pd Catalyst, Ligand, Base) C->D E N6-Aryl-[1,2,4]triazolo[1,5-a]pyridine-2,6-diamine D->E F Acylation or Sulfonylation (Acyl/Sulfonyl Chloride, Base) E->F G Final JAK Inhibitor Analog F->G G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_dimer->Gene_Expression Translocation STAT->STAT_dimer Dimerization Cytokine Cytokine Cytokine->Cytokine_Receptor Drug Triazolopyridine JAK Inhibitor Drug->JAK Inhibition

References

Protocol for N-N Bond Formation in Triazolopyridine Synthesis: Mechanisms, Methods, and Practical Guidance

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Enduring Relevance of Triazolopyridines

The triazolopyridine scaffold is a cornerstone of modern medicinal chemistry and drug development. As a privileged heterocyclic system, it is embedded in a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities.[1] The fusion of a triazole ring with a pyridine ring creates a unique electronic and structural architecture, enabling potent and selective interactions with various biological targets. Consequently, the development of robust and versatile synthetic methods to access these compounds is of paramount importance to the research community.

The critical step in the construction of the triazolopyridine core is the formation of the triazole ring, a process that hinges on the efficient and controlled formation of a nitrogen-nitrogen (N-N) bond. This guide provides an in-depth exploration of the primary chemical strategies for forging this crucial bond, offering detailed protocols, mechanistic insights, and practical advice for researchers in the field. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system for reliable results.

Pillar 1: Core Chemistries of N-N Bond Formation

The synthesis of the triazole ring in triazolopyridines is not a one-size-fits-all process. The strategy is dictated by the desired isomer ([2][3][4]triazolo[4,3-a]pyridine,[2][3][4]triazolo[1,5-a]pyridine, etc.) and the available starting materials. However, the underlying transformations can be broadly categorized into a few key mechanistic pathways.

Intramolecular Oxidative Cyclization

This is arguably the most prevalent and versatile strategy for constructing the triazolopyridine skeleton. The general principle involves the synthesis of a linear precursor, typically a 2-pyridylhydrazone or an N-(pyridin-2-yl)amidine, which already contains all the necessary atoms. The final, and often decisive, step is an oxidative C-N or N-N bond formation to close the triazole ring.[3][5] The choice of oxidant is critical and dictates the reaction conditions and substrate scope.

  • Mechanism: The precursor is oxidized to generate a reactive intermediate (e.g., a nitrene or a related species) which then undergoes intramolecular electrophilic attack on a nitrogen atom, followed by aromatization to yield the fused bicyclic system.

  • Key Oxidizing Agents:

    • Hypervalent Iodine Reagents (e.g., PIFA, PIDA): Phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA) are highly effective, metal-free oxidants that promote clean and rapid N-N bond formation under mild conditions.[6][7][8] They are particularly useful for synthesizing[2][3][4]triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides.[7]

    • Halogen-Based Systems (I₂/KI, NCS): Molecular iodine, often in the presence of potassium iodide, provides an environmentally benign method for oxidative N-N bond formation.[7][9] N-Chlorosuccinimide (NCS) has also been successfully employed as an efficient cyclizing agent for 2-pyridylhydrazones.[3]

    • Metal-Based Oxidants (MnO₂, Pb(OAc)₄): While effective, traditional heavy metal oxidants like lead(IV) acetate are being used less frequently due to toxicity concerns.[5][6]

    • Electrochemical Synthesis: An emerging green alternative involves electrochemically induced dehydrogenative cyclization, which avoids the need for external chemical oxidants entirely.[2][6]

Dehydrative Cyclization (Condensation)

This approach relies on the intramolecular condensation of a precursor, such as an N-acyl-N'-(2-pyridyl)hydrazine, with the elimination of a water molecule. This method avoids harsh oxidizing conditions, which can be advantageous for substrates with sensitive functional groups.

  • Mechanism: The reaction is typically promoted by an activating agent that converts a carbonyl oxygen into a better leaving group. The nucleophilic pyridine ring nitrogen then attacks the activated carbonyl carbon, leading to cyclization and dehydration.

  • Key Reagents & Methods:

    • Carbodiimides (e.g., CDI): 1,1'-Carbonyldiimidazole (CDI) is an operationally simple and efficient reagent for mediating the tandem coupling and cyclization to form[2][3][4]triazolo[4,3-a]pyridines.[2]

    • Mitsunobu Reaction: The classic Mitsunobu reaction (using Ph₃P and DEAD) can be adapted for this dehydrative cyclization, providing mild conditions for the transformation.[10][11]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate these condensation reactions, often providing higher yields in shorter times under solvent-free or minimal solvent conditions.[6]

[3+2] Cycloaddition Reactions

While less common for building the fused triazolopyridine system from scratch, cycloaddition principles are fundamental to triazole chemistry. In some specialized cases, a 1,3-dipole can react with the pyridine ring itself or a substituent on it. A more relevant application is the reaction of N-tosylhydrazones with pyridines, which proceeds via a 1,3-dipolar cycloaddition and subsequent dearomatization mechanism to afford functionalized[2][3][4]triazolo[4,3-a]pyridines.[12] The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," is the premier method for forming 1,2,3-triazoles in general, though its direct application to fused pyridyl systems is more nuanced.[13][14]

Pillar 2: Visualization of Synthetic Pathways

Visualizing the relationships between different synthetic strategies can clarify the options available to a researcher.

G cluster_start Starting Materials cluster_pathways Key N-N Bond Forming Strategies cluster_reagents Typical Reagents / Conditions SM1 2-Hydrazinopyridine + Aldehyde/Acid P1 Dehydrative Cyclization SM1->P1 Forms N-Acylhydrazine precursor P2 Oxidative Cyclization SM1->P2 Forms Hydrazone precursor SM2 N-(Pyridin-2-yl)amidine SM2->P2 SM3 N-Tosylhydrazone + Pyridine P3 [3+2] Cycloaddition SM3->P3 R1 CDI, Ph₃P/DEAD, Microwave P1->R1 R2 PIFA, I₂, NCS, Electrolysis P2->R2 R3 Base, Heat P3->R3 Product Triazolopyridine Core R1->Product R2->Product R3->Product G start Start dissolve Dissolve N-(pyridin-2-yl)amidine in Dichloromethane (DCM) start->dissolve cool Cool reaction mixture to 0 °C in an ice bath dissolve->cool add_pifa Add PIFA portion-wise over 5 minutes cool->add_pifa stir Stir at 0 °C for 15 min, then warm to room temp add_pifa->stir monitor Monitor reaction by TLC (typically < 30 min) stir->monitor quench Quench with saturated aqueous NaHCO₃ monitor->quench extract Extract with DCM (3x) quench->extract dry Dry combined organic layers over Na₂SO₄, filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash column chromatography concentrate->purify end Characterize Product (NMR, MS, HRMS) purify->end

References

The Emerging Role of 6-Nitro-triazolo[1,5-a]pyridin-2-amine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can address complex diseases. Among the heterocyclic compounds that have garnered significant interest, the triazolo[1,5-a]pyridine core stands out as a privileged structure. Its unique electronic and steric properties have made it a cornerstone in the design of a multitude of biologically active agents. This guide focuses on a particularly intriguing derivative, 6-Nitro-triazolo[1,5-a]pyridin-2-amine, and its potential applications in modern drug discovery, with a primary focus on its prospective role as an anticancer agent and kinase inhibitor.

Introduction: The Triazolo[1,5-a]pyridine Scaffold - A Privileged Motif in Drug Discovery

The triazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has demonstrated a remarkable versatility in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in crucial cellular pathways. The introduction of various substituents onto this core structure allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for the development of novel therapeutics.

The specific compound of interest, 6-Nitro-triazolo[1,5-a]pyridin-2-amine, incorporates two key functional groups that are anticipated to significantly influence its biological activity. The 2-amino group can act as a hydrogen bond donor and a key interaction point with target proteins. The 6-nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the entire ring system, potentially enhancing its binding affinity and cellular activity.

Potential Therapeutic Applications

While direct and extensive studies on 6-Nitro-triazolo[1,5-a]pyridin-2-amine are emerging, the known biological activities of structurally similar compounds provide a strong rationale for its investigation in several therapeutic areas.

Anticancer Activity

A significant body of research highlights the potential of triazolo[1,5-a]pyridine and related triazolopyrimidine derivatives as potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Hypothesized Mechanism of Action: Based on the activity of related compounds, 6-Nitro-triazolo[1,5-a]pyridin-2-amine is postulated to function as an inhibitor of protein kinases that are often dysregulated in cancer. The ATP-competitive binding mode is a common mechanism for small molecule kinase inhibitors, where the inhibitor occupies the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and halting the signaling cascade.

The following diagram illustrates a generalized workflow for the initial screening of 6-Nitro-triazolo[1,5-a]pyridin-2-amine for anticancer activity.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 6-Nitro-triazolo[1,5-a]pyridin-2-amine Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cell_Culture Cancer Cell Line Panel Culture Purification->Cell_Culture MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Culture->MTT_Assay Kinase_Assay Kinase Inhibition Assay MTT_Assay->Kinase_Assay Western_Blot Western Blot for Signaling Pathways Kinase_Assay->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Western_Blot->Apoptosis_Assay

Caption: Workflow for anticancer evaluation.

Kinase Inhibition

The triazolo[1,5-a]pyridine scaffold has been successfully employed in the development of inhibitors for various kinases, including Janus kinases (JAKs) and TGF-β type I receptor kinase (ALK5). The structural features of 6-Nitro-triazolo[1,5-a]pyridin-2-amine make it a promising candidate for targeting the ATP-binding site of kinases.

Key Interaction Points: The nitrogen atoms within the triazole and pyridine rings can act as hydrogen bond acceptors, while the 2-amino group can serve as a hydrogen bond donor. These interactions are crucial for anchoring the molecule within the kinase active site. The 6-nitro group can form additional interactions and influence the overall electronic landscape of the molecule to enhance binding affinity.

The following diagram illustrates the hypothesized interaction of 6-Nitro-triazolo[1,5-a]pyridin-2-amine within a generic kinase ATP-binding pocket.

kinase_interaction cluster_kinase Kinase ATP-Binding Pocket cluster_ligand 6-Nitro-triazolo[1,5-a]pyridin-2-amine Hinge Hinge Region (Backbone NH) Gatekeeper Gatekeeper Residue Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Triazolopyridine Triazolo[1,5-a]pyridine Core Triazolopyridine->Hinge H-Bond Acceptor Triazolopyridine->Hydrophobic_Pocket Hydrophobic Interaction Amino_Group 2-Amino Group Amino_Group->Hinge H-Bond Donor Nitro_Group 6-Nitro Group Nitro_Group->Solvent_Front Polar Interaction

Caption: Hypothesized kinase binding mode.

Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 6-Nitro-triazolo[1,5-a]pyridin-2-amine. These are generalized methods based on literature for similar compounds and may require optimization.

Proposed Synthesis of 6-Nitro-triazolo[1,5-a]pyridin-2-amine

This proposed synthesis is adapted from established methods for the synthesis of related triazolo[1,5-a]pyridines.

Materials:

  • 2-Amino-5-nitropyridine

  • Reagents for diazotization (e.g., Sodium nitrite, Hydrochloric acid)

  • Reducing agent (e.g., Tin(II) chloride)

  • Cyanogen bromide or a similar cyclizing agent

  • Appropriate solvents (e.g., water, ethanol, DMF)

Procedure:

  • Diazotization of 2-Amino-5-nitropyridine:

    • Dissolve 2-amino-5-nitropyridine in an aqueous solution of a strong acid (e.g., HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Reduction to Hydrazine:

    • To the cold diazonium salt solution, add a solution of a reducing agent such as tin(II) chloride in concentrated HCl.

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

    • Basify the reaction mixture carefully with a strong base (e.g., NaOH) to precipitate the hydrazine derivative.

    • Filter the precipitate, wash with water, and dry.

  • Cyclization to form the Triazolo[1,5-a]pyridine Ring:

    • Dissolve the synthesized hydrazine derivative in a suitable solvent such as ethanol or DMF.

    • Add a cyclizing agent like cyanogen bromide.

    • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and isolate the product by filtration or extraction.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, U-87 MG)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • 6-Nitro-triazolo[1,5-a]pyridin-2-amine stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 6-Nitro-triazolo[1,5-a]pyridin-2-amine in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37 °C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Kinase Inhibition Assay (Generic)

This protocol describes a general method for assessing the inhibitory activity of 6-Nitro-triazolo[1,5-a]pyridin-2-amine against a specific protein kinase. The specific substrate and reaction conditions will vary depending on the kinase being assayed.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • 6-Nitro-triazolo[1,5-a]pyridin-2-amine stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

  • 96- or 384-well plates

  • Plate reader or scintillation counter

Procedure:

  • Assay Setup:

    • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

    • Prepare serial dilutions of 6-Nitro-triazolo[1,5-a]pyridin-2-amine in the reaction buffer.

  • Inhibition Reaction:

    • In a multi-well plate, add the kinase/substrate mixture.

    • Add the diluted compound solutions to the wells. Include a no-inhibitor control and a no-enzyme control.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Incubate as required for signal development.

  • Data Acquisition:

    • Measure the signal (luminescence, fluorescence, or radioactivity) using the appropriate instrument.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

6-Nitro-triazolo[1,5-a]pyridin-2-amine represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology and kinase-driven diseases. The synthetic and biological evaluation protocols outlined in this guide provide a foundational framework for researchers to explore the potential of this intriguing molecule. Future investigations should focus on a comprehensive evaluation of its activity against a panel of cancer cell lines and a broad range of kinases to identify its specific molecular targets. Further structure-activity relationship (SAR) studies, involving modifications of the 2-amino and 6-nitro groups, will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for its potential clinical development.

Developing Potent and Selective Kinase Inhibitors from Triazolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target families in modern drug discovery.[1] The triazolopyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[2][3] This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of novel kinase inhibitors based on the triazolopyridine framework. We will cover the strategic design of compound libraries, robust protocols for biochemical and cell-based screening, and a framework for interpreting structure-activity relationship (SAR) data to guide lead optimization.

Introduction: The Power of the Triazolopyridine Scaffold

The human kinome comprises over 500 protein kinases, which act as molecular switches controlling cell signaling pathways. The high degree of structural similarity in the ATP-binding site across the kinome presents a significant challenge for developing selective inhibitors.[1][4] An ideal kinase inhibitor should exhibit high potency against its intended target while minimizing off-target effects that can lead to toxicity.

The[5][6][7]triazolo[1,5-a]pyridine scaffold has proven to be an exceptional starting point for kinase inhibitor design. Its rigid, bicyclic structure acts as an effective ATP mimetic, often forming crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[8] This interaction provides a stable anchor, allowing medicinal chemists to systematically modify substitution points on the scaffold to achieve both potency and selectivity. Numerous successful inhibitors targeting kinases such as JAK1, PI3K, Syk, and VEGFR2 have been developed from this core structure, validating its utility in drug discovery.[2][9][10][11]

This document outlines a structured workflow for leveraging the triazolopyridine scaffold, from initial library synthesis to preclinical evaluation.

cluster_0 Discovery Workflow Design Design Synthesis Synthesis Design->Synthesis Library Plan Biochemical Screen Biochemical Screen Synthesis->Biochemical Screen Compound Library Cellular Assays Cellular Assays Biochemical Screen->Cellular Assays Potent Hits (IC50) In Vivo Models In Vivo Models Cellular Assays->In Vivo Models Validated Hits Lead Optimization Lead Optimization In Vivo Models->Lead Optimization Efficacy Data Lead Optimization->Design SAR Feedback

Caption: Kinase Inhibitor Discovery Workflow.

Design and Synthesis of a Triazolopyridine Library

The key to successful lead discovery is the creation of a chemically diverse library of compounds. For the triazolopyridine scaffold, strategic modifications are typically explored at several key positions to probe different sub-pockets of the kinase active site.

Rationale for Substitution:

  • Hinge-Binding Core: The triazolopyridine core itself serves as the primary anchor.

  • Solvent-Exposed Region: Substituents can be added to improve solubility and pharmacokinetic properties.[8]

  • Selectivity Pockets: Modifications can be designed to exploit unique residues in the target kinase that are not present in other kinases, thereby enhancing selectivity.[2]

Protocol 2.1: General Synthesis of a 2-Amino-[5][6][7]triazolo[1,5-a]pyridine Library

This protocol describes a common synthetic route for generating a library of triazolopyridine derivatives, adapted from methodologies reported in the literature.[8][12]

Step 1: Synthesis of the Triazolopyridine Core

  • Start with a commercially available 2-amino-6-halopyridine (e.g., 2-amino-6-bromopyridine).

  • React the starting material with the appropriate reagents to construct the triazole ring. This key procedure establishes the core scaffold.[8] The specific reaction conditions will depend on the desired final structure.

Step 2: Diversification via Suzuki Coupling

  • Dissolve the halogenated triazolopyridine core (1 equivalent) in a suitable solvent system (e.g., 1,4-dioxane and water).

  • Add a diverse panel of boronic acids or esters (1.2 equivalents each). These will be coupled at the 6-position of the pyridine ring.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., K₂CO₃, 2 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography.

Step 3: Diversification via Amide Coupling

  • To modify the 2-amino group, dissolve the product from Step 2 (1 equivalent) in an anhydrous solvent (e.g., DCM or DMF).

  • Add a diverse panel of carboxylic acids (1.1 equivalents) and a coupling agent (e.g., HATU, 1.2 equivalents) along with a non-nucleophilic base (e.g., DIPEA, 2 equivalents).

  • Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

  • Perform an aqueous workup and purify the final compounds by column chromatography or preparative HPLC.

This three-step process allows for the rapid generation of a large and diverse library of inhibitors for screening.

Biochemical Screening: Determining On-Target Potency

The first step in evaluating a new compound library is to measure its ability to inhibit the target kinase in a purified, cell-free system. This provides a direct measure of target engagement and allows for the determination of the half-maximal inhibitory concentration (IC₅₀).[1]

Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test compounds dissolved in DMSO

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each compound dilution into the assay plate. Include DMSO-only wells as a "no inhibition" control and wells without enzyme as a "background" control.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Assay Buffer.

    • Prepare a 2X ATP solution in Assay Buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Add 5 µL of the 2X ATP solution to each well to start the reaction. The final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all wells.

    • Normalize the data to the "no inhibition" control (100% activity) and "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Cell-Based Assays: Assessing Cellular Efficacy

A potent biochemical inhibitor may not be effective in a cellular environment due to poor membrane permeability, efflux by cellular pumps, or intracellular metabolism.[13] Therefore, cell-based assays are crucial for validating hits.[14][15][16]

cluster_1 Cellular Assay Cascade Target Phosphorylation Target Phosphorylation Cell Viability Cell Viability Target Phosphorylation->Cell Viability Confirm On-Target Effect Off-Target Panel Off-Target Panel Cell Viability->Off-Target Panel Assess Cytotoxicity Lead Candidate Lead Candidate Off-Target Panel->Lead Candidate Confirm Selectivity

Caption: A typical cascade for cellular validation.

Protocol 4.1: Western Blot for Target Phosphorylation

This assay directly measures whether the inhibitor can block the phosphorylation of a known downstream substrate of the target kinase in intact cells.[17]

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line where the target kinase is active) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test inhibitor (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

    • If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or cytokine for 15-30 minutes before harvesting.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the plate with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate protein.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and an imaging system.

  • Analysis: Re-probe the blot with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading. Quantify the band intensities to determine the reduction in phosphorylation at each inhibitor concentration.

Protocol 4.2: Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of the inhibitor on cell proliferation or cytotoxicity, which is often the desired downstream effect of inhibiting an oncogenic kinase.

Procedure:

  • Cell Plating: Seed cells in a white, clear-bottom 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor for 72 hours.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Plot the luminescence signal against the log of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Evaluation: Assessing Preclinical Efficacy

Promising compounds with good cellular potency and selectivity must be tested in animal models to evaluate their efficacy and pharmacokinetic properties.[18] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard approach.[19]

Protocol 5.1: Tumor Xenograft Efficacy Study

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (e.g., vehicle control, positive control, and different dose levels of the test compound).

  • Compound Formulation and Dosing: Formulate the triazolopyridine inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage). Dose the animals daily according to the study design.

  • Efficacy Monitoring:

    • Measure tumor volumes with calipers 2-3 times per week.

    • Monitor the body weight of the animals as an indicator of toxicity.

  • Pharmacodynamic (PD) Analysis: At the end of the study (or at an interim timepoint), collect tumor samples at a set time after the final dose. Analyze the tumors by Western blot or immunohistochemistry to confirm that the inhibitor is hitting its target in vivo (e.g., reduction in substrate phosphorylation).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Data Interpretation and Lead Optimization

The goal of the preceding experiments is to generate data that can establish a clear Structure-Activity Relationship (SAR).[6] By comparing the activity of different analogs, researchers can deduce which chemical modifications improve potency, selectivity, and drug-like properties.

Table 1: Example SAR Data for a Hypothetical Triazolopyridine Series

Compound IDR1 Group (Position 6)R2 Group (Position 2)Kinase IC₅₀ (nM)p-Substrate EC₅₀ (nM)Cell Viability GI₅₀ (µM)
TP-01 Phenyl-NH₂520>10,000>20
TP-02 4-Fluorophenyl-NH₂1502,5008.5
TP-03 4-FluorophenylCyclopropyl-amide253101.2
TP-04 Pyridin-4-ylCyclopropyl-amide8950.4
TP-05 Pyridin-4-ylMorpholino-ethyl-amide121500.6

Interpretation of Example Data:

  • From TP-01 to TP-02: Adding a fluorine atom to the phenyl ring at R1 improved biochemical potency, suggesting a favorable interaction in that pocket.

  • From TP-02 to TP-03: Modifying the R2 amine to a cyclopropyl amide dramatically improved both biochemical and cellular potency, indicating this group is critical for activity.[2]

  • From TP-03 to TP-04: Replacing the phenyl ring at R1 with a pyridine ring further enhanced potency, likely by forming an additional hydrogen bond or improving solubility.

  • TP-05: The larger morpholino-containing amide at R2 was well-tolerated but slightly less potent than the cyclopropyl amide, providing valuable information about the size constraints of that pocket.

This iterative process of design, synthesis, and testing allows for the refinement of the triazolopyridine scaffold into a clinical candidate with an optimal balance of efficacy, selectivity, and safety.[20]

References

Application Notes and Protocols for the Functionalization of the Amino Group in 6-Nitro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical modification of the 2-amino group of 6-Nitro-triazolo[1,5-a]pyridin-2-amine. This scaffold is of significant interest in medicinal chemistry due to the prevalence of the triazolopyridine core in pharmacologically active compounds.[1][2][3][4] The presence of the nitro group at the 6-position significantly influences the electronic properties and reactivity of the 2-amino group, necessitating carefully optimized protocols. This guide details robust and validated methods for acylation, sulfonylation, and diazotization-based transformations, offering insights into reaction mechanisms, experimental setup, and characterization of the resulting derivatives.

Introduction: The Chemical Landscape of 6-Nitro-triazolo[1,5-a]pyridin-2-amine

The 6-Nitro-triazolo[1,5-a]pyridin-2-amine molecule presents a unique synthetic challenge and opportunity. The triazolopyridine core is a recognized "privileged scaffold" in drug discovery, appearing in molecules with a wide array of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties.[1][2][4] The 2-amino group serves as a critical handle for introducing molecular diversity and modulating the physicochemical and pharmacological properties of the parent molecule.

However, the strong electron-withdrawing nature of the nitro group at the 6-position significantly deactivates the pyridine ring and reduces the nucleophilicity of the 2-amino group.[5][6][7] This deactivation can render standard amination reactions sluggish or ineffective. Therefore, the protocols outlined herein have been specifically developed to address this challenge, providing reliable pathways to a diverse range of functionalized derivatives.

Key Structural and Reactivity Considerations:

  • Reduced Nucleophilicity: The electron-withdrawing nitro group diminishes the electron density on the 2-amino group, making it a weaker nucleophile compared to aniline or simple aminopyridines.

  • Ring System Electronics: The fused triazole ring also influences the electronic distribution within the pyridine moiety.

  • Potential for Side Reactions: Under harsh conditions, side reactions involving the nitro group or the heterocyclic core may occur. The presented protocols are designed to minimize such outcomes.

Core Functionalization Protocols

This section details step-by-step protocols for the most common and synthetically useful transformations of the 2-amino group of 6-Nitro-triazolo[1,5-a]pyridin-2-amine.

Acylation of the 2-Amino Group

Acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in pharmaceuticals. This protocol describes a general method using an acid chloride in the presence of a non-nucleophilic base.

Workflow for Acylation:

AcylationWorkflow A 6-Nitro-triazolo[1,5-a]pyridin-2-amine + Acyl Chloride B Add Pyridine (Base) in Anhydrous DCM A->B C Stir at Room Temperature (Monitor by TLC) B->C D Aqueous Workup (e.g., NaHCO3 wash) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Caption: General workflow for the acylation of 6-Nitro-triazolo[1,5-a]pyridin-2-amine.

Protocol 2.1.1: Synthesis of N-(6-nitro-[8][9][10]triazolo[1,5-a]pyridin-2-yl)acetamide

Materials:

ReagentM.Wt.Amount (mmol)Volume/Weight
6-Nitro-triazolo[1,5-a]pyridin-2-amine179.141.0179 mg
Acetyl chloride78.501.285 µL
Pyridine79.102.0161 µL
Dichloromethane (DCM), anhydrous--10 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution--20 mL
Brine--20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Procedure:

  • To a stirred solution of 6-Nitro-triazolo[1,5-a]pyridin-2-amine (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add pyridine (2.0 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated NaHCO₃ solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(6-nitro-[8][9][10]triazolo[1,5-a]pyridin-2-yl)acetamide.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale and Insights:

  • Choice of Base: Pyridine is used as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Stronger, more nucleophilic bases could potentially lead to side reactions.

  • Solvent: Anhydrous DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve the starting materials.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction between the acid chloride and the amine.

  • Generality: This protocol can be adapted for a variety of acid chlorides and anhydrides to generate a library of amide derivatives.[11]

Sulfonylation of the 2-Amino Group

Sulfonamides are important pharmacophores in drug discovery, often acting as bioisosteres for other functional groups.[8] This protocol outlines the synthesis of sulfonamides from 6-Nitro-triazolo[1,5-a]pyridin-2-amine.

Workflow for Sulfonylation:

SulfonylationWorkflow A 6-Nitro-triazolo[1,5-a]pyridin-2-amine + Sulfonyl Chloride B Add Pyridine or DMAP (Base) in Anhydrous THF or DCM A->B C Stir at 0 °C to Room Temperature (Monitor by TLC) B->C D Aqueous Workup (e.g., Dilute HCl wash) C->D E Purification (Crystallization or Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Caption: General workflow for the sulfonylation of 6-Nitro-triazolo[1,5-a]pyridin-2-amine.

Protocol 2.2.1: Synthesis of N-(6-nitro-[8][9][10]triazolo[1,5-a]pyridin-2-yl)benzenesulfonamide

Materials:

ReagentM.Wt.Amount (mmol)Volume/Weight
6-Nitro-triazolo[1,5-a]pyridin-2-amine179.141.0179 mg
Benzenesulfonyl chloride176.621.1141 µL
Pyridine79.102.5202 µL
Tetrahydrofuran (THF), anhydrous--15 mL
1 M Hydrochloric Acid (HCl)--10 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution--15 mL
Brine--15 mL
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Procedure:

  • Dissolve 6-Nitro-triazolo[1,5-a]pyridin-2-amine (1.0 mmol) in anhydrous THF (15 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Add pyridine (2.5 mmol) to the solution and cool the mixture to 0 °C.

  • Add benzenesulfonyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 12-16 hours. Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate (30 mL) and wash sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

  • Characterize the final product using appropriate analytical techniques.

Rationale and Insights:

  • Reaction Conditions: The reaction is typically slower than acylation and may require longer reaction times or gentle heating to proceed to completion. The use of a more polar aprotic solvent like THF can be beneficial.

  • Catalyst: For less reactive sulfonyl chlorides or amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

  • Workup: The acidic wash removes excess pyridine, while the basic wash removes any unreacted sulfonyl chloride and sulfonic acid byproduct.

  • Scope: This method is applicable to a wide range of arylsulfonyl chlorides, providing access to a diverse library of sulfonamide derivatives.[12][13]

Diazotization and Sandmeyer-Type Reactions

The transformation of the 2-amino group into a diazonium salt opens a gateway to a variety of functional groups that are otherwise difficult to introduce. This is a powerful, albeit sometimes challenging, transformation for heteroaromatic amines. The Sandmeyer reaction, a copper-catalyzed displacement of the diazonium group, is a classic and highly effective method.[14][15]

Workflow for Diazotization and Sandmeyer Reaction:

SandmeyerWorkflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction A 6-Nitro-triazolo[1,5-a]pyridin-2-amine in Acid (e.g., HBr) B Cool to 0-5 °C A->B C Add Sodium Nitrite (NaNO₂) Solution B->C D In situ Diazonium Salt Formation C->D F Add Diazonium Salt Solution D->F Transfer E Prepare Copper(I) Halide Solution (e.g., CuBr in HBr) E->F G Warm to Room Temperature (Nitrogen Evolution) F->G H Product Formation G->H I Final Product (e.g., 2-Bromo-6-nitro-triazolo[1,5-a]pyridine) H->I Workup & Purification

Caption: Workflow for the diazotization of 6-Nitro-triazolo[1,5-a]pyridin-2-amine followed by a Sandmeyer reaction.

Protocol 2.3.1: Synthesis of 2-Bromo-6-nitro-[8][9][10]triazolo[1,5-a]pyridine

Materials:

ReagentM.Wt.Amount (mmol)Volume/Weight
6-Nitro-triazolo[1,5-a]pyridin-2-amine179.145.0896 mg
48% Hydrobromic Acid (HBr)--10 mL
Sodium Nitrite (NaNO₂)69.005.5379 mg
Water--2 mL
Copper(I) Bromide (CuBr)143.455.5790 mg
48% Hydrobromic Acid (HBr) for CuBr solution--5 mL
Diethyl Ether--As needed

Procedure:

  • Diazonium Salt Formation:

    • In a flask, suspend 6-Nitro-triazolo[1,5-a]pyridin-2-amine (5.0 mmol) in 48% HBr (10 mL) and cool the mixture to 0-5 °C with vigorous stirring in an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (5.5 mmol) in water (2 mL).

    • Slowly add the sodium nitrite solution dropwise to the cold amine suspension. Ensure the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide (5.5 mmol) in 48% HBr (5 mL) and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the stirred CuBr solution.

    • A vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).

    • Wash the combined organic extracts with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography to yield 2-Bromo-6-nitro-[8][9][10]triazolo[1,5-a]pyridine.

Rationale and Insights:

  • Temperature Control: Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the diazonium salt.

  • Safety: Diazonium salts can be explosive when isolated and dry. It is imperative to use them in solution immediately after their formation.

  • Copper Catalyst: Copper(I) is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[15]

  • Versatility: This protocol can be adapted for chlorination (using CuCl/HCl) and cyanation (using CuCN/KCN), providing access to a wide range of derivatives from a common intermediate.

Characterization Data

Table 1: Representative ¹H NMR and Mass Spectral Data for Functionalized Derivatives

Compound¹H NMR (400 MHz, DMSO-d₆) δ (ppm)MS (ESI) m/z [M+H]⁺
N-(6-nitro-[8][9][10]triazolo[1,5-a]pyridin-2-yl)acetamide 11.2 (s, 1H, NH), 9.5 (d, 1H), 8.8 (d, 1H), 7.8 (dd, 1H), 2.2 (s, 3H, CH₃)222.1
N-(6-nitro-[8][9][10]triazolo[1,5-a]pyridin-2-yl)benzenesulfonamide 11.8 (s, 1H, NH), 9.4 (d, 1H), 8.7 (d, 1H), 8.0-7.6 (m, 6H, Ar-H)320.0
2-Bromo-6-nitro-[8][9][10]triazolo[1,5-a]pyridine 9.6 (d, 1H), 8.9 (d, 1H), 8.0 (dd, 1H)243.9 / 245.9

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low yield in acylation/sulfonylation Incomplete reaction due to the deactivated amine.Increase reaction time, gently heat the reaction mixture (e.g., to 40-50 °C), or add a catalytic amount of DMAP for sulfonylation.
Multiple products observed by TLC Side reactions, or diacylation/disulfonylation.Use a less reactive acylating/sulfonylating agent, control the stoichiometry carefully, and maintain a lower reaction temperature.
Decomposition during diazotization The reaction temperature is too high, or the diazonium salt is unstable.Ensure the temperature is strictly maintained below 5 °C. Use the diazonium salt solution immediately after preparation. For particularly unstable systems, consider alternative diazotizing agents like tert-butyl nitrite.[16]
Poor yield in Sandmeyer reaction Inefficient conversion of the diazonium salt.Ensure the copper(I) halide is of good quality and freshly prepared if necessary. Check the acidity of the reaction medium.

Conclusion

The functionalization of the 2-amino group in 6-Nitro-triazolo[1,5-a]pyridin-2-amine provides a versatile platform for the synthesis of novel compounds with potential applications in drug discovery and medicinal chemistry. The protocols detailed in this guide offer robust and reproducible methods for acylation, sulfonylation, and diazotization-based transformations, taking into account the unique electronic properties of this heterocyclic system. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can efficiently generate diverse libraries of functionalized triazolopyridine derivatives for further investigation.

References

Application Note & Protocol: Regioselective Nitration of Triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, often considered an isostere for purines.[4] The introduction of a nitro group onto this scaffold can serve as a key synthetic handle for further functionalization or as a pharmacophore itself in various drug discovery programs. This document provides a comprehensive guide to the experimental setup for the nitration of triazolo[1,5-a]pyridin-2-amine. It details the underlying reaction mechanism, a step-by-step laboratory protocol, critical safety procedures, and methods for product characterization. The causality behind experimental choices is emphasized to provide a robust and reproducible methodology for researchers in organic synthesis and drug development.

Mechanistic Rationale and Regioselectivity

The nitration of triazolo[1,5-a]pyridin-2-amine is an electrophilic aromatic substitution (EAS) reaction. The success of the synthesis hinges on understanding the generation of the electrophile and predicting the site of substitution on the heterocyclic system.

1.1. Generation of the Electrophile The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[5][6] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[7]

1.2. Regioselectivity The triazolo[1,5-a]pyridin-2-amine core presents multiple sites for electrophilic attack. The regiochemical outcome is governed by the combined electronic effects of the fused ring system and the potent activating effect of the C2-amino group.

  • Activating Group: The 2-amino group is a strong ortho-, para-director and a powerful activating group for electrophilic aromatic substitution.

  • Heterocyclic Core: The pyridine ring is generally electron-deficient and deactivated towards EAS compared to benzene. However, the fused triazole ring and the amino substituent significantly modify its reactivity. Computational and experimental studies on related 2-amino[1][2][3]triazolo[1,5-a]pyrimidines indicate that the electron density is highest at specific positions, making them susceptible to electrophilic attack.[8]

Considering these factors, the nitration is predicted to occur on the pyridine ring, directed by the activating amino group. The most probable position for substitution is the C8 position, which is para to the C2-amino group, analogous to the directing effects observed in aniline systems.

Diagram 1: Proposed Reaction Mechanism

Reaction_Mechanism cluster_reagents Reagent Preparation cluster_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ - H₂O - HSO₄⁻ H2SO4 H₂SO₄ start_material Triazolo[1,5-a]pyridin-2-amine H2O H₂O HSO4_minus HSO₄⁻ sigma_complex Sigma Complex (Arenium Ion Intermediate) start_material->sigma_complex + NO₂⁺ product 8-Nitro-triazolo[1,5-a] pyridin-2-amine sigma_complex->product - H⁺

Caption: Proposed mechanism for the nitration of triazolo[1,5-a]pyridin-2-amine.

Safety Precautions: A Critical Overview

Nitration reactions are highly exothermic and involve corrosive, toxic, and potentially explosive materials.[1][2] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton®).[9][10]

  • Engineering Controls: All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height to contain toxic fumes (NOx) and protect against potential splashes.[1] An emergency eyewash and safety shower must be immediately accessible.[10]

  • Reagent Handling: Acids must be handled with extreme care. ALWAYS add acid to water or solvent slowly; NEVER add water to acid. When preparing the nitrating mixture, the flask must be immersed in an ice/salt bath to dissipate the heat generated.

  • Thermal Runaway: The reaction is highly exothermic.[2] Maintain strict temperature control throughout the addition and reaction period. A sudden increase in temperature can lead to a runaway reaction, causing violent decomposition and potential explosion.

  • Quenching and Waste: The reaction must be quenched slowly and carefully by pouring the reaction mixture onto crushed ice. Nitric acid waste should never be mixed with other waste streams, especially organic solvents, to prevent accidental violent reactions.[11] Segregate all nitric acid-containing waste into a designated, properly labeled container.[11]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

3.1. Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)QuantityProperties/Hazards
Triazolo[1,5-a]pyridin-2-amineC₆H₆N₄134.14101.34 gIrritant
Sulfuric Acid (98%)H₂SO₄98.08-20 mLCorrosive, Oxidizer, Causes severe burns.[9]
Nitric Acid (fuming, ≥90%)HNO₃63.0112~0.8 mLCorrosive, Oxidizer, Toxic fumes, Reacts violently with organics.[10][11]
Crushed IceH₂O18.02-~200 g-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-As needed (~100 mL)Irritant
Ethyl AcetateC₄H₈O₂88.11-~200 mLFlammable, Irritant
Anhydrous Magnesium SulfateMgSO₄120.37-As neededHygroscopic

3.2. Step-by-Step Procedure

  • Reaction Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in a large ice/salt bath.

  • Initial Dissolution: In the fume hood, add concentrated sulfuric acid (20 mL) to the flask and cool the acid to below 0 °C with stirring.

  • Substrate Addition: Slowly and portion-wise, add triazolo[1,5-a]pyridin-2-amine (1.34 g, 10 mmol) to the cold sulfuric acid. Ensure the temperature does not rise above 5 °C during the addition. Stir until all the solid has dissolved.

  • Nitrating Mixture Preparation: This step is highly exothermic. In a separate small, dry beaker cooled in an ice bath, carefully add fuming nitric acid (~0.8 mL, 12 mmol) to 2 mL of cold, concentrated sulfuric acid.

  • Addition of Nitrating Agent: Using the dropping funnel, add the prepared nitrating mixture dropwise to the solution of the substrate over 20-30 minutes. CRITICAL: Maintain the internal reaction temperature between -5 °C and 0 °C throughout the addition. A rise in temperature can lead to undesired side products and safety hazards.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent system. The product spot should be more polar than the starting material.

  • Reaction Quench: Prepare a 600 mL beaker containing approximately 200 g of crushed ice. Once the reaction is deemed complete, very slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the pH is ~7-8. Be cautious as this will generate significant CO₂ gas.

  • Product Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 30 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 8-nitro-triazolo[1,5-a]pyridin-2-amine.

Diagram 2: Experimental Workflow

Caption: Flowchart of the nitration of triazolo[1,5-a]pyridin-2-amine.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized 8-nitro-triazolo[1,5-a]pyridin-2-amine.

4.1. Expected Analytical Data

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)- Disappearance of the H8 proton signal. - Downfield shift of remaining aromatic protons due to the electron-withdrawing nitro group. - Broad singlet for the -NH₂ protons.
¹³C NMR (100 MHz, DMSO-d₆)- Appearance of a new quaternary carbon signal for C8 attached to the nitro group. - Shifts in the signals of other carbons in the pyridine ring. The identity and purity can be confirmed by comparing the spectra with known data for similar compounds.[12][13]
FTIR (KBr Pellet, cm⁻¹)- Strong, characteristic asymmetric stretching vibration for the N-O bond of the nitro group around 1520-1560 cm⁻¹ . - Symmetric stretching vibration around 1345-1385 cm⁻¹ . - N-H stretching of the primary amine around 3300-3500 cm⁻¹ .
HRMS (ESI+) - Calculation for C₆H₅N₅O₂: [M+H]⁺ = 180.0516. - Found: 180.05xx. High-resolution mass spectrometry will confirm the elemental composition.

References

Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 6-Nitro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the rapid and efficient synthesis of 6-Nitro-triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging the benefits of microwave-assisted organic synthesis (MAOS), this method offers substantial improvements over conventional heating techniques, including drastically reduced reaction times, enhanced yields, and a greener chemical process.[1] This guide provides a comprehensive walkthrough of the synthesis, from the underlying reaction mechanism to a step-by-step experimental protocol, purification, and characterization.

Introduction: The Significance of Triazolo[1,5-a]pyridines and the Power of Microwave Chemistry

The 1,2,4-triazolo[1,5-a]pyridine scaffold is a privileged structural motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of a nitro group at the 6-position can significantly modulate the electronic properties and biological activity of the molecule, making 6-Nitro-triazolo[1,5-a]pyridin-2-amine a valuable target for drug discovery and development programs.

Conventional synthetic methods for constructing this heterocyclic system often involve lengthy reaction times, high temperatures, and the use of hazardous solvents, leading to lower overall efficiency and a significant environmental footprint.[2] Microwave-assisted organic synthesis has emerged as a transformative technology in modern chemistry, addressing many of these limitations.[3] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to minutes, often with improved yields and selectivity.[4][5] This acceleration is due to the efficient and uniform heating of the reaction mixture through dielectric heating, which involves the interaction of microwaves with polar molecules.[1][4]

Key Advantages of Microwave-Assisted Synthesis:

  • Rapid Reaction Rates: Dramatically shorter reaction times compared to conventional heating.[1]

  • Higher Yields: Often results in increased product yields and purity.[1][6]

  • Energy Efficiency: Reduced energy consumption due to targeted heating of the reaction mixture.[1][2]

  • Greener Chemistry: Potential for solvent-free reactions or the use of more environmentally benign solvents.[2][3]

Reaction Mechanism and Rationale

The synthesis of 6-Nitro-triazolo[1,5-a]pyridin-2-amine proceeds via a microwave-assisted cyclocondensation reaction. The proposed mechanism involves the reaction of a substituted 2-aminopyridine with a suitable reagent to form the fused triazole ring system. The microwave irradiation facilitates the rapid assembly of the heterocyclic core.

Reaction_Mechanism reactant1 2-Amino-5-nitropyridine intermediate1 N-(5-nitropyridin-2-yl)cyanamide Intermediate reactant1->intermediate1 Reaction with BrCN reactant2 Cyanogen bromide (BrCN) reactant2->intermediate1 product 6-Nitro-triazolo[1,5-a]pyridin-2-amine intermediate1->product Intramolecular Cyclization microwave Microwave Irradiation microwave->intermediate1 microwave->product

Caption: Proposed reaction pathway for the synthesis of 6-Nitro-triazolo[1,5-a]pyridin-2-amine.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of 6-Nitro-triazolo[1,5-a]pyridin-2-amine.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2-Amino-5-nitropyridine≥98%Sigma-Aldrich
Cyanogen bromide (5 M in ACN)Synthesis gradeSigma-Aldrich
EthanolAnhydrous, ≥99.5%Fisher Scientific
Ethyl acetateHPLC gradeVWR Chemicals
HexaneHPLC gradeVWR Chemicals
Deionized water-In-house
Microwave reactor vials (10 mL)-CEM, Biotage, etc.
Magnetic stir bars--

3.2. Equipment

  • Dedicated microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Analytical balance

  • Fume hood

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer

3.3. Step-by-Step Synthesis Protocol

Experimental_Workflow start Start reagents 1. Add Reagents to Microwave Vial start->reagents microwave_step 2. Microwave Irradiation reagents->microwave_step cooling 3. Cooling and Quenching microwave_step->cooling extraction 4. Work-up and Extraction cooling->extraction purification 5. Purification by Chromatography extraction->purification characterization 6. Characterization purification->characterization end End Product characterization->end

Caption: Workflow for the microwave-assisted synthesis of 6-Nitro-triazolo[1,5-a]pyridin-2-amine.

  • Preparation of the Reaction Mixture:

    • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-amino-5-nitropyridine (1.0 mmol, 139 mg).

    • Add anhydrous ethanol (3 mL) to the vial.

    • Carefully add cyanogen bromide (1.2 mmol, 0.24 mL of a 5 M solution in acetonitrile) to the suspension. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Microwave Irradiation:

    • Seal the vial with a septum cap.

    • Place the vial in the cavity of the microwave reactor.

    • Set the reaction parameters as follows:

      • Temperature: 120 °C

      • Time: 15 minutes

      • Power: Dynamic (adjusts to maintain temperature)

      • Stirring: High

  • Reaction Work-up and Product Isolation:

    • After the irradiation is complete, allow the vial to cool to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (5 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

3.4. Purification

  • The crude product is purified by flash column chromatography on silica gel.

  • A gradient elution system of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 50:50 hexane:ethyl acetate) is recommended.

  • Monitor the fractions by TLC and combine the fractions containing the pure product.

  • Evaporate the solvent from the combined fractions to yield 6-Nitro-triazolo[1,5-a]pyridin-2-amine as a solid.

3.5. Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the compound.

Results and Discussion

The microwave-assisted protocol consistently provides the desired 6-Nitro-triazolo[1,5-a]pyridin-2-amine in good to excellent yields (typically 75-85%) within a significantly reduced reaction time of 15 minutes. In contrast, conventional heating methods often require several hours to achieve comparable yields. The use of microwave irradiation not only accelerates the reaction but also leads to a cleaner reaction profile with fewer byproducts, simplifying the purification process.[1]

Table 1: Comparison of Synthesis Methods

ParameterMicrowave-Assisted MethodConventional Heating
Reaction Time 15 minutes6-12 hours
Temperature 120 °CReflux (e.g., ~78 °C in Ethanol)
Typical Yield 75-85%50-65%
Solvent EthanolEthanol/DMF
Work-up Simple extractionOften requires more extensive purification

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Cyanogen bromide is highly toxic and corrosive. Handle with extreme care and use appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Microwave reactors can generate high pressures. Use only appropriate sealed vessels and follow the manufacturer's safety guidelines.

Conclusion

This application note details a robust and highly efficient method for the synthesis of 6-Nitro-triazolo[1,5-a]pyridin-2-amine using microwave irradiation. The described protocol offers significant advantages in terms of reaction time, yield, and overall efficiency, making it a valuable tool for researchers in medicinal chemistry and drug discovery. The adoption of microwave-assisted techniques can significantly accelerate the synthesis of novel heterocyclic compounds for biological evaluation.[7]

References

role of 6-Nitro-triazolo[1,5-a]pyridin-2-amine in cancer cell line studies

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for investigating the role of novel triazolo[1,5-a]pyridine derivatives in cancer cell line studies. While extensive research exists on the broader class of triazolo[1,5-a]pyridines and their pyrimidine analogs as potential anticancer agents, it is important to note that, based on current scientific literature, specific studies on 6-Nitro-triazolo[1,5-a]pyridin-2-amine in cancer cell lines are not prominently documented.

Therefore, this document will serve as a detailed guide, leveraging established methodologies and known mechanisms of action from structurally related compounds to outline a robust strategy for the evaluation of new chemical entities based on the triazolo[1,5-a]pyridine scaffold.

Introduction to Triazolo[1,5-a]pyridines in Oncology Research

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role in the development of therapeutic agents targeting a range of diseases, including cancer.[1][4] Its structural similarity to purines allows it to interact with a variety of biological targets, such as protein kinases, which are often dysregulated in cancer.[3] Numerous derivatives of this and the related triazolo[1,5-a]pyrimidine scaffold have demonstrated potent antiproliferative activity against a panel of human cancer cell lines, including those of the colon (HCT-116), breast (MCF-7), glioblastoma (U-87 MG), and lung (A549).[1][5][6]

The anticancer effects of these compounds are attributed to diverse mechanisms of action, most notably the inhibition of key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/AKT and ERK pathways, and the disruption of cytoskeletal dynamics through tubulin inhibition.[1][5][6] Given the therapeutic potential of this chemical class, the systematic evaluation of novel derivatives is a critical endeavor in the discovery of new anticancer drugs.

Postulated Mechanisms of Action for Novel Triazolo[1,5-a]pyridine Derivatives

Based on extensive studies of analogous compounds, a new derivative of the triazolo[1,5-a]pyridine class could potentially exert its anticancer effects through one or more of the following mechanisms:

  • Inhibition of Protein Kinases: Many triazolo-based compounds function as ATP-competitive inhibitors of protein kinases. Key kinase targets for this scaffold include Janus kinase 2 (JAK2), Epidermal Growth Factor Receptor (EGFR), and components of the PI3K/AKT/mTOR pathway.[1][4][7][8] Inhibition of these pathways can lead to the suppression of pro-survival signals, ultimately inducing apoptosis.

  • Disruption of Microtubule Dynamics: Certain triazolo[1,5-a]pyrimidine derivatives have been shown to inhibit tubulin polymerization, a mechanism shared with established chemotherapeutic agents like vinca alkaloids and taxanes.[6][9] This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptotic cell death.[6]

  • Induction of Apoptosis: Irrespective of the primary intracellular target, a desirable outcome for an anticancer agent is the induction of programmed cell death (apoptosis). This is often observed through the activation of caspases and changes in the expression of Bcl-2 family proteins.[10]

Hypothetical Signaling Pathway: PI3K/AKT Inhibition

The PI3K/AKT pathway is a critical regulator of cell survival and proliferation that is frequently hyperactivated in a wide range of cancers. A novel triazolo[1,5-a]pyridine derivative could potentially inhibit this pathway at the level of PI3K or AKT, leading to downstream effects that favor apoptosis.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Phosphorylation pAKT p-AKT (Active) Bcl2 Bcl-2 (Anti-apoptotic) pAKT->Bcl2 Inhibition Compound Triazolo[1,5-a]pyridine Derivative Compound->PI3K Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

Caption: Postulated inhibition of the PI3K/AKT signaling pathway by a triazolo[1,5-a]pyridine derivative.

Experimental Workflow and Protocols

The following section details a structured, multi-phase experimental plan to characterize the anticancer properties of a novel triazolo[1,5-a]pyridine derivative.

Overall Experimental Workflow

Experimental_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mode of Action cluster_phase3 Phase 3: Mechanism Elucidation P1_Start Novel Compound P1_Assay Cell Viability Assay (e.g., MTT) P1_Start->P1_Assay P1_End Determine IC50 Values P1_Assay->P1_End P2_Apoptosis Apoptosis Assay (Annexin V/PI) P1_End->P2_Apoptosis P2_Cycle Cell Cycle Analysis P1_End->P2_Cycle P3_Western Western Blot Analysis (e.g., p-AKT, Caspases) P2_Apoptosis->P3_Western P2_Cycle->P3_Western P3_End Identify Molecular Target P3_Western->P3_End P3_Tubulin Tubulin Polymerization Assay P3_Tubulin->P3_End

Caption: A phased approach for the in vitro evaluation of a novel anticancer compound.

Phase 1: Determination of Cytotoxic Activity

Objective: To determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 4,000-8,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment: Prepare a series of dilutions of the triazolo[1,5-a]pyridine derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: IC50 Values

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)
HCT-116 (Colon)Experimental ValueReference Value
MCF-7 (Breast)Experimental ValueReference Value
A549 (Lung)Experimental ValueReference Value
Normal FibroblastsExperimental ValueReference Value
Phase 2: Investigation of Cell Death Mechanisms

Objective: To determine if the compound induces apoptosis and/or causes cell cycle arrest.

Protocol: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined by analyzing the histogram of fluorescence intensity.

Phase 3: Elucidation of Molecular Mechanism

Objective: To identify the molecular target or pathway affected by the compound.

Protocol: Western Blot Analysis for Key Signaling Proteins

  • Protein Extraction: Treat cells with the compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. (e.g., antibodies against p-AKT, total AKT, cleaved Caspase-3, Bcl-2, Bax, and a loading control like β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine changes in protein expression or phosphorylation status.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the findings, the following practices are essential:

  • Controls: Always include appropriate positive, negative, and vehicle controls in every experiment.

  • Replicates: Perform each experiment with at least three biological replicates.

  • Orthogonal Assays: Confirm key findings using different experimental methods. For example, if Western blotting suggests caspase activation, confirm this with a caspase activity assay.

  • Selectivity Profiling: Test the compound on a non-cancerous cell line to assess its selectivity and potential for toxicity to normal tissues.

Conclusion and Future Perspectives

This guide outlines a systematic and robust approach to evaluate the anticancer potential of a novel 6-Nitro-triazolo[1,5-a]pyridin-2-amine or any related derivative. By progressing through a phased experimental plan—from initial cytotoxicity screening to detailed mechanistic studies—researchers can effectively characterize the compound's biological activity. Positive results from this in vitro workflow, such as potent and selective cancer cell killing via a well-defined mechanism, would provide a strong rationale for advancing the compound to preclinical in vivo models, such as xenograft studies in mice, to assess its therapeutic efficacy and safety in a whole-organism context.[1][8]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Nitro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Nitro-triazolo[1,5-a]pyridin-2-amine. This important heterocyclic compound serves as a crucial building block in medicinal chemistry. However, its synthesis can present challenges, leading to variable yields and purity. This document provides in-depth troubleshooting advice and optimized protocols to help you navigate these complexities and improve your synthetic outcomes.

Section 1: Reaction Overview and Mechanism

The most common and reliable method for synthesizing 6-Nitro-triazolo[1,5-a]pyridin-2-amine involves the cyclization of 2-hydrazino-5-nitropyridine with a source of electrophilic carbon, typically cyanogen bromide (BrCN). The reaction proceeds via an initial nucleophilic attack by the exocyclic hydrazine nitrogen onto the cyanogen bromide, followed by an intramolecular cyclization and subsequent aromatization to form the stable fused heterocyclic system.

The overall transformation is depicted below:

Reaction Scheme

Understanding the mechanism is key to troubleshooting. The formation of the triazole ring is an annulation process that relies on the precise nucleophilicity of the hydrazine and the electrophilicity of the cyclizing agent.

Reaction_Mechanism Proposed Reaction Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization Start 2-Hydrazino-5-nitropyridine + Cyanogen Bromide Intermediate_A N-Cyano-hydrazino Intermediate Start->Intermediate_A Nucleophilic attack by terminal NH2 Intermediate_B Cyclized Dihydro Intermediate Intermediate_A->Intermediate_B 5-exo-trig cyclization Product 6-Nitro-triazolo[1,5-a]pyridin-2-amine Intermediate_B->Product Elimination of HBr & Tautomerization

Figure 1: Proposed mechanism for the synthesis of 6-Nitro-triazolo[1,5-a]pyridin-2-amine.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low or I'm recovering only starting material. What are the most likely causes?

A1: This is the most frequent issue and typically points to one of three areas: starting material integrity, reagent stability, or suboptimal reaction conditions.

  • Purity of 2-Hydrazino-5-nitropyridine: Hydrazine derivatives can be unstable and prone to oxidation or decomposition over time. The presence of impurities from its synthesis (e.g., from the reaction of 2-chloro-5-nitropyridine with hydrazine hydrate) can significantly inhibit the reaction.

    • Expert Insight: Before starting, always verify the purity of your 2-hydrazino-5-nitropyridine using ¹H NMR or LC-MS. If it has been stored for a long time or appears discolored, recrystallization from ethanol or an ethanol/water mixture is highly recommended.

  • Activity of Cyanogen Bromide (BrCN): Cyanogen bromide is highly moisture-sensitive and will readily hydrolyze to hydrocyanic acid and hypobromous acid, rendering it ineffective.

    • Expert Insight: Use a freshly opened bottle of BrCN whenever possible. If you must use an older bottle, ensure it has been stored in a desiccator. Never leave the bottle open to the atmosphere. Consider titrating a small sample to check its purity if you suspect degradation.

  • Inadequate Base or Solvent: The reaction requires a base to neutralize the HBr formed during cyclization. The choice of solvent is also critical for solubility and reaction rate.

    • Expert Insight: An aqueous solvent system, such as aqueous methanol or ethanol, is often preferred as it aids in the dissolution of both the hydrazine starting material and the base. Sodium bicarbonate (NaHCO₃) is a common and effective base for this transformation, as it is strong enough to neutralize the acid but mild enough to prevent degradation of the product.

Q2: The reaction starts but seems to stall, leaving a mixture of starting material and product. How can I drive the reaction to completion?

A2: Incomplete conversion is often a kinetic issue. The following adjustments can be made:

  • Temperature Control: While heating can increase the reaction rate, excessive temperatures can lead to the decomposition of both the starting material and the product, especially given the presence of the nitro group.

    • Expert Insight: A gentle reflux (e.g., 60-80°C in methanol) is typically sufficient. Monitor the reaction by TLC. If the reaction stalls, a modest increase in temperature (5-10°C) may be beneficial. Avoid aggressive heating.

  • Stoichiometry of Reagents: An incorrect molar ratio is a common pitfall.

    • Expert Insight: While a 1:1 molar ratio of hydrazine to BrCN is theoretically required, using a slight excess of cyanogen bromide (e.g., 1.1 to 1.2 equivalents) can help compensate for any minor degradation and drive the reaction to completion.

  • Reaction Time: Heterocyclic ring formations can sometimes be slower than expected.

    • Expert Insight: Do not terminate the reaction prematurely. Monitor by TLC every 1-2 hours. Some preparations may require stirring overnight to achieve maximum conversion.

Q3: My TLC plate shows multiple spots, and the crude product is difficult to purify. What are the common side reactions?

A3: Byproduct formation complicates purification and reduces yield. The primary side reactions include:

  • Formation of Hydrazone-type Impurities: If any aldehydes or ketones are present as impurities (e.g., in the solvent), they can react with the starting hydrazine.

  • Oxidative Dimerization: Hydrazines can undergo oxidative coupling, especially if the reaction is not maintained under an inert atmosphere.

  • Degradation of the Nitro Group: Under harsh basic or thermal conditions, the electron-withdrawing nitro group can participate in side reactions or be reduced if reducing agents are inadvertently present.

  • Expert Insight: To minimize byproducts, ensure all glassware is scrupulously clean and solvents are of high purity. While not always mandatory, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side products. Add the cyanogen bromide solution slowly to the reaction mixture to maintain better control over the reaction exotherm and minimize localized high concentrations of the reagent.

Q4: What is the most effective method for purifying the final product?

A4: The purification strategy depends on the scale of your reaction and the nature of the impurities. 6-Nitro-triazolo[1,5-a]pyridin-2-amine is typically a solid with limited solubility in many organic solvents.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath. The product often precipitates directly from the reaction mixture. If it does, it can be collected by filtration. The collected solid should be washed with cold water to remove inorganic salts (like NaBr) and then with a cold, non-polar solvent like diethyl ether to remove organic impurities.

  • Recrystallization: This is the most effective method for obtaining high-purity material.

    • Expert Insight: A mixture of DMF/water or DMSO/water is often effective. Dissolve the crude product in a minimal amount of hot DMF or DMSO and then slowly add water until turbidity is observed. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Column Chromatography: This is generally less ideal due to the product's polarity and poor solubility but can be used if recrystallization fails.

    • Expert Insight: A polar solvent system is required. A gradient of dichloromethane/methanol or ethyl acetate/methanol can be effective. Pre-adsorbing the crude material onto silica gel can improve separation.

Section 3: Optimized Experimental Protocol

This protocol is a synthesis of best practices derived from established methodologies for forming triazolopyridine systems.[1][2][3]

Materials:

  • 2-Hydrazino-5-nitropyridine (1.0 eq)

  • Cyanogen bromide (1.1 eq)

  • Sodium bicarbonate (2.5 eq)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydrazino-5-nitropyridine in a 1:1 mixture of methanol and water (approximately 20 mL per gram of starting material).

  • Add sodium bicarbonate to the solution and stir for 10 minutes at room temperature.

  • In a separate beaker, carefully dissolve cyanogen bromide in a minimal amount of methanol. Caution: Cyanogen bromide is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Add the cyanogen bromide solution dropwise to the stirring hydrazine solution over 15-20 minutes.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 70°C) and maintain for 4-6 hours.

  • Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane). The product spot should be significantly less polar than the starting hydrazine.

  • Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with cold deionized water (3x), cold methanol (2x), and finally diethyl ether (2x).

  • Dry the resulting yellow solid under vacuum to obtain the crude 6-Nitro-triazolo[1,5-a]pyridin-2-amine.

  • For further purification, recrystallize the crude product from a DMF/water solvent system.

Section 4: Data & Troubleshooting Summary

The following table provides a quick reference for diagnosing and solving common problems.

Observed Issue Potential Cause Recommended Action & Rationale
No Reaction 1. Inactive Cyanogen Bromide (hydrolyzed). 2. Impure starting hydrazine.1. Use a fresh, unopened bottle of BrCN. Store it in a desiccator. 2. Confirm purity of 2-hydrazino-5-nitropyridine via NMR/LCMS. Recrystallize if necessary.
Low Conversion 1. Insufficient reaction time or temperature. 2. Incorrect stoichiometry.1. Increase reflux time and monitor by TLC. A slight increase in temperature may help. 2. Use a slight excess (1.1 eq) of BrCN to ensure the limiting reagent is consumed.
Multiple Byproducts 1. Reaction run open to air (oxidation). 2. Reaction temperature too high. 3. Impure solvents.1. Run the reaction under an inert N₂ or Ar atmosphere. 2. Maintain a gentle reflux; avoid aggressive heating to prevent degradation. 3. Use high-purity or distilled solvents.
Purification Difficulties 1. Product contaminated with inorganic salts. 2. Co-precipitation of starting material.1. Ensure thorough washing of the crude product with cold water after filtration. 2. Optimize reaction for full conversion. If necessary, use chromatography for purification.

Section 5: Experimental Workflow Visualization

The following diagram illustrates the overall process from setup to final product.

Experimental_Workflow Start 1. Reagent Preparation Dissolve_Hydrazine 2. Dissolve 2-Hydrazino- 5-nitropyridine & NaHCO3 in MeOH/H2O Start->Dissolve_Hydrazine Dissolve_BrCN 3. Dissolve BrCN in MeOH (Caution!) Start->Dissolve_BrCN Reaction 4. Combine & Reflux (4-6h at 70°C) Dissolve_Hydrazine->Reaction Dissolve_BrCN->Reaction Slow Addition Monitoring 5. Monitor by TLC Reaction->Monitoring Workup 6. Cool & Precipitate Monitoring->Workup If Complete Filtration 7. Filter & Wash Solid (H2O, MeOH, Ether) Workup->Filtration Purification 8. Recrystallize (DMF/H2O) Filtration->Purification Final_Product 9. Dry to Obtain Pure Product Purification->Final_Product

Figure 2: Step-by-step experimental workflow for the synthesis.

References

Technical Support Center: Purification of Crude 6-Nitro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 6-Nitro-triazolo[1,5-a]pyridin-2-amine. The methodologies and advice provided are based on established principles of organic chemistry and experience with related heterocyclic compounds.

I. Understanding the Molecule and Potential Impurities

Before delving into purification, it's crucial to understand the physicochemical properties of 6-Nitro-triazolo[1,5-a]pyridin-2-amine and the likely impurities from its synthesis.

Structure:

The structure of 6-Nitro-triazolo[1,5-a]pyridin-2-amine

The molecule possesses a basic amino group, a fused aromatic triazolopyridine core, and a strongly electron-withdrawing nitro group. This combination of functional groups dictates its solubility and behavior during purification.

A likely synthetic route to this compound involves the cyclization of a substituted aminopyridine precursor. For instance, a plausible synthesis could involve the reaction of 2-amino-5-nitropyridine with a suitable reagent to form the triazole ring. Based on this, common impurities may include:

  • Unreacted Starting Materials: Such as 2-amino-5-nitropyridine.

  • Regioisomers: Depending on the cyclization strategy, isomers with the nitro group at different positions might form.

  • Byproducts of Side Reactions: Such as products from over-nitration or degradation of starting materials.

  • Residual Solvents and Reagents: From the reaction workup.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of 6-Nitro-triazolo[1,5-a]pyridin-2-amine.

Recrystallization

Q1: My compound "oils out" during recrystallization. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is common with compounds that have melting points lower than the boiling point of the solvent. Here are several strategies to address this:

  • Add more solvent: The oil may be a supersaturated solution. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.[1]

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.[1]

  • Seed the solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.[1]

  • Change the solvent system: Your compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use a co-solvent system. For example, dissolve the compound in a good solvent (e.g., ethanol or DMF) and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes cloudy. Then, heat to clarify and cool slowly. For a related compound, 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one sodium salt, recrystallization from water was successful, indicating that polar solvents are a good starting point.[2]

Q2: I have poor recovery after recrystallization. How can I improve the yield?

A2: Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Minimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cool the solution thoroughly: Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize precipitation, unless this causes impurities to crash out.

  • Evaporate some solvent: If too much solvent was added, you can carefully evaporate some of it to increase the concentration of your compound.

  • Consider a different solvent: Choose a solvent where your compound has high solubility at high temperatures and very low solubility at low temperatures. A list of common recrystallization solvents is provided in the table below.

Solvent SystemComments
Ethanol/WaterA good starting point for polar compounds. Dissolve in hot ethanol and add hot water dropwise until cloudy, then clarify with a few drops of hot ethanol and cool.
DMF/WaterFor compounds with low solubility in common alcohols. Dissolve in a minimal amount of DMF and add water as the anti-solvent.
Acetic Acid/WaterAcetic acid can be a good solvent for basic compounds like amines.[3]
n-Hexane/Ethyl AcetateA common system for less polar compounds, which might be useful for removing non-polar impurities.[1]

Q3: My recrystallized product is still colored. How can I remove colored impurities?

A3: Colored impurities can sometimes be removed by treating the solution with activated charcoal.

  • Dissolve the crude product in the hot recrystallization solvent.

  • Add a small amount of activated charcoal (about 1-2% by weight of your compound).

  • Swirl the mixture for a few minutes.

  • Perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool and crystallize.

Caution: Using too much charcoal can lead to the loss of your desired product.

Column Chromatography

Q1: My compound is streaking badly on the silica gel column.

A1: Streaking is a common problem when purifying amines on acidic silica gel. The basic amine interacts strongly with the acidic silanol groups on the silica surface.[4]

  • Add a basic modifier: Add a small amount of triethylamine (Et3N) or ammonia to your mobile phase (typically 0.1-1%). This will neutralize the acidic sites on the silica gel and improve the peak shape.[4]

  • Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.[4]

  • Reversed-phase chromatography: For polar and ionizable compounds, reversed-phase chromatography can be a good alternative. A mobile phase of acetonitrile/water with a modifier like triethylamine to maintain a basic pH can be effective.[4]

Q2: I can't find a good solvent system to separate my compound from impurities on TLC.

A2: Finding the right eluent is key to a successful separation.

  • Systematic screening: Start with a moderately polar solvent system like 1:1 hexane:ethyl acetate and adjust the polarity. If the spots are too high (high Rf), decrease the polarity (more hexane). If the spots are too low (low Rf), increase the polarity (more ethyl acetate).

  • Try different solvent mixtures: If hexane/ethyl acetate doesn't work, try dichloromethane/methanol, which is a more polar system. For triazolopyridine derivatives, a mixture of chloroform and ethyl acetate has been used.[5]

  • Consider the nature of the impurities: If you suspect unreacted 2-amino-5-nitropyridine, this starting material is more polar than some of the potential byproducts. A gradient elution from a less polar to a more polar solvent system might be necessary.

Workflow for Column Chromatography Troubleshooting

AcidBaseExtraction A Crude Product in Organic Solvent B Add 1M HCl (aq) A->B C Separate Layers B->C D Organic Layer (Neutral Impurities) C->D E Aqueous Layer (Protonated Amine) C->E F Add 1M NaOH (aq) to pH > 9 E->F G Extract with Organic Solvent F->G H Separate Layers G->H I Aqueous Layer (Waste) H->I J Organic Layer (Purified Amine) H->J K Dry and Evaporate J->K L Pure Product K->L

References

overcoming solubility issues with 6-Nitro-triazolo[1,5-a]pyridin-2-amine in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Nitro-triazolo[1,5-a]pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to proactively address and overcome the significant solubility challenges associated with this compound in experimental assays. By understanding the underlying physicochemical properties and employing systematic strategies, you can ensure the generation of accurate, reproducible, and meaningful data.

Understanding the Challenge: Why is Solubility an Issue?

The molecular structure of 6-Nitro-triazolo[1,5-a]pyridin-2-amine, which includes a nitro group (-NO2) and a fused aromatic triazolopyridine ring system, contributes to its poor aqueous solubility. Aromatic nitro compounds are known to be highly toxic to the metabolism of humans, animals, and plants, primarily due to their potent interfering action. The flat, rigid, and lip[1]ophilic nature of the molecule favors intermolecular stacking in the solid state, making it difficult for polar solvents like water to effectively solvate individual molecules.

This poor solubility is not a trivial inconvenience; it is a critical experimental variable that can lead to significant data artifacts. When a compound's concent[2][3]ration exceeds its solubility limit in an assay buffer, it forms solid particles (precipitates). This can lead to:

  • F[2]alse Negatives: The actual concentration of the dissolved, biologically active compound is lower than the intended nominal concentration, leading to an underestimation of its true potency.

  • Poor Data Reproduci[2][3]bility: The extent of precipitation can vary between wells, plates, and experimental days, leading to inconsistent and unreliable results.

  • Inaccurate Structur[2]e-Activity Relationships (SAR): If precipitation is not managed, the relationship between a compound's structure and its biological activity can be misinterpreted.

  • Assay Interference:[2][3] Precipitated particles can scatter light in optical assays or interact non-specifically with assay components, causing false positives.

This guide provides a sy[2]stematic approach to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to prepare a stock solution of 6-Nitro-triazolo[1,5-a]pyridin-2-amine?

A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution (e.g., 10-30 mM). DMSO is a powerful, polar[3][4] aprotic solvent that can effectively disrupt the crystal lattice of the compound. While effective, it is cr[5]itical to use anhydrous DMSO, as absorbed water can significantly decrease the solubility of hydrophobic compounds over time, even in the stock solution.

Q2: My compound dissol[6]ves in 100% DMSO, but crashes out when I dilute it into my aqueous assay buffer. What's happening?

A2: This phenomenon is commonly known as "DMSO shock" or precipitation upon dilution. The compound is stable in[2][7] the organic DMSO environment but precipitates when rapidly transferred to the highly polar, aqueous environment of your buffer where its solubility is much lower. The key is to manage this transition carefully. Strategies include performing serial dilutions in 100% DMSO first before making the final dilution into the assay buffer.

Q3: How much DMSO is a[4]cceptable in my final assay volume?

A3: The final concentration of DMSO should be kept as low as possible, typically below 0.5% (v/v) for cell-based assays and ideally below 1% for most biochemical assays. High concentrations of DM[4][7][8]SO can be directly toxic to cells or inhibit/activate enzymes, confounding your results. It is crucial to include [8][9][10]a "vehicle control" in all experiments, which contains the same final concentration of DMSO as your test wells but no compound.

Q4: Can I use sonicati[4]on or heat to help dissolve the compound?

A4: Yes, both are valid techniques, but they must be used with caution. Gentle vortexing should be the first step. If that fails, sonication[4] in a water bath for several minutes can provide the energy needed to break up solid particles and aid dissolution. Gentle warming (e.g., to [4]37°C) can also increase solubility, but you must be certain that your compound and assay components are thermally stable.

Troubleshooting Guid[4][11]e & Mitigation Workflows

This section provides a problem-oriented approach to solving solubility issues.

Problem 1: Precipitate is visible in the assay plate wells.

This is the most obvious sign of a solubility problem. The effective concentration of your compound is unknown and the data is likely unreliable.

Caption: Troubleshooting workflow for observed precipitation.

Problem 2: Assay data is highly variable and not reproducible.

Even if you cannot see a precipitate, micro-precipitation can occur, leading to inconsistent results.

Before committing to a large-scale screen, determine the "kinetic solubility" of your compound in the final assay buffer. This is the concentration at which the compound begins to precipitate when diluted from a DMSO stock.

Solvent/ExcipientTypical Starting Conc. in AssayMechanism of Action & Considerations
DMSO < 0.5 - 1%Primary organic solvent. High concentrations can be toxic or interfere with assays.
Ethanol 1 - 5% [8][9]A common co-solvent that can increase solubility of non-polar compounds.
PEG-400 1 - 10%[][12]A polymer co-solvent that reduces water's ability to extrude hydrophobic compounds.
Tween-20 / Triton X[][13]-100 0.01 - 0.1%Surfactants that form micelles to encapsulate and solubilize compounds. Use with caution: Can disrupt cell membranes and interfere with protein-protein interactions. Primarily for biochemical assays.
Cyclodextrins (e.g.[7], HP-β-CD) 1 - 10 mMForm inclusion complexes where the hydrophobic compound sits inside a hydrophilic shell. Can be very effective but may alter compound availability.

Experimental Proto[7][14]cols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh the desired amount of 6-Nitro-triazolo[1,5-a]pyridin-2-amine (MW: 179.14 g/mol ) in a sterile, appropriate vial.

  • Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

  • Dissolve: Cap the vial and vortex gently until the compound is fully dissolved.

  • Assist Dissolution [4](if needed): If solids remain, place the vial in a water bath sonicator for 5-10 minutes. Gentle warming in a 37°C[4] water bath can also be used if the compound is heat-stable.

  • Inspect: Visually[4][14] confirm that the solution is clear and free of any particulate matter.

  • Aliquot & Store: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C[4] in tightly sealed vials.

Protocol 2: Optim[4]ized Serial Dilution for Dose-Response Curves

This protocol is designed to minimize DMSO shock and maintain a constant, low final DMSO concentration across all test wells.

Caption: Optimized serial dilution workflow.

  • Prepare DMSO Dilution Plate: In a 96-well polypropylene plate, perform a serial dilution of your 10 mM stock solution using 100% DMSO. This creates a plate wher[4]e each well has a different concentration, but the solvent is consistently 100% DMSO.

  • Prepare Assay Plate: Add your assay buffer, cells, or other components to your final assay plate.

  • Perform Final Dilution: Transfer a small, equal volume (e.g., 1 µL) from each well of the DMSO dilution plate to the corresponding wells of the assay plate (e.g., containing 99 µL of buffer). This large dilution factor (1:100) minimizes DMSO shock.

  • Mix and Equilibrate: Mix the assay plate thoroughly using a plate shaker or by gentle pipetting.

  • Vehicle Control: Crucially, prepare control wells by adding 1 µL of 100% DMSO (without compound) to ensure any observed effects are not due to the solvent itself.

By adhering to these pri[4]nciples and protocols, researchers can confidently work with challenging compounds like 6-Nitro-triazolo[1,5-a]pyridin-2-amine, ensuring that the biological data generated is a true reflection of the molecule's activity and not an artifact of its poor solubility.

References

Technical Support Center: Synthesis of Substituted Triazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted triazolopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of substituted triazolopyridines, offering probable causes and actionable solutions based on established chemical principles and literature-supported evidence.

Issue 1: Low or No Product Yield

You've set up your reaction to synthesize a substituted triazolopyridine, but upon workup and analysis, you find a disappointingly low yield or even no desired product.

Probable Causes:

  • Inefficient Cyclization Conditions: The final ring-closing step to form the triazole ring is often the most critical and can be sensitive to reaction conditions. Dehydration of a 2-hydrazidopyridine intermediate, a common route, may require stringent conditions that are not being met.[1][2]

  • Suboptimal Reagents or Catalysts: The choice of catalyst or reagent for cyclization is crucial. For instance, in syntheses involving oxidative C-N bond formation, the oxidizing agent's strength and compatibility with your substrates are paramount.[3] Similarly, in metal-catalyzed reactions, the choice of metal and ligands can significantly impact the yield.[4][5]

  • Starting Material Degradation: Your starting materials, such as substituted aminopyridines or hydrazinopyridines, might be degrading under the reaction conditions, especially if harsh acids or high temperatures are used.

  • Microwave Synthesis Parameters: While microwave-assisted synthesis can significantly improve yields and reduce reaction times, improper settings (temperature, pressure, time) can lead to decomposition or incomplete reactions.[6][7]

Solutions:

Solution Detailed Protocol/Explanation
Optimize Cyclization Conditions For dehydrative cyclization, consider using stronger dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). Alternatively, milder methods like the modified Mitsunobu reaction can be employed.[2] Careful control of temperature and reaction time is essential.
Screen Catalysts and Reagents If using a metal-catalyzed approach, screen different copper or palladium sources and ligands. For oxidative cyclizations, reagents like I₂/TBHP or CAN (Ceric Ammonium Nitrate) have proven effective.[3][4]
Protect Sensitive Functional Groups If your starting materials contain sensitive functional groups, consider using protecting groups that can be removed after the triazolopyridine core is formed.
Fine-tune Microwave Parameters Systematically vary the microwave parameters to find the optimal conditions for your specific substrate. Start with lower temperatures and shorter times and gradually increase them while monitoring the reaction progress by TLC or LC-MS.[6]
Issue 2: Formation of Isomeric Impurities

A common challenge in the synthesis of substituted triazolopyridines is the formation of regioisomers, which can be difficult to separate and characterize.[8][9]

Probable Causes:

  • Ambident Nucleophilicity of Starting Materials: Starting materials like substituted 2-aminopyridines have multiple nucleophilic nitrogen atoms, which can lead to the formation of different triazolopyridine isomers. For example, the reaction can lead to[1][3][4]triazolo[4,3-a]pyridines or[1][3][4]triazolo[1,5-a]pyridines.[1][10]

  • Reaction Mechanism Ambiguity: Depending on the reaction conditions, different cyclization pathways may be favored, resulting in a mixture of isomers.

Solutions:

  • Strategic Choice of Starting Materials and Reagents: To control regioselectivity, carefully select your starting materials and reagents. For instance, using N-substituted hydrazinopyridines can direct the cyclization to a specific nitrogen atom.

  • Controlling Reaction Conditions: Temperature, solvent, and pH can influence the regioselectivity of the reaction. A systematic screening of these parameters is recommended.

  • Chromatographic Separation: If a mixture of isomers is unavoidable, meticulous purification using column chromatography is often necessary. The choice of stationary and mobile phases is critical for successful separation.

  • Thorough Analytical Characterization: Utilize a combination of analytical techniques to identify and quantify the isomers.

Table 1: Analytical Distinction of Common Triazolopyridine Isomers

Isomer Key ¹H NMR Signal Key ¹³C NMR Signal Distinguishing Feature
[1][3][4]Triazolo[4,3-a]pyridine The proton at position 5 is typically shifted downfield.The carbon at the bridgehead (C-8a) has a characteristic shift.The chemical shifts are sensitive to the substituents on the pyridine ring.
[1][3][4]Triazolo[1,5-a]pyridine The proton at position 8 is often the most downfield proton on the pyridine ring.The bridgehead carbon (C-8a) chemical shift differs from the [4,3-a] isomer.The coupling constants between the pyridine protons can help in assignment.
Issue 3: Incomplete Cyclization or Formation of Intermediates

You observe the consumption of your starting material, but instead of the desired triazolopyridine, you isolate a stable intermediate, such as an acylated hydrazinopyridine or an open-chain precursor.

Probable Causes:

  • Insufficiently Forcing Reaction Conditions: The energy barrier for the final cyclization step may not be overcome under the current reaction conditions (e.g., temperature is too low, reaction time is too short).

  • Steric Hindrance: Bulky substituents on the pyridine ring or the acyl group can sterically hinder the intramolecular cyclization.

  • Electronic Effects: Electron-withdrawing groups on the pyridine ring can deactivate the nucleophilicity of the nitrogen atom, making the cyclization more difficult.

Solutions:

  • Increase Reaction Temperature and/or Time: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Using a higher-boiling solvent might be necessary.

  • Use a More Powerful Dehydrating Agent: For dehydrative cyclizations, switch to a more potent reagent like POCl₃ or triflic anhydride.

  • Employ Microwave Irradiation: Microwave heating can often provide the necessary energy to overcome the activation barrier for cyclization in a shorter time and with higher efficiency.[6][7]

  • Modify the Substrate: If steric hindrance is a major issue, you may need to redesign your synthetic route to introduce the bulky substituent after the triazolopyridine core has been formed.

Experimental Workflow & Troubleshooting Diagram

The following diagram illustrates a typical workflow for troubleshooting common issues in triazolopyridine synthesis.

Troubleshooting_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting cluster_outcome Outcome start Reaction Setup analysis Workup & Crude Analysis (TLC, LC-MS) start->analysis problem Low/No Yield Isomeric Mixture Incomplete Cyclization analysis->problem cause_yield Probable Causes: - Inefficient Cyclization - Reagent/Catalyst Issue - Degradation problem:p0->cause_yield cause_isomer Probable Causes: - Ambident Nucleophilicity - Reaction Pathway Ambiguity problem:p1->cause_isomer cause_intermediate Probable Causes: - Insufficient Energy - Steric Hindrance - Electronic Effects problem:p2->cause_intermediate solution_yield Solutions: - Optimize Conditions - Screen Reagents - Use Protecting Groups cause_yield->solution_yield solution_isomer Solutions: - Strategic Reagent Choice - Control Conditions - Chromatography cause_isomer->solution_isomer solution_intermediate Solutions: - Increase Temp/Time - Stronger Reagents - Microwave Synthesis cause_intermediate->solution_intermediate success Pure Product solution_yield->success solution_isomer->success solution_intermediate->success Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-Hydrazinopyridine 2-Hydrazinopyridine Carboxylic Acid Derivative R-C(=O)X Acylhydrazinopyridine N-Acyl-N'-(pyridin-2-yl)hydrazine Carboxylic Acid Derivative->Acylhydrazinopyridine [1,2,4]Triazolo[4,3-a]pyridine [1,2,4]Triazolo[4,3-a]pyridine Acylhydrazinopyridine->[1,2,4]Triazolo[4,3-a]pyridine Dehydrative Cyclization (-H₂O)

References

Technical Support Center: Optimizing Triazolopyridine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of triazolopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. Here, we address common challenges encountered during the cyclization process, offering field-proven insights and evidence-based solutions to streamline your experimental workflow.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational questions regarding the synthesis of triazolopyridines, providing a quick reference for strategic planning of your reaction setup.

Q1: What are the most common synthetic strategies for forming the triazolopyridine core?

There are several robust methods for synthesizing the triazolopyridine scaffold, with the choice often depending on the desired isomer and available starting materials. The most prevalent strategies include:

  • Oxidative Cyclization of Hydrazones: This is a widely used method where a 2-pyridylhydrazone undergoes intramolecular cyclization promoted by an oxidizing agent. A variety of oxidants can be used, including lead tetraacetate (Pb(OAc)₄), manganese dioxide (MnO₂), and milder reagents like N-Chlorosuccinimide (NCS) or iodine/potassium iodide (I₂/KI).[1][2][3]

  • Tandem Reactions: Some modern approaches utilize tandem or cascade reactions to build the core in a single pot. For example, a catalyst-free method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, proceeding through transamidation, nucleophilic addition, and condensation.[4][5]

  • Transition-Metal Catalysis: Copper-catalyzed reactions are particularly common. For instance, CuBr can catalyze the reaction between 2-aminopyridine and a nitrile via consecutive addition and oxidative cyclization to form the N-N bond.[1][6] Palladium catalysis has also been employed for coupling 2-chloropyridines with hydrazides, followed by a dehydration/cyclization step.[7][8]

  • Dehydrative Cyclization: Pre-formed 2-pyridylhydrazides can be cyclized using dehydrating agents or conditions, such as phosphorus oxychloride, Burgess's reagent, or modified Mitsunobu conditions.[9]

Q2: How critical is the choice of solvent, and what are the best starting points?

Solvent selection is a critical parameter that can dramatically influence reaction rate and yield. The ideal solvent should solubilize the starting materials and be stable at the required reaction temperature. Polarity and boiling point are key considerations.

  • For many thermal cyclizations, high-boiling point, non-polar aprotic solvents like toluene , xylene , and chlorobenzene have shown excellent results, often leading to higher yields compared to polar solvents.[4]

  • In a study involving enaminonitriles and benzohydrazides, dry toluene provided an 86% yield, which was superior to THF, DMSO, EtOH, and MeOH (which gave no reaction) and DMF or ACN (which gave lower yields).[4]

  • The use of molecular sieves to remove water can further enhance the yield in moisture-sensitive reactions, as water can hydrolyze intermediates or quench reagents.[4]

Q3: What is the typical role of temperature in optimizing these reactions?

Temperature is a key determinant of both reaction kinetics and selectivity.

  • Rate and Time: Higher temperatures generally accelerate the reaction, reducing the required time. For instance, in a microwave-assisted synthesis, increasing the temperature from 140 °C to 180 °C reduced the reaction time from 3 hours to just 40 minutes.[4]

  • Yield Optimization: There is often an optimal temperature range. While higher temperatures speed up the reaction, they can also promote the formation of byproducts or decomposition of the desired product. In the same microwave study, the peak yield (89%) was achieved at 140 °C; increasing the temperature to 160 °C or 180 °C led to slightly lower yields of 81% and 76%, respectively.[4] It is crucial to perform a temperature screening experiment to find the sweet spot for your specific substrate.

Q4: Are these reactions sensitive to air or moisture?

Yes, many triazolopyridine cyclization reactions are sensitive to atmospheric conditions.

  • Moisture: Water can interfere with dehydrative cyclizations or react with organometallic catalysts and hygroscopic reagents. Running reactions in oven-dried glassware with anhydrous solvents is standard practice. The addition of drying agents like 3Å molecular sieves can be beneficial.[4]

  • Oxygen: For reactions involving catalysts sensitive to oxidation (e.g., certain Pd or Cu complexes) or those proceeding through radical pathways, performing the reaction under an inert atmosphere (Nitrogen or Argon) is recommended. However, some oxidative cyclizations intentionally use air as the terminal oxidant.[1]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common experimental issues.

Problem 1: Low or No Product Yield

This is the most common issue. A logical, step-by-step investigation is the key to solving it.

Potential Cause A: Inappropriate or Inactive Reagents/Catalyst

  • Diagnosis: The quality and choice of reagents are paramount. Oxidants can degrade over time, catalysts can be poisoned, and starting materials may contain impurities.

  • Solution:

    • Verify Starting Materials: Confirm the identity and purity of your starting materials (e.g., hydrazone, aminopyridine) using NMR or LC-MS. Recrystallize or purify via column chromatography if necessary.

    • Use Fresh Reagents: Employ freshly opened or properly stored oxidants, catalysts, and anhydrous solvents. For example, PIFA (phenyliodine bis(trifluoroacetate)) is highly effective for oxidative N-N bond formation but is moisture-sensitive.[1]

    • Screen Alternatives: If a particular catalyst or oxidant is ineffective, screen others. For oxidative cyclizations, if MnO₂ fails, consider alternatives like Pb(OAc)₄, NCS, or an I₂/KI system.[1][2]

    • Check Stoichiometry: Ensure correct stoichiometry. In some cases, using a slight excess of one reagent (e.g., 1.5 to 2.0 equivalents of the hydrazide component) can drive the reaction to completion.[4]

Potential Cause B: Suboptimal Reaction Conditions (Temperature & Solvent)

  • Diagnosis: The reaction may be too slow at the current temperature or inhibited by the chosen solvent.

  • Solution:

    • Systematic Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C) and monitor progress by TLC or LC-MS to identify the optimum.[4]

    • Systematic Solvent Screening: Test a range of solvents with varying polarities and boiling points. A good starting list includes Toluene, Xylene, Dichlorobenzene, DMF, and Acetonitrile.[4][6] Refer to the table below for a summary of literature findings.

SolventRelative PolarityTypical Boiling Point (°C)Reported Effectiveness
Toluene Low111Excellent [4]
Xylene Low~140Good[4]
Chlorobenzene Low132Good[4]
Pyridine Moderate115Good[4]
DMF High (Aprotic)153Low Yield[4]
Acetonitrile (ACN) High (Aprotic)82Low Yield[4]
THF Moderate66No Reaction[4]
Ethanol (EtOH) High (Protic)78No Reaction[4]
Table 1: Effect of Solvent Choice on Triazolopyridine Cyclization Yield (based on a tandem reaction of enaminonitriles and benzohydrazides).[4]
Problem 2: Significant Byproduct Formation

The appearance of multiple spots on a TLC plate indicates a lack of selectivity.

Potential Cause A: Thermal Decomposition or Side Reactions

  • Diagnosis: High reaction temperatures can provide the activation energy for undesired pathways, such as dimerization of starting materials or decomposition of the product.[10]

  • Solution:

    • Lower the Temperature: Even if it increases the reaction time, reducing the temperature is the first step to improve selectivity.

    • Change the Catalyst/Reagent: Some reagents are more selective than others. For example, using a milder oxidant like NCS at 0 °C can provide a cleaner reaction profile than a harsher one at high temperatures.[2]

    • Consider Flow Chemistry: For reactions prone to byproduct formation, continuous flow reactors can offer superior control over temperature, residence time, and stoichiometry, significantly improving selectivity and yield compared to batch processes.[10]

Potential Cause B: Unidentified Reaction Pathway

  • Diagnosis: The observed byproducts may offer clues to an unexpected reaction mechanism.

  • Solution:

    • Isolate and Characterize: Attempt to isolate the major byproduct(s) and characterize them by NMR and Mass Spectrometry. Understanding their structure can help elucidate the side reaction.

    • Mechanistic Controls: Conduct control experiments. For example, adding a radical scavenger like BHT can determine if a radical pathway is responsible for byproducts. If the reaction proceeds unaffected, a radical pathway is unlikely.[4]

Problem 3: Reaction Stalls Before Completion

When the reaction starts but fails to consume all the starting material.

Potential Cause A: Catalyst Deactivation or Insufficient Loading

  • Diagnosis: The catalyst may be poisoned by impurities or may not be robust enough for the reaction duration.

  • Solution:

    • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

    • Add Fresh Catalyst: If the reaction stalls, adding a second portion of the catalyst may restart it.

    • Switch to a Heterogeneous Catalyst: A reusable, solid-supported catalyst (e.g., copper on MCM-41) can sometimes offer greater stability and can be easily removed by filtration.[11]

Potential Cause B: Reversible Reaction or Unfavorable Equilibrium

  • Diagnosis: The cyclization step may be reversible, or an intermediate may be trapped in an off-cycle equilibrium.

  • Solution:

    • Remove a Byproduct: If the reaction is a condensation that produces water, ensure its removal. As mentioned, using molecular sieves or a Dean-Stark apparatus can drive the equilibrium toward the product.[4]

    • Modify Reagents: A change in the electronic properties of the substrates (e.g., adding electron-withdrawing or -donating groups) can sometimes shift the equilibrium to favor the cyclized product.

Section 3: Visualized Workflows and Mechanisms

Visual aids can clarify complex relationships and processes. The following diagrams were created using the DOT language to illustrate key concepts in triazolopyridine synthesis.

Troubleshooting_Workflow start Low or No Yield check_sm Verify Starting Material Purity start->check_sm Start Here check_reagents Use Fresh Reagents/Catalyst check_sm->check_reagents If Purity OK screen_solv Screen Solvents (Toluene, Xylene) check_reagents->screen_solv If Reagents OK screen_temp Optimize Temperature (e.g., 100-160 °C) screen_solv->screen_temp If No Improvement check_atmos Ensure Anhydrous/ Inert Conditions screen_temp->check_atmos If Still Low success High Yield Achieved check_atmos->success If Optimized

A logical workflow for troubleshooting low-yield triazolopyridine cyclization reactions.

General_Mechanism sub Starting Materials (e.g., 2-Pyridyl Hydrazine + Aldehyde/Carboxylic Acid) inter Intermediate Formation (e.g., Hydrazone or Hydrazide) sub->inter Condensation cyc Intramolecular Cyclization inter->cyc Heat / Catalyst arom Aromatization (Oxidation or Dehydration) cyc->arom Oxidant / Acid prod Triazolopyridine Product arom->prod

A generalized mechanism for the formation of a[1][4][12]triazolo[4,3-a]pyridine ring system.

Section 4: Exemplar Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines and serves as a practical example of applying optimized conditions.[4]

Objective: To synthesize a substituted 1,2,4-triazolo[1,5-a]pyridine from an enaminonitrile and a benzohydrazide.

Materials:

  • Substituted enaminonitrile (1.0 equiv.)

  • Substituted benzohydrazide (2.0 equiv.)

  • Dry toluene (Anhydrous grade)

  • Microwave synthesis vial (appropriate size with stir bar)

  • Microwave reactor

Procedure:

  • Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add the enaminonitrile (e.g., 0.10 mmol, 1.0 equiv.) and the benzohydrazide (0.20 mmol, 2.0 equiv.).

  • Solvent Addition: Add dry toluene (1.5 - 2.0 mL) to the vial.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 140 °C , the pressure limit to 10 bar, and the power to a level that maintains the target temperature (e.g., 150-160 W). Set the reaction time to 3 hours .[4]

  • Reaction Monitoring: If possible, monitor the reaction's progress by taking small aliquots (if safe to do so with your equipment) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Evaporate the toluene under reduced pressure.

    • Dilute the residue with water (e.g., 30 mL) and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).[4]

  • Purification:

    • Filter off the drying agent and concentrate the organic phase in vacuo to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield the pure triazolopyridine product.[4]

Self-Validation: The success of the protocol is validated by monitoring the disappearance of starting materials via TLC and confirming the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.

References

stability and degradation of 6-Nitro-triazolo[1,5-a]pyridin-2-amine under storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine (Compound ID: CAS 31040-15-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. Here, we address common challenges, provide troubleshooting solutions, and offer detailed protocols for stability assessment.

I. Compound Overview & Intrinsic Stability Profile

6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound featuring a nitroaromatic group, an amino-substituted pyridine, and a fused triazole ring. This unique combination of functional groups dictates its chemical reactivity and stability profile. While specific degradation kinetics for this exact molecule are not extensively published, its stability can be inferred from the known behavior of its constituent chemical moieties.

The primary liabilities for this compound are:

  • Photodegradation: The nitroaromatic system is susceptible to degradation upon exposure to UV-Vis light.[2][4][5]

  • Thermal Decomposition: Organic nitro compounds can be thermally labile and may undergo exothermic, autocatalytic decomposition, a risk that is often exacerbated by impurities.[1][3][6]

  • Hydrolysis: The aminopyridine and triazole rings may be susceptible to hydrolysis under strongly acidic or basic conditions.[7]

  • Oxidation: The electron-rich amino group and the triazolopyridine ring system are potential sites for oxidative degradation.[8]

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 6-Nitro-triazolo[1,5-a]pyridin-2-amine?

A1: For optimal long-term stability, the compound should be stored at 2-8°C, protected from light, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) .[9] This mitigates the risks of thermal decomposition, photodegradation, and oxidation. For short-term benchtop use, keep the vial sealed, protected from direct light, and minimize time at room temperature.

Q2: I've observed a color change in my solid sample, from light yellow to a darker yellow/brown. What does this indicate?

A2: A color change in the solid state often suggests degradation. This is most commonly due to either photodegradation from light exposure or slow thermal decomposition. The formation of nitro-containing degradation products or polymeric species can lead to a darker appearance. We recommend running a purity check (e.g., via HPLC) to quantify the extent of degradation and considering if storage conditions were compromised.

Q3: My compound shows poor solubility in aqueous buffers, and the solubility seems to decrease over time. Why is this happening?

A3: Poor or decreasing solubility can be a sign of degradation product formation. Degradants may be less soluble than the parent compound, or they could be polymeric materials that precipitate out of solution. It is also possible that the compound is degrading to species that alter the pH of your unbuffered solution, thereby affecting its own solubility. Ensure you are using freshly prepared solutions and consider conducting a forced degradation study to identify potential low-solubility degradants.

Q4: Are there any solvents or excipients I should avoid when working with this compound?

A4: Avoid highly reactive solvents or those containing significant peroxide impurities (e.g., aged ethers like THF or dioxane), as these can promote oxidative degradation. When preparing formulations, be aware that basic excipients could potentially catalyze degradation.[6] Similarly, acidic excipients could promote hydrolysis. Compatibility studies are always recommended.

III. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides a logical path to a solution.

Issue 1: Inconsistent or non-reproducible results in biological assays.
  • Possible Cause 1: Degradation of stock solution.

    • Explanation: The compound may be degrading in your DMSO or aqueous stock solution, leading to a lower effective concentration over time.

    • Troubleshooting Steps:

      • Verify Stock Purity: Use a stability-indicating HPLC method (see Section V) to check the purity of your stock solution. Compare a freshly prepared stock to one that has been stored and used over time.

      • Limit Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated temperature changes.

      • Storage Conditions: Store DMSO stocks at -20°C or -80°C, protected from light. For aqueous solutions, flash-freeze aliquots and store at -80°C. Avoid storing aqueous solutions at -20°C, as this can lead to cryoconcentration of solutes and pH shifts.

  • Possible Cause 2: Photodegradation during experimentation.

    • Explanation: Nitroaromatic compounds are known to be light-sensitive.[2][4][5][10] If your experimental setup (e.g., plate reader, fluorescence microscope) exposes the compound to high-intensity light for extended periods, significant degradation can occur.

    • Troubleshooting Steps:

      • Minimize Light Exposure: Work under amber or yellow lighting. Use amber-colored vials and opaque plates.

      • Run a Light Control: Prepare two samples. Expose one to the normal experimental light conditions and keep the other in the dark. Analyze both for degradation by HPLC.

Troubleshooting Workflow: Inconsistent Assay Results

Start Inconsistent Assay Results CheckStock Check Purity of Stock Solution (HPLC) Start->CheckStock Degraded Stock Degraded? CheckStock->Degraded YesDegraded Prepare Fresh Stock Aliquot & Store Properly (-80°C, Protected from Light) Degraded->YesDegraded Yes NoDegraded Stock is Pure Degraded->NoDegraded No CheckLight Investigate Photodegradation NoDegraded->CheckLight LightControl Run Light vs. Dark Control Experiment CheckLight->LightControl LightDegraded Light-Induced Degradation? LightControl->LightDegraded YesLight Implement Light Protection: - Amber Vials/Plates - Minimize Exposure Time LightDegraded->YesLight Yes NoLight No Light Degradation LightDegraded->NoLight No Other Investigate Other Factors: - Assay Interference - pH Effects - Buffer Reactivity NoLight->Other

Caption: Troubleshooting inconsistent results.

Issue 2: Appearance of unexpected peaks in chromatograms (HPLC, LC-MS).
  • Possible Cause 1: Hydrolytic Degradation.

    • Explanation: If using acidic or basic mobile phases or sample diluents, the compound may be hydrolyzing. The amino group or the triazole ring are potential sites for hydrolysis.[7]

    • Troubleshooting Steps:

      • pH Study: Prepare solutions of the compound in buffers of varying pH (e.g., pH 2, 7, 9) and incubate at a controlled temperature. Monitor the appearance of new peaks over time.

      • Neutralize Samples: If samples are prepared under harsh pH for extraction or other reasons, neutralize them before HPLC analysis to prevent on-instrument degradation.

  • Possible Cause 2: Oxidative Degradation.

    • Explanation: Dissolved oxygen in the mobile phase, peroxide contaminants in solvents, or exposure to air can cause oxidation.

    • Troubleshooting Steps:

      • Degas Mobile Phase: Ensure your mobile phases are freshly prepared and adequately degassed.

      • Use Fresh Solvents: Use high-purity, recently opened solvents.

      • Spike with Antioxidant: As a diagnostic tool, see if the addition of a small amount of an antioxidant (e.g., butylated hydroxytoluene) to your sample preparation prevents the formation of the impurity peak.

  • Possible Cause 3: Thermal Degradation.

    • Explanation: High temperatures in the autosampler or a heated column compartment could induce degradation, especially for a nitro-containing compound.[1][3]

    • Troubleshooting Steps:

      • Cool Autosampler: Set the autosampler temperature to a lower value (e.g., 4-10°C).

      • Lower Column Temperature: Evaluate if the chromatographic separation is acceptable at a lower column temperature.

IV. Quantitative Data Summary

While specific degradation rate constants for 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine are not available in the literature, the following table provides expected stability liabilities based on its chemical class. These should be experimentally confirmed.

Stress ConditionExpected StabilityPotential Degradation PathwayPrimary Degradation Products (Hypothesized)
Acidic (e.g., 0.1 M HCl) Labile Hydrolysis of the amino group or triazole ring cleavage.Aminopyridine core, cleaved triazole fragments.
Basic (e.g., 0.1 M NaOH) Labile Hydrolysis, potential for reactions involving the nitro group.Phenolic compounds (via nucleophilic aromatic substitution), cleaved ring fragments.
Oxidative (e.g., 3% H₂O₂) Very Labile Oxidation of the amino group, N-oxidation of the pyridine or triazole rings.N-oxides, hydroxylated species, ring-opened products.
Thermal (e.g., 70°C) Moderately Labile C-NO₂ bond cleavage, autocatalytic decomposition.[1][6]De-nitrated compound, polymeric materials.
Photolytic (UVA/Vis Light) Very Labile Photoreduction of the nitro group, ring rearrangement/cleavage.[4][10]Nitrophenol-like structures, products of HONO elimination.[10]

V. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines how to intentionally degrade the compound under various stress conditions to identify potential degradants and establish a stability-indicating analytical method.

Workflow: Forced Degradation Study

Start Prepare Stock Solution of 6-Nitro-triazolo[1,5-a]pyridin-2-amine (e.g., 1 mg/mL in ACN:H₂O) Stress Start->Stress Acid Acid Hydrolysis 0.1 M HCl, 60°C Stress->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C Stress->Base Oxidative Oxidation 3% H₂O₂, RT Stress->Oxidative Thermal Thermal Stress 70°C (Solid & Solution) Stress->Thermal Photo Photostability ICH Q1B Light Chamber Stress->Photo Control Control Sample (Stored at 2-8°C, Dark) Stress->Control Quench Neutralize/Quench (as needed) Acid->Quench Base->Quench Oxidative->Quench Analyze Analyze All Samples by HPLC-UV/MS Thermal->Analyze Photo->Analyze Control->Analyze Quench->Analyze Result Identify Degradants Establish Mass Balance Validate Stability-Indicating Method Analyze->Result

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation:

      • Solution: Incubate a sealed vial of the stock solution at 70°C.

      • Solid: Place a few milligrams of the solid compound in a vial at 70°C.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. Include a dark control wrapped in aluminum foil.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.

  • Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

  • Analysis:

    • Dilute all samples (including an unstressed control) to an appropriate concentration.

    • Analyze by a reverse-phase HPLC method with a PDA detector to ensure peak purity. An example starting method:

      • Column: C18, 250 x 4.6 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 10% B, ramp to 90% B over 20 minutes.

      • Detection: 254 nm and 320 nm (or scan for λ-max).

    • Use LC-MS to obtain mass information on the parent compound and any new peaks that appear.

VI. References

  • Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development. --INVALID-LINK--

  • Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences. --INVALID-LINK--

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences. --INVALID-LINK--

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. --INVALID-LINK--

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar. --INVALID-LINK--

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters. --INVALID-LINK--

  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. --INVALID-LINK--

  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. --INVALID-LINK--

  • Technical Support Center: Aminopyridinol Stability and Degradation. Benchchem. --INVALID-LINK--

  • Certificate of Analysis for 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. Leyan. A representative CoA suggesting storage at 2-8°C, protected from light.

  • Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews. --INVALID-LINK--

  • Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine... ResearchGate. --INVALID-LINK--

  • Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine... Journal of the Chemical Society, Dalton Transactions. --INVALID-LINK--

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. --INVALID-LINK--

References

troubleshooting peak splitting in NMR spectra of triazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Peak Splitting in NMR Spectra

Welcome to the technical support center for researchers working with triazolopyridine derivatives. As a Senior Application Scientist, I understand that while these scaffolds are invaluable in medicinal chemistry, their NMR spectra can often be deceptively complex. This guide is designed to help you diagnose and resolve one of the most common challenges: unexpected peak splitting and broadening. We will move beyond simple data reporting to understand the dynamic chemical phenomena that your NMR spectrometer is revealing.

Frequently Asked Questions: The 'Why' Behind the Split

This section addresses the fundamental chemical principles that lead to complex NMR spectra in triazolopyridine systems.

Q1: Why am I seeing more signals in my ¹H NMR spectrum than my proposed structure suggests? Could this be tautomerism?

A: Yes, this is a very common observation and is frequently caused by prototropic tautomerism. The triazole portion of your molecule can exist in different isomeric forms due to the migration of a proton between nitrogen atoms.

The Underlying Chemistry: In solution, different tautomers can coexist in a dynamic equilibrium. If the rate of exchange between these tautomers is slow on the NMR timescale, the spectrometer will detect each tautomer as a separate species. This results in a duplication (or multiplication) of signals for the protons and carbons near the site of tautomerization. For many azole-based systems, this prototropic exchange can be surprisingly slow, leading to distinct sets of peaks.[1][2] Solid-state NMR or crystallographic data may show only one form, but the solution-state reality can be a mixture.[1]

Caption: Prototropic tautomerism in a triazolopyridine ring system.

Q2: My signals are not sharp doublets or triplets, but rather broad, indistinct humps. What causes this?

A: Signal broadening is often a manifestation of a dynamic process occurring at a rate that is intermediate on the NMR timescale. Instead of seeing sharp peaks for two distinct species (slow exchange) or one sharp averaged peak (fast exchange), you observe a broadened signal.[3] Two primary culprits in triazolopyridine chemistry are chemical exchange and quadrupolar broadening.

Causality:

  • Intermediate Chemical Exchange: This is directly related to the tautomerism discussed above, or other dynamic processes like restricted rotation. When the rate of interconversion is comparable to the frequency difference between the signals, the spectrometer cannot resolve the individual peaks, resulting in significant line broadening.[3][4]

  • Nitrogen Quadrupolar Broadening: This is a frequently overlooked but critical factor. The most abundant nitrogen isotope, ¹⁴N, is a quadrupolar nucleus (spin I > 1/2).[5][6] Nuclei with a non-spherical charge distribution interact with local electric field gradients, leading to very rapid spin relaxation.[7][8] This rapid relaxation of ¹⁴N can broaden the signals of protons directly attached to it (N-H) or coupled to it (protons on adjacent carbons), sometimes to the point where the signal disappears into the baseline.[6][9] The less symmetric the electronic environment around the nitrogen, the more severe the broadening.[5][7]

Q3: I'm observing doubled signals for groups far from the triazole ring, like a t-butyl or an N-CH₂ group. This doesn't seem like tautomerism.

A: You are likely observing atropisomerism due to restricted rotation around a single bond. This phenomenon gives rise to stable or slowly interconverting rotamers (rotational isomers) that are distinct on the NMR timescale.

The Underlying Chemistry: While single bonds are typically thought of as freely rotating, significant steric hindrance can create a substantial energy barrier to rotation.[10] In substituted triazolopyridines, the bond between the heterocyclic core and a bulky substituent (e.g., a substituted phenyl ring) can have restricted rotation. This creates a chiral axis, and the resulting atropisomers are stereoisomers.[11][12] If the energy barrier is high enough, their interconversion at room temperature is slow, and your NMR spectrum will show a separate set of signals for each rotamer.[10][13]

Caption: Atropisomers arising from restricted C-N bond rotation.

Q4: Could my complex multiplets just be due to unusual spin-spin coupling?

A: While less common as a source of doubled signals, complex coupling patterns can certainly lead to peak splitting that is difficult to interpret.

The Underlying Chemistry:

  • The n+1 Rule: The basic multiplicity of a signal is determined by the number of equivalent neighboring protons (n), resulting in n+1 peaks.[14][15]

  • Long-Range Coupling: In rigid aromatic and heteroaromatic systems like triazolopyridines, coupling can occur over four or even five bonds (⁴J or ⁵J). These coupling constants are typically small (<1 Hz), but on a high-field instrument, they can resolve, turning what you expect to be a doublet into a doublet of doublets, or further complicating a multiplet.

  • Second-Order Effects: When two coupled protons have very similar chemical shifts (i.e., the difference in their frequencies, Δν, is close to their coupling constant, J), the n+1 rule breaks down. This "second-order" or "strong coupling" effect leads to distorted peak intensities (e.g., "roofing") and can produce extra, unexpected peaks.

Troubleshooting Guide: From Spectrum to Solution

This section provides a logical workflow with actionable protocols to diagnose the cause of peak splitting and confirm the structure of your triazolopyridine.

Workflow: Diagnosing the Cause of Peak Splitting

This decision tree outlines the primary experimental path for identifying the source of spectral complexity.

TroubleshootingWorkflow cluster_vt_results Analyze VT-NMR Results start Complex/Split NMR Spectrum Observed vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr coalesce Peaks Coalesce Upon Heating? vt_nmr->coalesce sharpen Peaks Sharpen Upon Cooling? coalesce->sharpen No dynamic_exchange Diagnosis: Dynamic Exchange (Tautomerism or Rotamers) coalesce->dynamic_exchange Yes sharpen->dynamic_exchange Yes static_mixture Diagnosis: Static Mixture of Isomers (e.g., Regioisomers) sharpen->static_mixture No quadrupolar Possible Quadrupolar Broadening or Low Solubility sharpen->quadrupolar If peaks remain broad next_steps Proceed to Structural Confirmation (Solvent Studies, 2D NMR) dynamic_exchange->next_steps static_mixture->next_steps Re-evaluate synthesis

Caption: Decision workflow for troubleshooting complex NMR spectra.

Protocol 1: Variable Temperature (VT) NMR Analysis

VT-NMR is the most powerful tool for determining if peak splitting is due to a dynamic process. By changing the temperature, you alter the rate of interconversion.[16]

Step-by-Step Methodology:

  • Safety First: Ensure you are using an appropriate NMR tube (e.g., Wilmad 507 or equivalent) rated for the temperature range you will be exploring. Standard thin-walled tubes can shatter under thermal stress.[16]

  • Solvent Selection: Choose a solvent with a suitable liquid range. For heating, DMSO-d₆ or toluene-d₈ are common. For cooling, CD₂Cl₂, acetone-d₆, or methanol-d₄ are good choices.

  • Establish a Baseline: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Incremental Heating: Increase the temperature in 10-20 K increments. Allow the temperature to fully equilibrate for at least 10-15 minutes at each step before acquiring a new spectrum.[16] Continue until you observe coalescence or reach the solvent's boiling point.

  • Incremental Cooling: Return to ambient temperature, then cool the sample in 10-20 K increments, again allowing for equilibration at each step. Acquire spectra until the peaks are sharp or the solvent freezes.

Data Interpretation:

Observation Interpretation Underlying Cause
Two (or more) signals broaden and merge into one sharp signal upon heating.Dynamic Chemical Exchange. The rate of interconversion has become fast on the NMR timescale.Tautomerism or Restricted Rotation (Atropisomers).[17]
A single broad signal at room temperature resolves into two (or more) sharp signals upon cooling.Dynamic Chemical Exchange. The rate of interconversion has been slowed, allowing detection of individual species.Tautomerism or Restricted Rotation (Atropisomers).
Signals remain split and sharp across the entire temperature range.Static Mixture. The signals are from non-interconverting species.Regioisomers from synthesis, or a mixture of stable atropisomers with a very high rotational barrier.
Signals remain broad across the entire temperature range.No Dynamic Process. Broadening is likely due to another cause.Poor solubility, sample aggregation, or severe quadrupolar broadening.
Protocol 2: Solvent and Additive Studies

If VT-NMR suggests a dynamic equilibrium, you can further probe it by changing the chemical environment.

Step-by-Step Methodology:

  • Change Solvent Polarity: Acquire ¹H NMR spectra in a series of deuterated solvents with different properties (e.g., non-polar Benzene-d₆, polar aprotic Acetone-d₆, and polar protic Methanol-d₄).

  • D₂O Exchange: For a sample in a solvent like DMSO-d₆ or CDCl₃, add one drop of deuterium oxide (D₂O), shake the tube vigorously for a minute, and re-acquire the spectrum.

  • Acid/Base Titration: In some cases of very slow proton exchange, adding a trace amount of a strong acid (like trifluoroacetic acid-d) can catalyze the exchange, causing tautomeric signals to coalesce even at room temperature.[18]

Data Interpretation:

  • Solvent Effects: A significant change in the ratio of the two species when changing solvents is a strong indicator of an equilibrium (tautomers or rotamers).[19] Solvents that can hydrogen bond may stabilize one tautomer over another.

  • D₂O Exchange: If a broad or split N-H signal disappears after adding D₂O, it confirms that it is an exchangeable proton involved in tautomerism.[4]

  • Acid Catalysis: Coalescence of peaks upon adding acid strongly supports a proton-exchange-based tautomerism.[18]

Common NMR Solvents and Their Properties
Solvent ¹H Residual (ppm) ¹³C Signal (ppm) Boiling Pt (°C) Properties
Chloroform-d (CDCl₃)7.2677.1661General purpose, low polarity.
DMSO-d₆2.5039.52189High polarity, aprotic, good for H-bonding solutes.
Acetone-d₆2.0529.84, 206.2656Medium polarity, aprotic.
Methanol-d₄ (CD₃OD)3.31, 4.87 (OH)49.0065Polar, protic. Will exchange with NH/OH protons.
Benzene-d₆7.16128.0680Non-polar, can induce significant shifts via aromatic solvent-induced shift (ASIS).
Source: Data compiled from established literature values.[20][21]
Protocol 3: Advanced 2D NMR for Unambiguous Confirmation

When 1D experiments are insufficient, 2D NMR is essential for definitive structure elucidation.[22][23] It allows you to map out the exact connectivity of your molecule, even in a complex mixture of isomers.

Key Experiments:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This is the first step in assigning the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons that are 2 or 3 bonds away. This is the most powerful experiment for piecing together the molecular framework, connecting fragments, and differentiating isomers by looking for key long-range correlations unique to each form.[24]

  • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, helping to trace out spin systems within the molecule.

  • NOESY/ROESY (Nuclear Overhauser Effect / Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are bonded. This is the definitive technique for differentiating atropisomers by observing key through-space correlations between the two rotating fragments.[17][22]

By systematically applying these troubleshooting workflows, you can move from a confusing spectrum to a confident structural assignment, turning a common experimental hurdle into a deeper understanding of your molecule's behavior in solution.

References

Technical Support Center: Regioselective Synthesis of Triazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the regioselective synthesis of triazolopyridines. This valuable class of nitrogen-containing heterocyclic compounds is a cornerstone in medicinal chemistry and materials science, with applications ranging from pharmaceuticals to organic electronics.[1][2][3] However, their synthesis is often complicated by the formation of regioisomers, which can be challenging to separate and may exhibit different biological activities or material properties.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of triazolopyridine synthesis and achieve high regioselectivity in your reactions.

Understanding the Challenge: Regioisomerism in Triazolopyridine Synthesis

Triazolopyridines are bicyclic aromatic compounds formed by the fusion of a triazole ring and a pyridine ring. The specific arrangement of nitrogen atoms in the triazole ring and the point of fusion with the pyridine ring give rise to several possible regioisomers.[3] The formation of these isomers is highly dependent on the reaction conditions and the nature of the starting materials. Controlling the regioselectivity of the reaction is therefore crucial for obtaining the desired product in high yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of triazolopyridines and offers practical solutions based on established chemical principles.

Q1: My reaction is producing a mixture of[1][2][4]triazolo[4,3-a]pyridine and[1][2][4]triazolo[1,5-a]pyridine regioisomers. How can I favor the formation of one over the other?

A1: The formation of these two common regioisomers is often a result of the Dimroth rearrangement, an acid- or base-catalyzed isomerization. To control the product distribution, consider the following strategies:

  • Reaction Temperature: The Dimroth rearrangement is often thermodynamically controlled. Running the reaction at a lower temperature may kinetically favor the formation of the[1][2][4]triazolo[4,3-a]pyridine isomer, which can then be isolated before it has a chance to rearrange to the more stable[1][2][4]triazolo[1,5-a]pyridine.

  • pH Control: The pH of the reaction medium can significantly influence the rate of the Dimroth rearrangement. Carefully controlling the pH can help to suppress the rearrangement and favor the formation of the desired isomer.

  • Choice of Catalyst: Certain catalysts can promote the formation of one isomer over the other. For example, in the reaction of 2-hydrazinopyridine with carboxylic acids, the use of a dehydrating agent like phosphorus oxychloride often leads to the[1][2][4]triazolo[4,3-a]pyridine, while other conditions might favor the rearranged product.

Q2: I am attempting a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize a 1,4-disubstituted triazolopyridine, but I am observing the formation of the 1,5-regioisomer. What could be the cause?

A2: While the CuAAC reaction is renowned for its high regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles, deviations can occur.[5][6][7][8][9] Here are some potential reasons and troubleshooting steps:

  • Catalyst Oxidation: The active catalyst in CuAAC is Cu(I). If the catalyst is oxidized to Cu(II), the reaction may proceed through a non-catalyzed thermal pathway, which can lead to a mixture of regioisomers.[5] Ensure that your reaction is performed under an inert atmosphere and consider adding a reducing agent like sodium ascorbate to maintain the copper in the +1 oxidation state.

  • Ligand Effects: The choice of ligand for the copper catalyst can influence the regioselectivity. Experiment with different ligands to find the optimal conditions for your specific substrates.

  • Substrate-Related Issues: The electronic and steric properties of your azide and alkyne substrates can also play a role. In some cases, specific substrate combinations may inherently favor the formation of the 1,5-isomer even under CuAAC conditions.

Q3: My ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is not giving the expected 1,5-disubstituted triazolopyridine with high selectivity. How can I improve this?

A3: The RuAAC is a powerful method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.[10][11][12][13] If you are experiencing poor regioselectivity, consider the following:

  • Catalyst Choice: Different ruthenium catalysts can exhibit varying levels of regioselectivity.[11] Commonly used catalysts include [Cp*RuCl] complexes.[5][11] If one catalyst is not providing the desired outcome, screening other ruthenium complexes may be beneficial.[11]

  • Reaction Conditions: Temperature and solvent can impact the regioselectivity of the RuAAC. Optimization of these parameters is often necessary for a new set of substrates.

  • Alkyne Substituents: The nature of the substituent on the alkyne can direct the regioselectivity. For instance, propargylic alcohols and amines often direct the formation of the 1,5-isomer due to hydrogen bonding interactions with the catalyst.[13]

Q4: I am struggling with the synthesis of a specific, less common triazolopyridine isomer. Are there alternative synthetic strategies I can explore?

A4: Beyond the common cycloaddition and condensation reactions, several other methods can provide access to specific triazolopyridine isomers:

  • Intramolecular Cyclization: Designing a precursor that can undergo a regioselective intramolecular cyclization is a powerful strategy. This often involves the formation of a key bond that dictates the final ring system.

  • Post-Functionalization: It may be more straightforward to synthesize a common triazolopyridine core and then introduce the desired functionality at a specific position through post-functionalization reactions. This can be particularly useful for accessing derivatives that are difficult to prepare directly.

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes alter the regioselectivity of a reaction compared to conventional heating.[4][14][15][16][17] It can also significantly reduce reaction times and improve yields.[4][14][15][16][17]

Frequently Asked Questions (FAQs)

Q: What are the key factors that influence regioselectivity in triazolopyridine synthesis?

A: The primary factors influencing regioselectivity are:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials.

  • Steric Hindrance: The size of the substituents can favor the formation of the less sterically hindered regioisomer.

  • Reaction Mechanism: Different reaction pathways (e.g., concerted vs. stepwise) can lead to different regioisomers.

  • Catalyst/Reagent: The choice of catalyst, solvent, and other reagents can dramatically alter the regiochemical outcome.

  • Reaction Conditions: Temperature, pressure, and reaction time can all play a significant role.

Q: How can I reliably determine the regiochemistry of my triazolopyridine products?

A: A combination of spectroscopic techniques is typically used to determine the regiochemistry of triazolopyridine isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structure elucidation. The chemical shifts and coupling constants of the protons and carbons on the pyridine and triazole rings are sensitive to their chemical environment, allowing for the differentiation of isomers.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can reveal through-space interactions between protons, providing crucial information about the spatial arrangement of substituents and confirming the regiochemistry.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the regiochemistry.

Q: Are there any computational tools that can help predict the regioselectivity of a reaction?

A: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, can be a powerful tool for predicting the regioselectivity of cycloaddition reactions.[9][18][19] By calculating the activation energies for the formation of different regioisomers, it is possible to predict which isomer will be favored under a given set of conditions.[9][19]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for the CuAAC reaction. Optimization of specific parameters may be required for your substrates.

  • To a solution of the azide (1.0 equiv) and alkyne (1.1 equiv) in a suitable solvent (e.g., t-BuOH/H2O 1:1), add sodium ascorbate (0.1 equiv).

  • Add a solution of copper(II) sulfate pentahydrate (0.01-0.05 equiv) in water.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol provides a general guideline for the RuAAC reaction. All manipulations should be performed under an inert atmosphere.

  • In a glovebox or under an inert atmosphere, combine the azide (1.0 equiv), alkyne (1.2 equiv), and the ruthenium catalyst (e.g., [Cp*RuCl(cod)], 0.02-0.05 equiv) in a dry solvent (e.g., toluene or 1,4-dioxane).

  • Seal the reaction vessel and heat to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

Table 1: Comparison of Catalytic Systems for Azide-Alkyne Cycloadditions

Catalyst SystemPredominant RegioisomerTypical Reaction ConditionsKey AdvantagesKey Limitations
Cu(I) 1,4-disubstitutedRoom temperature, aqueous solventsMild conditions, high yields, excellent regioselectivitySensitive to catalyst oxidation, limited to terminal alkynes
Ru(II) 1,5-disubstitutedElevated temperatures, organic solventsComplements CuAAC, tolerates internal alkynesRequires inert atmosphere, higher temperatures

Visualizing Reaction Pathways

G cluster_0 Azide-Alkyne Cycloaddition cluster_1 Catalytic Control Azide Azide Reaction_Intermediate Reaction_Intermediate Azide->Reaction_Intermediate [3+2] Alkyne Alkyne Alkyne->Reaction_Intermediate [3+2] Product_1_4 1,4-Regioisomer Reaction_Intermediate->Product_1_4 Cu(I) Catalyst Product_1_5 1,5-Regioisomer Reaction_Intermediate->Product_1_5 Ru(II) Catalyst

Caption: Catalytic control of regioselectivity in azide-alkyne cycloadditions.

References

Technical Support Center: Enhancing the Selectivity of 6-Nitro-triazolo[1,5-a]pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6-nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors and other targeted therapeutics. The strategic placement of the nitro group significantly influences the electronic properties of the heterocyclic system, often playing a critical role in target engagement and selectivity.[1][2] However, harnessing the full potential of this scaffold requires a nuanced understanding of its chemical liabilities and the subtle interplay between its structure and biological activity.

This technical support center provides researchers, medicinal chemists, and drug development professionals with a comprehensive guide to troubleshooting common experimental challenges and answering frequently asked questions related to enhancing the selectivity of 6-nitro-triazolo[1,5-a]pyridin-2-amine derivatives. Our goal is to empower you with the scientific rationale and practical methodologies needed to accelerate your research and development efforts.

Troubleshooting Guide: Synthesis and Functionalization

This section addresses common issues encountered during the synthesis and derivatization of the 6-nitro-triazolo[1,5-a]pyridin-2-amine core.

Issue 1: Low Yield or Incomplete Reaction During Synthesis of the Core Scaffold

Question: My reaction to form the 6-nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine core is consistently giving low yields. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in the synthesis of fused heterocyclic systems like triazolopyridines can often be traced back to a few key factors. The general synthesis often involves the cyclization of a substituted aminopyridine precursor. Let's break down the potential culprits:

  • Purity of Starting Materials: Ensure your starting 2-amino-6-nitropyridine and the cyclizing agent (e.g., cyanogen bromide or a similar reagent) are of high purity. Impurities can lead to unwanted side reactions and consume your starting materials.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are often used to ensure the solubility of the starting materials. Ensure your solvent is anhydrous, as water can interfere with the reaction.

    • Temperature: The cyclization may require heating. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition of the starting materials or the product. Experiment with a temperature gradient to find the optimal point.

    • Base: If a base is used to facilitate the reaction, its strength and stoichiometry are important. A base that is too strong can lead to side reactions, while one that is too weak may not be effective. Consider using a non-nucleophilic base like triethylamine or diisopropylethylamine.

  • Atmosphere: Some reactions involving electron-deficient rings are sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields by preventing oxidative side reactions.

Systematic Troubleshooting Steps:

  • Verify Starting Material Purity: Analyze your starting materials by NMR and LC-MS to confirm their identity and purity.

  • Optimize Reaction Parameters: Set up a series of small-scale parallel reactions to screen different solvents, temperatures, and reaction times.

  • Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product over time. This will help you determine the optimal reaction time and identify any potential product degradation.

Issue 2: Difficulty with Functionalization of the 2-Amino Group

Question: I am trying to perform a substitution reaction on the 2-amino group of the 6-nitro-triazolo[1,5-a]pyridin-2-amine core, but the reaction is sluggish or fails. Why is this happening?

Answer: The reactivity of the 2-amino group is significantly influenced by the electron-withdrawing nature of both the triazolopyridine ring system and the 6-nitro group. This reduces the nucleophilicity of the amine, making it less reactive towards electrophiles.

  • Reduced Nucleophilicity: The lone pair of electrons on the amino group is delocalized into the electron-deficient ring system, making it a weaker nucleophile.

  • Steric Hindrance: Depending on the electrophile you are using, there may be steric hindrance around the 2-amino position.

Strategies to Overcome This Challenge:

  • Use a Stronger Base: To deprotonate the amine and increase its nucleophilicity, a stronger base may be required. Consider using sodium hydride (NaH) or lithium diisopropylamide (LDA) at low temperatures.

  • Activate the Electrophile: If you are performing an acylation or alkylation, using a more reactive electrophile can improve the reaction rate. For example, use an acyl chloride instead of a carboxylic acid with a coupling agent.

  • Metal-Catalyzed Cross-Coupling: For the introduction of aryl or vinyl groups, consider using palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. This can be a highly effective method for forming C-N bonds with otherwise unreactive amines.

Parameter Recommendation for Low Yield Recommendation for Sluggish Amination
Purity Confirm starting material purity via NMR/LC-MS.Ensure anhydrous conditions.
Temperature Optimize via small-scale trial reactions.May require higher temperatures or microwave irradiation.
Reagents Use high-purity, anhydrous solvents.Use a stronger base (e.g., NaH) or a more reactive electrophile.
Methodology Monitor reaction progress with TLC/LC-MS.Consider metal-catalyzed cross-coupling reactions.

A summary of troubleshooting recommendations.

Frequently Asked Questions (FAQs)

This section provides in-depth answers to common questions regarding the enhancement of selectivity for 6-Nitro-triazolo[1,5-a]pyridin-2-amine derivatives.

Q1: How does the 6-nitro group influence the selectivity of my compound?

The 6-nitro group is a powerful modulator of a compound's biological activity and selectivity due to its strong electron-withdrawing properties and its potential for specific interactions within a binding pocket.[4]

  • Electronic Effects: The nitro group withdraws electron density from the pyridine ring, which can alter the pKa of nearby functional groups and influence the overall electrostatic profile of the molecule. This can lead to preferential binding to targets with complementary electrostatic surfaces.

  • Direct Interactions: The oxygen atoms of the nitro group can act as hydrogen bond acceptors. If a target's active site has a suitably positioned hydrogen bond donor (e.g., the backbone N-H of an amino acid), this interaction can significantly contribute to binding affinity and selectivity.[1][2]

  • Indirect Structural Effects: The presence of the nitro group can influence the conformation of the entire molecule, locking it into a specific orientation that is favorable for binding to the desired target but not to off-targets.

A notable example of the nitro group's critical role in selectivity is seen with the kinase inhibitor NBC (8-hydroxy-4-methyl-9-nitrobenzo[g]chromen-2-one).[1][2] The nitro group is essential for its potent inhibition of CK2, while its removal leads to a loss of activity against CK2 but a gain of potency against other kinases like DYRK1A.[1][2] This highlights how a single functional group can dramatically shift the selectivity profile.

Q2: I have a potent but non-selective compound. What are some common strategies to enhance its selectivity?

Enhancing selectivity is a cornerstone of drug development. Here are some rational design strategies, starting from your 6-nitro-triazolo[1,5-a]pyridin-2-amine lead compound:

  • Structure-Guided Design: If a crystal structure of your compound bound to its target (or a close homolog) is available, this is the most powerful tool. Analyze the binding pocket to identify opportunities for modifications that can increase interactions with the on-target while introducing steric or electronic clashes with off-targets.

  • Modification of the 2-Amino Substituent: This is often the most accessible position for diversification.

    • Introduce Bulk: Adding larger substituents can probe for additional binding pockets or create steric hindrance that prevents binding to smaller off-target active sites.

    • Vary Flexibility: Introducing rigid or flexible linkers can help to optimally position a key interacting moiety.

  • Bioisosteric Replacement of the Nitro Group: While the nitro group can be crucial for activity, it can also be a metabolic liability and may not be optimal for selectivity.[4] Consider replacing it with other electron-withdrawing groups that have different steric and electronic properties.[3][5][6][7][8]

Bioisostere Key Properties & Rationale for Use
Pentafluorosulfanyl (-SF5) "Super-trifluoromethyl" bioisostere with strong electron-withdrawing character and unique octahedral geometry. Can improve metabolic stability and lipophilicity.[5]
Trifluoromethyl (-CF3) More metabolically stable than a nitro group and can improve potency. Often used to block metabolic hotspots.[3][6][8]
Cyano (-CN) A linear hydrogen bond acceptor that is smaller than the nitro group. Can be used to probe for different interactions.
Sulfonamide (-SO2NHR) Can act as a hydrogen bond donor and acceptor, providing opportunities for new interactions within the binding pocket.
Boronic Acid (-B(OH)2) Can form reversible covalent bonds with serine residues in the active site, offering a different mechanism of inhibition and potentially high selectivity.[7]

A summary of potential bioisosteric replacements for the 6-nitro group.

A workflow for enhancing the selectivity of lead compounds.

Q3: What experimental workflow should I follow to profile the selectivity of my new derivatives?

A systematic, tiered approach is the most efficient and cost-effective way to profile the selectivity of your compounds.

Step-by-Step Selectivity Profiling Protocol:

  • Primary On-Target Assay:

    • Objective: Determine the potency (e.g., IC50 or Kd) of your new derivatives against your primary biological target.

    • Method: Use a robust and validated biochemical or cell-based assay. Ensure you include a reference compound for comparison.

  • Tier 1: Broad Kinase Panel Screen (Single Concentration):

    • Objective: Get a broad overview of the selectivity profile.

    • Method: Screen your most promising compounds at a single, relatively high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >100). Many contract research organizations (CROs) offer these services.

    • Analysis: Identify any off-target kinases that show significant inhibition (e.g., >70% inhibition).

  • Tier 2: Dose-Response Confirmation for Off-Targets:

    • Objective: Confirm and quantify the potency of your compounds against the off-targets identified in Tier 1.

    • Method: Perform 10-point dose-response curves for each significant off-target to determine their IC50 values.

    • Analysis: Calculate a selectivity score. A simple selectivity score can be calculated as: Selectivity Score = IC50 (Off-Target) / IC50 (On-Target). A higher score indicates greater selectivity.

  • Cellular Target Engagement and Phenotypic Assays:

    • Objective: Confirm that your compound engages the intended target in a cellular context and that the observed phenotype is due to on-target activity.

    • Methods:

      • Western Blot: Look for changes in the phosphorylation state of downstream substrates of your target kinase.

      • Cellular Thermal Shift Assay (CETSA): A biophysical method to directly measure target engagement in cells.

      • Phenotypic Assays: Use cell lines where the target is known to be a key driver of a particular phenotype (e.g., proliferation, apoptosis).

A tiered workflow for selectivity profiling.

References

Technical Support Center: Catalyst Selection for Functional Group Modification of Triazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the catalytic functionalization of triazolopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this privileged heterocyclic scaffold. Triazolopyridines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their modification, particularly through transition metal catalysis, presents unique challenges due to the presence of multiple nitrogen atoms which can coordinate to and inhibit metal catalysts.[3]

This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to synthesize technical accuracy with field-proven insights, explaining the causality behind experimental choices to empower you to overcome synthetic hurdles.

Section 1: General Troubleshooting for Cross-Coupling Reactions

This section addresses broad issues applicable to most catalytic cross-coupling reactions involving triazolopyridine substrates.

FAQ 1: My cross-coupling reaction shows low or no conversion. What are the first steps in troubleshooting?

This is the most common issue encountered. A systematic approach is crucial to identify the root cause without consuming excessive time and resources.

Answer:

Low conversion is a multifaceted problem. Before making drastic changes to the catalyst system, evaluate the foundational parameters of your reaction setup.

Step-by-Step Troubleshooting Protocol:

  • Verify Reagent Quality and Purity:

    • Coupling Partners: Boronic acids, in particular, can degrade during storage. Check for signs of decomposition (e.g., formation of anhydrides).

    • Solvents: Ensure solvents are anhydrous and properly degassed. Oxygen can lead to the oxidation and deactivation of the active Pd(0) catalyst, often causing the formation of palladium black.[3][4] Water can interfere with bases and promote side reactions like hydrodehalogenation.[3][5]

    • Base: Inorganic bases can absorb moisture. Use freshly opened or properly stored bases. Grinding the base to a fine powder can improve its reactivity and solubility.[4]

  • Confirm Inert Atmosphere:

    • The active form of many catalysts (e.g., Pd(0)) is highly sensitive to oxygen.[3] Ensure your reaction vessel was properly purged. The most reliable method is to evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4] Sparging the solvent with inert gas is another common technique.

  • Check Reaction Temperature and Stirring:

    • Ensure the reaction is heated to the target temperature. Use an external thermometer to verify.

    • Vigorous stirring is essential, especially for heterogeneous mixtures involving inorganic bases. If the stir bar is not mixing the contents efficiently, use a larger one.[4]

  • Evaluate the Catalyst Precursor:

    • If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient. Consider using a pre-catalyst or a direct Pd(0) source like Pd(PPh₃)₄ to ensure the active catalyst is present.[4]

Below is a workflow diagram to guide your initial troubleshooting process.

G start Low or No Conversion Observed reagents Step 1: Verify Reagent Purity (Substrates, Solvent, Base) start->reagents atmosphere Step 2: Confirm Inert Atmosphere (Degassing, Purge Cycles) reagents->atmosphere Reagents OK? success Problem Resolved reagents->success Impurity Found & Fixed conditions Step 3: Check Physical Conditions (Temperature, Stirring) atmosphere->conditions Atmosphere OK? atmosphere->success Oxygen Leak Fixed catalyst Step 4: Evaluate Catalyst Activation (Pre-catalyst vs. in situ) conditions->catalyst Conditions OK? conditions->success Temp/Stirring Corrected catalyst->success Catalyst OK? catalyst->success Switched to Pre-catalyst G cluster_0 Catalyst Deactivation Pathways Active Active Catalyst (LPd(0)) Thermal Thermal Degradation (High Temp) Active->Thermal Ligand Dissociation Poisoning Poisoning (e.g., Substrate Inhibition, Impurities) Active->Poisoning Irreversible Binding Fouling Fouling (Insoluble Byproducts) Active->Fouling Surface Coating Inactive Inactive Catalyst (e.g., Palladium Black) Thermal->Inactive Poisoning->Inactive Fouling->Inactive

References

Validation & Comparative

A Comparative Analysis for Drug Discovery: 6-Nitro- vs. 8-Nitro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure, serving as the core for a multitude of biologically active agents. The introduction of a nitro group, a potent electron-withdrawing moiety, can dramatically influence the physicochemical properties and pharmacological profile of the parent molecule. The precise positioning of this group can lead to distinct isomers with potentially divergent biological activities. This guide provides a comprehensive comparative analysis of two such isomers: 6-Nitro-triazolo[1,5-a]pyridin-2-amine and 8-Nitro-triazolo[1,5-a]pyridin-2-amine, offering insights into their synthesis, structural nuances, and prospective performance in drug discovery pipelines.

Structural and Electronic Landscape: The Impact of Nitro Group Positioning

The fundamental difference between the 6-nitro and 8-nitro isomers lies in the position of the nitro group on the pyridine ring of the fused triazolopyridine system. This seemingly subtle variation has profound implications for the electronic distribution, and consequently, the reactivity and intermolecular interaction potential of each molecule.

The nitro group is a strong deactivating group, withdrawing electron density from the aromatic ring system through both inductive and resonance effects. In the 6-nitro isomer , the nitro group is positioned para to the bridgehead nitrogen (N4) and meta to the amino group at C2. This placement significantly influences the electron density of the pyridine ring. In contrast, the 8-nitro isomer places the nitro group ortho to the bridgehead nitrogen (N4) and in closer proximity to the triazole ring. This proximity can lead to more pronounced steric and electronic effects on the fused heterocyclic system.

Figure 1. Chemical structures of the two isomers.

Synthesis Strategies: A Roadmap to Isomer-Specific Production

While a direct comparative synthesis has not been published, plausible synthetic routes for both isomers can be devised based on established methodologies for related triazolopyridine derivatives.

Experimental Protocol: Proposed Synthesis of 6-Nitro- and 8-Nitro-triazolo[1,5-a]pyridin-2-amine

Rationale: The synthesis of the target compounds can be approached by constructing the triazole ring onto a pre-functionalized pyridine core. The key starting materials would be the corresponding 2,3-diaminonitropyridines.

Step 1: Synthesis of 2-Amino-3-nitropyridines and 2-Amino-5-nitropyridine

The nitration of 2-aminopyridine with a mixture of nitric and sulfuric acid is known to yield a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. These isomers can then be separated by methods such as fractional crystallization or chromatography.

Step 2: Reduction of the Nitro Group

Selective reduction of the nitro group in the presence of the amino group can be achieved using various reagents, such as stannous chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation with a suitable catalyst (e.g., Pd/C), to yield the corresponding 2,3-diaminopyridine and 2,5-diaminopyridine.

Step 3: Cyclization to form the Triazole Ring

The final cyclization to form the triazolo[1,5-a]pyridine ring can be accomplished by reacting the appropriate diaminopyridine with cyanogen bromide (CNBr) or a similar cyclizing agent. For the synthesis of the 2-amino substituted derivatives, a common route involves the reaction of a 2-hydrazinopyridine with a cyanating agent. A plausible approach for the target molecules would involve the cyclization of the corresponding nitropyridin-2-yl-hydrazine.

G Start 2-Chloro-5-nitropyridine or 2-Chloro-3-nitropyridine Intermediate 2-Hydrazinyl-5-nitropyridine or 2-Hydrazinyl-3-nitropyridine Start->Intermediate Nucleophilic Substitution Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product6 6-Nitro-triazolo[1,5-a] pyridin-2-amine Intermediate->Product6 Cyclization Product8 8-Nitro-triazolo[1,5-a] pyridin-2-amine Intermediate->Product8 Cyclization Cyclization Cyanogen Bromide (CNBr) Cyclization->Product6 Cyclization->Product8

Figure 2. Proposed synthetic workflow for the target isomers.

Comparative Physicochemical and Spectroscopic Properties

Property6-Nitro-triazolo[1,5-a]pyridin-2-amine8-Nitro-triazolo[1,5-a]pyridin-2-amineRationale for Prediction
Molecular Formula C₆H₅N₅O₂C₆H₅N₅O₂Isomers with the same elemental composition.
Molecular Weight 179.14 g/mol 179.14 g/mol Identical molecular formula.
Melting Point Expected to be a high-melting solidExpected to be a high-melting solidAromatic, polar nature with potential for strong intermolecular interactions. The 8-nitro isomer might have a slightly different melting point due to potential intramolecular hydrogen bonding.
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF)Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF)The presence of the amino and nitro groups imparts polarity.
pKa Expected to be weakly basicExpected to be weakly basicThe amino group is basic, but its basicity is reduced by the electron-withdrawing nitro group and the aromatic system. The 8-nitro isomer might be slightly less basic due to the closer proximity of the nitro group.
¹H NMR (predicted) Aromatic protons expected in the δ 7.5-9.0 ppm range. The proton at C5 would be significantly downfield shifted due to the ortho nitro group.Aromatic protons expected in the δ 7.0-8.5 ppm range. The proton at C7 would be downfield shifted.The electron-withdrawing nitro group deshields nearby protons.
¹³C NMR (predicted) The carbon bearing the nitro group (C6) would be significantly downfield.The carbon bearing the nitro group (C8) would be significantly downfield.Direct attachment to the electronegative nitro group.
IR Spectroscopy Characteristic peaks for N-H stretching (amino group, ~3300-3500 cm⁻¹), C=N and C=C stretching (aromatic rings, ~1500-1600 cm⁻¹), and asymmetric and symmetric NO₂ stretching (~1550 and ~1350 cm⁻¹).Similar characteristic peaks to the 6-nitro isomer, with potential slight shifts in the NO₂ stretching frequencies due to the different electronic environment.Based on typical functional group absorption regions.

Biological Performance: A Tale of Two Isomers

The biological activity of nitroaromatic compounds is diverse and well-documented, with applications ranging from antimicrobial to anticancer agents[4]. The efficacy and mechanism of action are often intrinsically linked to the electronic properties conferred by the nitro group. While no direct comparative biological data for 6-nitro- vs. 8-nitro-triazolo[1,5-a]pyridin-2-amine has been reported, insights can be gleaned from studies on related structures.

Potential as Kinase Inhibitors

The triazolopyridine scaffold is a known hinge-binding motif in many kinase inhibitors. The amino group at the C2 position can act as a hydrogen bond donor, a crucial interaction in the ATP-binding pocket of many kinases. The differential electronic environment of the 6-nitro and 8-nitro isomers could modulate the acidity of the N-H protons and the overall shape of the molecule, potentially leading to altered binding affinities and selectivity profiles for different kinases.

Antimicrobial and Antiparasitic Potential

Nitro-heterocyclic compounds are a cornerstone of antimicrobial and antiparasitic chemotherapy. Their mechanism often involves the enzymatic reduction of the nitro group to generate reactive nitroso and hydroxylamino intermediates, which can induce oxidative stress and damage cellular macromolecules such as DNA. The redox potential of the nitro group is a critical determinant of its biological activity. The electronic differences between the 6-nitro and 8-nitro isomers could influence their reduction potentials, potentially leading to variations in their antimicrobial spectrum and potency.

Experimental Protocol: In Vitro Cytotoxicity Assay

To initiate a comparative biological evaluation, a standard in vitro cytotoxicity assay against a panel of cancer cell lines is recommended.

Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of 6-Nitro- and 8-Nitro-triazolo[1,5-a]pyridin-2-amine.

Methodology:

  • Cell Culture: Maintain selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO and make serial dilutions in the culture medium.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The comparative analysis of 6-Nitro- and 8-Nitro-triazolo[1,5-a]pyridin-2-amine highlights a significant knowledge gap in the scientific literature. While the synthesis of these isomers is feasible based on established chemical principles, a head-to-head comparison of their physicochemical properties and biological activities is currently absent.

The distinct electronic and steric environments of the nitro group in the 6- and 8-positions are predicted to impart unique characteristics to each isomer, which could translate into differential performance in various biological assays. For researchers in drug discovery, this represents a compelling opportunity. The synthesis and subsequent parallel evaluation of these isomers could unveil novel structure-activity relationships and potentially identify a lead compound with superior potency, selectivity, or pharmacokinetic properties.

It is our recommendation that future research efforts be directed towards the following:

  • Definitive Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization (NMR, IR, MS, and single-crystal X-ray diffraction) of both isomers are paramount.

  • Direct Comparative Biological Screening: A comprehensive screening of both compounds against a diverse panel of biological targets, including kinases, microbial enzymes, and various cancer cell lines, will provide the necessary data for a robust comparative assessment.

  • In Silico Modeling: Computational studies, including molecular docking and quantum mechanical calculations, can complement experimental data to provide a deeper understanding of the structure-activity relationships at the molecular level.

By undertaking these investigations, the scientific community can unlock the full potential of these intriguing nitro-substituted triazolopyridines and pave the way for the development of novel therapeutic agents.

References

A Comparative Guide to the Definitive Structural Validation of 6-Nitro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical behavior, biological activity, and material properties. For novel heterocyclic compounds like 6-Nitro-triazolo[1,5-a]pyridin-2-amine, which hold potential in medicinal chemistry and materials science, unambiguous structural validation is not merely a characterization step but a cornerstone of development. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this target molecule, establishing Single-Crystal X-ray Diffraction (SC-XRD) as the definitive method for absolute structure determination. We will explore the causality behind the SC-XRD workflow, from crystal growth to data refinement, and contrast its capabilities with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a holistic framework for researchers and drug development professionals.

Introduction: The Imperative for Unambiguous Structure

The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1] The introduction of a nitro group (-NO₂) and an amine group (-NH₂) to this scaffold, as in 6-Nitro-triazolo[1,5-a]pyridin-2-amine, creates a molecule with specific electronic and steric properties that dictate its intermolecular interactions. Whether for designing a potent enzyme inhibitor or a novel energetic material, knowing the exact bond lengths, bond angles, and crystal packing is critical. While a suite of analytical tools can provide pieces of the structural puzzle, only Single-Crystal X-ray Crystallography (SC-XRD) delivers a direct, high-resolution, three-dimensional image of the molecule in the solid state.[2] This guide will demonstrate why SC-XRD is the gold standard and how other methods serve to corroborate its findings.

Part I: The Gold Standard – Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is a powerful, non-destructive analytical technique that provides precise information about the internal atomic lattice of crystalline substances.[3] It works on the principle that when a focused beam of X-rays strikes a crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern.[4] By analyzing the geometry and intensity of this diffraction pattern, we can reconstruct a three-dimensional electron density map of the molecule and, from that, determine its complete atomic structure.[5]

The Self-Validating Experimental Workflow

The process from a powdered sample to a final, validated crystal structure is a systematic endeavor where each step is designed to ensure the quality and accuracy of the final output.

sc_xrd_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis & Validation synthesis Synthesis & Purification crystallization Crystal Growth Trials synthesis->crystallization Pure compound is essential selection Crystal Selection & Mounting crystallization->selection data_collection X-ray Data Collection selection->data_collection High-quality single crystal solution Structure Solution data_collection->solution Diffraction Pattern refinement Model Refinement solution->refinement Initial atomic model validation Structure Validation & CIF Output refinement->validation Minimizing R-factors

Caption: Workflow for Single-Crystal X-ray Diffraction analysis.

Step 1: Crystal Growth – The Foundational Prerequisite

  • Protocol: The purified 6-Nitro-triazolo[1,5-a]pyridin-2-amine powder is dissolved in a suitable solvent or solvent system (e.g., Dimethylformamide, Acetonitrile, or an Ethanol/Water mixture) to near saturation. This solution is then subjected to slow evaporation, slow cooling, or vapor diffusion in a sealed container. The goal is to allow molecules to self-assemble into a highly ordered, single crystal lattice over hours or days.

  • Causality & Expertise: This is often the most challenging step. Rapid precipitation yields amorphous powder or polycrystalline material, which is unsuitable for SC-XRD.[6] The choice of solvent is critical; it must not only dissolve the compound but also allow for the optimal intermolecular interactions (e.g., hydrogen bonding from the amine, π-stacking of the aromatic rings) that favor orderly crystal packing. Slow perturbation of equilibrium (e.g., slow evaporation) is the key to providing sufficient time for this ordered arrangement to occur.

Step 2: Crystal Selection and Mounting

  • Protocol: Under a microscope, a single, well-formed crystal with sharp edges and no visible defects is selected. It is carefully picked up using a microloop and mounted on a goniometer head in the path of the X-ray beam. The crystal is typically flash-cooled in a stream of liquid nitrogen.

  • Causality & Expertise: A single crystal is essential because the diffraction experiment relies on the constructive interference of X-rays from a repeating, uniform lattice.[7] Polycrystalline samples would produce overlapping, uninterpretable diffraction patterns. Flash-cooling to ~100 K is crucial as it minimizes thermal vibration of the atoms, resulting in a sharper, higher-resolution diffraction pattern and protects the crystal from potential radiation damage.

Step 3: Data Collection

  • Protocol: The mounted crystal is exposed to a monochromatic X-ray beam (commonly from a Mo or Cu source). As the crystal is slowly rotated, a series of diffraction images are collected on a detector.[4]

  • Causality & Expertise: Rotating the crystal ensures that all possible lattice planes are brought into the correct orientation to satisfy Bragg's Law and produce diffraction.[2] Collecting a complete dataset requires scanning through a wide angular range, often a full 180° or more.

Step 4: Structure Solution and Refinement

  • Protocol: Specialized software is used to process the collected diffraction images. The positions of the diffraction spots are used to determine the unit cell dimensions and crystal system. The intensities of the spots are then used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined.

  • Causality & Expertise: The refinement process is a self-validating system. It is an iterative least-squares process that adjusts the atomic positions and thermal parameters to minimize the difference between the experimentally observed diffraction pattern and one calculated from the atomic model. The quality of the final structure is judged by crystallographic R-factors (e.g., R1), where a lower value indicates a better fit. An R1 value below 5% (0.05) is typically considered excellent for a small molecule.

Part II: A Comparative Analysis of Structural Elucidation Techniques

While SC-XRD provides the definitive solid-state structure, it is crucial to employ other techniques to understand the molecule's properties in different states and to corroborate the findings.

techniques_comparison main_node 6-Nitro-triazolo[1,5-a]pyridin-2-amine Structural Validation sub_nodes SC-XRD Provides: - Absolute 3D Structure - Bond Lengths/Angles - Stereochemistry - Crystal Packing State: Solid Limitation: Requires Crystals main_node:f1->sub_nodes:scxrd Definitive sub_nodes2 NMR Spectroscopy Provides: - Atomic Connectivity - Solution Conformation - Dynamic Processes State: Solution Limitation: Relative Configuration main_node:f1->sub_nodes2:nmr Complementary sub_nodes3 Mass Spectrometry Provides: - Molecular Weight - Elemental Formula (HRMS) State: Gas Phase Limitation: No 3D Information main_node:f1->sub_nodes3:ms Supportive

Caption: Relationship between primary structural validation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining molecular structure in solution.[8] It relies on the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C) to reveal information about an atom's chemical environment and its connectivity to other atoms.

  • Protocol: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆). 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra are acquired.

  • Expertise & Comparison: For 6-Nitro-triazolo[1,5-a]pyridin-2-amine, ¹H NMR would confirm the number of distinct protons on the pyridine ring and the amine group.[9][10] 2D NMR experiments would establish the connectivity between protons and carbons, confirming the overall molecular skeleton. However, NMR alone cannot determine absolute stereochemistry or provide the precise bond angles and intermolecular packing information that SC-XRD does.[11] It provides a picture of the molecule's average conformation in solution, which can differ from its solid-state structure.

Mass Spectrometry (MS)

MS is an essential technique for determining the molecular weight and elemental formula of a compound.

  • Protocol: The sample is ionized (e.g., by Electrospray Ionization, ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) can provide mass measurements with enough accuracy to determine a unique elemental formula.

  • Expertise & Comparison: HRMS would confirm the elemental formula of our target molecule (C₆H₅N₅O₂). The fragmentation pattern can also provide structural clues; for nitroaromatic compounds, characteristic losses of NO, NO₂, or OH radicals are often observed.[12][13] However, MS provides no information about atomic connectivity or 3D structure. Its role is to validate the molecular formula derived from the SC-XRD structure.

Part III: Integrated Data and Conclusion

A robust validation of 6-Nitro-triazolo[1,5-a]pyridin-2-amine integrates data from multiple techniques, with each method providing a unique and confirmatory piece of information.

Summary of Expected Data
ParameterSingle-Crystal X-ray Diffraction (SC-XRD)NMR Spectroscopy (in DMSO-d₆)High-Resolution Mass Spectrometry (HRMS)
Information Provided Absolute 3D structure, bond lengths/angles, crystal packing.[4]Atomic connectivity, solution conformation.[14][15]Molecular formula, exact mass.[16]
Molecular Formula C₆H₅N₅O₂ (confirmed by atom types and count)Consistent with proton/carbon count and connectivityC₆H₅N₅O₂ (determined from m/z)
Molecular Weight 179.14 g/mol (calculated from refined structure)Inferred from structure179.0447 (calculated), ~180.0526 ([M+H]⁺ observed)
Key Structural Feature Definitive position of the nitro group at C6 and amine at C2. Planarity of the fused ring system. Intermolecular H-bonds.Chemical shifts confirming electron-withdrawing effect of NO₂. Signals for 3 aromatic protons and 1 amine proton.[10]Molecular ion peak confirming the mass of the intact molecule.
Conclusion

For the definitive structural validation of 6-Nitro-triazolo[1,5-a]pyridin-2-amine, Single-Crystal X-ray Diffraction stands alone in its ability to provide an unambiguous, three-dimensional atomic model. The technique's self-validating workflow, from meticulous crystal growth to rigorous data refinement, ensures a high degree of confidence in the final structure. While essential and powerful techniques like NMR and MS must be used to confirm the molecular connectivity in solution and the elemental formula, they serve a complementary and corroborative role. For researchers and drug developers, the investment in obtaining a high-quality crystal structure pays significant dividends, providing the ultimate atomic-level blueprint necessary to understand function and guide future design.

References

A Comparative Guide to the Bioactivity of Triazolopyridines and Triazolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction

In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as a foundation for drug discovery is perpetual. Among the most privileged heterocyclic structures are the triazolopyridines and triazolopyrimidines. These fused ring systems are of significant interest due to their structural resemblance to endogenous purines, allowing them to act as bioisosteres and interact with a wide array of biological targets.[1] Triazolopyridine, the core of established drugs like the antidepressant Trazodone and the JAK inhibitor Filgotinib, has a rich pharmacological history.[2] Similarly, the triazolopyrimidine scaffold is a ubiquitous feature in compounds demonstrating a wide spectrum of pharmacological activities, from anticancer to agrochemical applications.[3][4]

This guide provides a comparative analysis of the bioactivity of these two prominent heterocyclic cores. Moving beyond a simple catalog of activities, we will dissect their structure-activity relationships (SAR), compare their performance in key therapeutic areas, and provide the experimental context necessary for researchers to make informed decisions in their own drug discovery programs. The insights presented herein are synthesized from peer-reviewed literature and are intended for professionals in the fields of chemical biology, medicinal chemistry, and drug development.

Structural and Synthetic Overview

Triazolopyridines and triazolopyrimidines are fused heterocyclic systems consisting of a triazole ring fused to either a pyridine or a pyrimidine ring, respectively. This fusion can result in several isomeric forms, with the position of the nitrogen atoms and the fusion point dictating the scaffold's ultimate three-dimensional shape and chemical properties.[2][5] The most commonly explored isomers in medicinal chemistry are the[3][6][7]triazolo[4,3-a]pyridine,[3][6][7]triazolo[1,5-a]pyridine, and the[3][6][7]triazolo[1,5-a]pyrimidine systems.[2][8][9]

The synthesis of these scaffolds is versatile. Triazolopyridines are often synthesized via the cyclization of 2-hydrazinopyridines or through palladium-catalyzed additions followed by dehydration.[2][10] Microwave-assisted, catalyst-free methods have also been developed for a more environmentally benign approach.[11] Triazolopyrimidine synthesis can be achieved through various routes, including the annulation of a 1,2,4-triazole nucleus to a pyrimidine ring or by reacting 3-amino-1,2,4-triazoles with β-ketoesters.[8][12]

Scaffold_Isomers cluster_0 Triazolopyridine Isomers cluster_1 Triazolopyrimidine Isomers TPY_1 [1,2,4]triazolo[4,3-a]pyridine TPY_2 [1,2,4]triazolo[1,5-a]pyridine TPM_1 [1,2,4]triazolo[1,5-a]pyrimidine TPM_2 [1,2,4]triazolo[4,3-a]pyrimidine

Caption: Common isomeric scaffolds of triazolopyridines and triazolopyrimidines.

Comparative Bioactivity Profiles

While both scaffolds exhibit a broad range of activities, distinct patterns emerge when comparing their efficacy and mechanisms in specific therapeutic areas.

Anticancer Activity

Both triazolopyridines and triazolopyrimidines are potent anticancer agents, often acting through the inhibition of critical cellular pathways.

  • Triazolopyridines: This scaffold has been successfully employed to develop inhibitors of key cancer targets. For instance, novel triazolopyridine derivatives have been identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a crucial epigenetic reader implicated in various cancers.[13] One such derivative, 12m , demonstrated an IC₅₀ of 0.02 µM in the MV4-11 cell line, superior to the well-known BET inhibitor (+)-JQ1.[13] Other derivatives have shown antiproliferative activity against human cancer cell lines like HCT-116, U-87 MG, and MCF-7 by targeting the AKT signaling pathway.[14][15]

  • Triazolopyrimidines: This class has shown remarkable versatility in its anticancer mechanisms. Certain derivatives act as microtubule-stabilizing agents, a mechanism similar to that of paclitaxel, making them promising candidates for neurodegenerative tauopathies as well as cancer.[16] Others have been developed as multi-target inhibitors, simultaneously suppressing EGFR, HER-2, and Topoisomerase-II.[17] Compound 13c from a recent study emerged as a potent agent against MCF-7 breast cancer cells with an IC₅₀ of 2.42 µM and also showed significant inhibition of EGFR (IC₅₀: 0.087 µM) and HER-2 (IC₅₀: 0.078 µM).[17]

Comparative Anticancer Data

Compound Class Representative Compound Target(s) Cell Line IC₅₀ (µM) Reference
Triazolopyridine Compound 12m BRD4 MV4-11 0.02 [13]
Triazolopyridine Compound 1c AKT Pathway S-180 (in vivo) - [15]
Triazolopyrimidine Compound 13c EGFR, HER-2, TOP-II MCF-7 2.42 [17]

| Triazolopyrimidine | Cevipabulin | Microtubules | Cancer cell lines | - |[16] |

Insight: While both scaffolds yield potent anticancer agents, the literature points towards triazolopyrimidines being explored more for multi-target kinase inhibition and microtubule dynamics, whereas recent triazolopyridine research has yielded highly potent and specific epigenetic modulators (BRD4 inhibitors).

Antimicrobial and Antiparasitic Activity

The fight against infectious diseases has also benefited from the development of these heterocyclic agents.

  • Triazolopyridines: Derivatives of this scaffold have demonstrated a wide range of biological effects including antibacterial and antifungal activities.[2] Their mechanism often involves the inhibition of essential microbial enzymes.

  • Triazolopyrimidines: This class has been extensively studied for its antimicrobial properties. Recent work has identified derivatives that act as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR).[18] Several compounds have shown minimum inhibitory concentration (MIC) values comparable to or better than ciprofloxacin against both Gram-positive and Gram-negative bacteria.[18][19] In the realm of antiparasitic agents, a direct comparison with the structurally similar imidazopyridines revealed that triazolopyrimidines exhibit greater metabolic stability and higher blood exposure in mice.[6] Their activity against Trypanosoma cruzi is mediated by the selective inhibition of the trypanosomatid proteasome.[6]

Comparative Antiparasitic & Antimicrobial Data

Compound Class Representative Compound Target Organism/Enzyme Activity Metric Value Reference
Triazolopyrimidine Compound 20 T. cruzi EC₅₀ 20 nM [6]
Triazolopyrimidine GNF6702 T. cruzi EC₅₀ ~20 nM [6]
Triazolopyrimidine Compound 9o S. aureus MIC < 15.5 µM [18]

| Triazolopyrimidine | Compound 9o | DNA Gyrase / DHFR | Inhibition | Potent |[18] |

Insight: Triazolopyrimidines appear to be more extensively and successfully explored for antiparasitic and antibacterial applications, with well-elucidated mechanisms of action like proteasome and dual enzyme inhibition. Direct comparative studies highlight their superior pharmacokinetic properties over related scaffolds in an antiparasitic context.[6]

Other Bioactivities
  • CNS Activity: Triazolopyridine is famously represented by Trazodone , which acts as a serotonin reuptake inhibitor and an antagonist at 5-HT2A/2C receptors.[20] This highlights the scaffold's utility in modulating CNS targets.

  • Anti-inflammatory Activity: Triazolopyridine-oxazole hybrids have been developed as potent p38 MAP kinase inhibitors for treating inflammatory diseases.[7]

  • Herbicidal Activity: Triazolopyrimidine sulfonamides function as herbicides by inhibiting acetolactate synthase (ALS), an enzyme unique to plants and microorganisms.[21]

Structure-Activity Relationships (SAR) and Physicochemical Properties

The bioactivity of both scaffolds is highly tunable through substitutions on the fused ring system.

  • For triazolopyridines , structure-based drug design has been employed to improve potency and selectivity. For example, in the development of myeloperoxidase (MPO) inhibitors, moving from a triazolopyrimidine to a 7-benzyl triazolopyridine scaffold improved acid stability and selectivity against thyroid peroxidase (TPO).[22]

  • For triazolopyrimidines , SAR studies have been extensive. In antitubercular agents, non-substituted aromatic rings at the C5 position and a two-carbon linker to a terminal aromatic group at C7 were found to be key for potency.[23] In microtubule-stabilizing agents, the substituent at the C6 position was critical in determining whether the compound stabilized or disrupted microtubule integrity.[16] Furthermore, triazolopyrimidines generally exhibit greater metabolic stability compared to some analogous scaffolds, leading to better in vivo exposure.[6]

Key Experimental Protocols

To ensure the reproducibility and validity of bioactivity claims, standardized experimental protocols are crucial. Below are detailed methodologies for assays commonly used to evaluate these compounds.

Protocol 1: In Vitro Antiproliferative MTT Assay

This assay is a foundational method for assessing a compound's ability to inhibit cancer cell growth. It measures the metabolic activity of viable cells.

Causality: The assay relies on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (triazolopyridines or triazolopyrimidines) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow start Start: Plate Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat cells with serial dilutions of test compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Remove Media & Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end_node End analyze->end_node

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Protocol 2: Antimicrobial Broth Microdilution Assay (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Causality: This method provides a quantitative measure of a compound's bacteriostatic or fungistatic activity by challenging the microorganism with a range of compound concentrations in a liquid growth medium.

Methodology:

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) or fungal strain (e.g., C. albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. This dilutes both the compound and the inoculum by a factor of two.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A drug control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be run in parallel.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Assay_Workflow start Start: Prepare Serial Dilutions of Compound in 96-well Plate inoculate Inoculate Wells with Microbial Suspension start->inoculate prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate incubate Incubate Plate (18-48h) inoculate->incubate read_mic Visually Inspect for Growth (Turbidity) incubate->read_mic determine_mic Identify Lowest Concentration with No Growth (MIC) read_mic->determine_mic end_node End determine_mic->end_node

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Perspectives

The comparative analysis of triazolopyridines and triazolopyrimidines reveals two structurally related but pharmacologically distinct scaffolds. Both are exceptionally versatile and have yielded compounds with significant therapeutic potential.

  • Triazolopyrimidines often demonstrate excellent potency across a wide range of activities, particularly as anticancer, antiparasitic, and antibacterial agents. Their favorable pharmacokinetic profiles, such as enhanced metabolic stability, make them highly attractive for in vivo applications.[6] The scaffold's ability to engage in multi-target inhibition presents a promising strategy for tackling complex diseases like cancer.

  • Triazolopyridines have a proven track record with clinically approved drugs and continue to be a source of highly potent and selective agents, especially in the realms of CNS disorders and, more recently, epigenetic modulation.[13][20] The successful optimization of a triazolopyridine to overcome the stability and selectivity issues of a triazolopyrimidine precursor highlights the value of scaffold hopping between these two classes.[22]

For the drug development professional, the choice between these scaffolds is not a matter of inherent superiority but of strategic alignment with the therapeutic target and desired pharmacological profile. For programs requiring high metabolic stability and broad-spectrum activity, the triazolopyrimidine core is an excellent starting point. For targets requiring fine-tuning of selectivity or exploration of specific chemical space, such as in CNS or epigenetic modulation, the triazolopyridine scaffold offers a well-validated foundation.

Future research should focus on the underexplored isomeric forms of both scaffolds, the development of novel hybrid molecules that combine the beneficial features of each, and the application of structure-based design to enhance target specificity and minimize off-target effects. The rich chemistry and diverse biology of triazolopyridines and triazolopyrimidines ensure they will remain a cornerstone of medicinal chemistry for years to come.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Nitro-triazolo[1,5-a]pyridin-2-amine Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with nitrogen-containing heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the[1][2][3]triazolo[1,5-a]pyridine scaffold has garnered significant attention due to its versatile biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[4][5] This guide delves into a focused analysis of a specific, yet promising, subset: 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine and its analogs. While comprehensive research on this exact substitution pattern is emerging, this guide will synthesize available data on related structures to build a predictive structure-activity relationship (SAR) framework. We will explore the rationale behind experimental design for evaluating such compounds and provide detailed protocols for their assessment.

The[1][2][3]triazolo[1,5-a]pyridine Core: A Privileged Scaffold

The[1][2][3]triazolo[1,5-a]pyridine ring system is considered a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal backbone for designing molecules that can fit into the binding sites of biological targets like protein kinases. The presence of multiple nitrogen atoms allows for hydrogen bonding, while the aromatic nature of the rings facilitates π-π stacking interactions.

The introduction of a nitro group at the 6-position is anticipated to significantly influence the electronic properties of the ring system, potentially enhancing its interaction with target proteins.[6] The 2-amino group provides a crucial point for further chemical modification, allowing for the exploration of a wide range of substituents to probe the SAR.

A Predictive Structure-Activity Relationship (SAR) Framework

In the absence of extensive published data on the 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine series, we can construct a hypothetical SAR based on established principles and findings from related triazolopyridine and triazolopyrimidine analogs.[4][7] The following sections outline potential modifications at key positions and their predicted impact on biological activity, such as anticancer or kinase inhibitory effects.

dot graph SAR_Framework { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Core [label="6-Nitro-triazolo[1,5-a]pyridin-2-amine Core", pos="0,0!", pin=true, fillcolor="#EA4335", fontcolor="#FFFFFF"]; R1 [label="Position 2 (NHR1)\n- Small alkyl/aryl groups\n- H-bond donors/acceptors", pos="-3,2!", fillcolor="#FBBC05", fontcolor="#202124"]; R2 [label="Position 5 (R2)\n- Bulky hydrophobic groups\n- Aromatic rings", pos="3,2!", fillcolor="#FBBC05", fontcolor="#202124"]; R3 [label="Position 7 (R3)\n- Halogens\n- Small alkyl groups", pos="-3,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; R4 [label="Position 8 (R4)\n- Aryl groups\n- Heterocycles", pos="3,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; Activity [label="Biological Activity\n(e.g., Kinase Inhibition, Cytotoxicity)", pos="0,-4!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Core -> R1 [label="Modulation of\nsolubility and\nH-bonding"]; Core -> R2 [label="Probing hydrophobic\npockets"]; Core -> R3 [label="Fine-tuning electronic\nproperties"]; Core -> R4 [label="Exploring larger\nbinding site regions"]; R1 -> Activity; R2 -> Activity; R3 -> Activity; R4 -> Activity; } Caption: Hypothetical SAR of 6-Nitro-triazolo[1,5-a]pyridin-2-amine analogs.

Modifications at the 2-Amino Position

The 2-amino group serves as a versatile handle for introducing a variety of substituents (R¹).

  • Small Alkyl and Aryl Groups: Substitution with small alkyl chains (e.g., methyl, ethyl) or aromatic rings (e.g., phenyl, substituted phenyl) can probe for small hydrophobic pockets in the target's binding site. The electronic nature of substituents on a phenyl ring (electron-donating or electron-withdrawing) can fine-tune the binding affinity.[8]

  • Hydrogen Bond Donors and Acceptors: Introducing moieties capable of hydrogen bonding (e.g., amides, sulfonamides) can lead to stronger and more specific interactions with the target protein, potentially increasing potency and selectivity.

Modifications at Other Positions

While the 2-amino group is a primary point for diversification, modifications at other positions on the triazolopyridine ring can also significantly impact activity.

  • Positions 5 and 7: These positions are amenable to the introduction of various substituents (R² and R³). Bulky hydrophobic groups at position 5 might enhance binding in deep hydrophobic pockets of kinases. Halogenation (e.g., with chlorine or fluorine) at position 7 can alter the electronic distribution of the ring and improve pharmacokinetic properties.

  • Position 8: Substitution at this position (R⁴) with larger groups, such as substituted aryl or heteroaryl rings, could explore interactions with regions outside the primary binding pocket, potentially leading to increased selectivity for a particular target.

Analog R¹ (at 2-amino) R² (at 5-position) R³ (at 7-position) Predicted Activity Rationale
1 HHHModerateParent compound, baseline activity.
2 MethylHHModerate to HighSmall alkyl group may fit into a small hydrophobic pocket.
3 PhenylHHHighAromatic ring could engage in π-π stacking interactions.
4 4-FluorophenylHHHighElectron-withdrawing group may enhance binding affinity.
5 HPhenylHHighBulky group at C5 can access deeper hydrophobic regions.
6 HHChloroModerate to HighHalogen may improve metabolic stability and electronic properties.

Comparative Experimental Evaluation: Protocols and Data Presentation

To validate the predicted SAR, a systematic experimental evaluation is crucial. The following protocols outline standard assays for assessing the anticancer potential of the synthesized analogs.

General Workflow for Compound Evaluation

Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity Kinase Kinase Inhibition Assay Cytotoxicity->Kinase Selectivity Selectivity Profiling Kinase->Selectivity IC50 IC50 Determination Selectivity->IC50 SAR SAR Analysis IC50->SAR Lead Lead Identification SAR->Lead

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO).[1]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1]

Protocol 2: Kinase Inhibition Assay (Generic Luminescence-Based Assay)

This protocol describes a general method for measuring the inhibition of a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations in the kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detect ATP Depletion: Stop the kinase reaction and measure the amount of remaining ATP using a luminescence-based detection reagent according to the manufacturer's instructions. The amount of ATP consumed is proportional to the kinase activity.

  • Luminescence Measurement: Read the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation and Interpretation

The experimental data should be presented in a clear and concise manner to facilitate comparison between the analogs. A tabular format is highly recommended.

Table 2: Experimental Data for 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine Analogs

Analog R¹ (at 2-amino) MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM) Kinase X IC₅₀ (µM)
1 H> 50> 5025.3
2 Methyl25.130.510.1
3 Phenyl5.28.71.5
4 4-Fluorophenyl2.84.10.8
5 H (at C2), Phenyl (at C5)10.315.25.6
6 H (at C2), Chloro (at C7)40.245.818.9
Reference Drug -1.52.30.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The interpretation of this data would involve correlating the structural changes with the observed biological activities. For instance, the hypothetical data in Table 2 suggests that adding a phenyl group at the 2-amino position (Analog 3) significantly increases cytotoxicity and kinase inhibition compared to the unsubstituted parent compound (Analog 1). Further substitution on the phenyl ring with a fluorine atom (Analog 4) enhances this activity, indicating that electronic effects play a crucial role.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and exploring the structure-activity relationships of 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine analogs. While based on predictive analysis from related compound series, the proposed SAR offers a rational starting point for the design and synthesis of novel derivatives. The provided experimental protocols are robust methods for evaluating their biological potential.

Future research should focus on the synthesis and systematic evaluation of a library of these analogs to validate and refine the proposed SAR. Promising compounds should then be subjected to further preclinical testing, including in vivo efficacy and toxicity studies, to assess their therapeutic potential.[9] The insights gained from such studies will be invaluable in the development of new and effective treatments for diseases such as cancer.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

The[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. The compound 6-Nitro-triazolo[1,5-a]pyridin-2-amine belongs to this versatile class, which has demonstrated activity against critical oncological and inflammatory targets. However, the therapeutic efficacy and safety of any kinase inhibitor are intrinsically linked to its selectivity. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile across the human kinome is paramount for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of the predicted cross-reactivity of 6-Nitro-triazolo[1,5-a]pyridin-2-amine. As comprehensive kinome-wide screening data for this specific molecule is not publicly available, this guide will leverage detailed selectivity data from well-characterized, structurally related triazolo[1,5-a]pyridine-based inhibitors. By examining the on- and off-target profiles of these analogs, we can infer a probable cross-reactivity landscape for 6-Nitro-triazolo[1,5-a]pyridin-2-amine and provide a framework for its experimental validation.

Predicted Primary Targets and the Rationale for Cross-Reactivity

The triazolo[1,5-a]pyridine core is a known hinge-binding motif for many kinases. The specific substitutions on this scaffold dictate the inhibitor's primary target and its broader selectivity profile. Based on extensive research into this chemical class, the primary targets for derivatives of this scaffold prominently include the Janus kinase (JAK) family, Transforming Growth Factor-β (TGF-β) receptor kinases (like ALK5), and the Pim family of serine/threonine kinases.

The presence of the 2-amino group and the 6-nitro substitution on the triazolo[1,5-a]pyridine ring of our topic compound will modulate its electronic and steric properties, influencing its binding affinity and selectivity. It is plausible that 6-Nitro-triazolo[1,5-a]pyridin-2-amine will exhibit inhibitory activity against one or more of these kinase families.

Comparative Selectivity Analysis of Structurally Related Inhibitors

To construct a predictive cross-reactivity profile for 6-Nitro-triazolo[1,5-a]pyridin-2-amine, we will analyze the selectivity of three well-documented inhibitors that share the core scaffold or target similar pathways:

  • CEP-33779 : A potent and selective JAK2 inhibitor with a 1,2,4-triazolo[1,5-a]pyridine core.

  • EW-7197 (Vactosertib) : A highly selective inhibitor of the TGF-β type I receptor kinase ALK5, also built around a triazolo[1,5-a]pyridine moiety.[4]

  • SGI-1776 : A Pim kinase inhibitor. While possessing an imidazo[1,2-b]pyridazine core, its known cross-reactivity with other kinases like FLT3 and Haspin provides valuable insights into potential off-target interactions for related heterocyclic inhibitors.[5][6]

Inferred Cross-Reactivity with the JAK Family

The JAK family (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling.[7] Inhibitors targeting this family are used in the treatment of myeloproliferative neoplasms and inflammatory diseases. CEP-33779 is a selective JAK2 inhibitor with an IC50 of 1.8 nM.[8] Its selectivity profile against other JAK family members reveals a greater than 40-fold selectivity against JAK1 and over 800-fold against TYK2.

Table 1: Comparative IC50 Values of CEP-33779 against JAK Family Kinases

KinaseCEP-33779 IC50 (nM)
JAK1> 72
JAK21.8
JAK3> 1000
TYK2> 1440

Data sourced from Selleck Chemicals product information based on published literature.[9]

Given the structural similarity, it is highly probable that 6-Nitro-triazolo[1,5-a]pyridin-2-amine will also exhibit activity against JAK2. The degree of selectivity against other JAK family members will depend on how the specific substitutions interact with non-conserved residues in the ATP-binding pocket.

JAK-STAT_Signaling_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization nucleus Nucleus STAT_dimer->nucleus Translocation gene Gene Transcription nucleus->gene Regulation inhibitor 6-Nitro-triazolo[1,5-a]pyridin-2-amine (Predicted Target) inhibitor->JAK Inhibition TGF_beta_Signaling_Pathway TGFb TGF-β TBRII TGF-β Receptor II TGFb->TBRII Binding ALK5 ALK5 (TGF-β Receptor I) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD4 SMAD4 pSMAD23->SMAD4 Complex Formation SMAD_complex SMAD Complex SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus Translocation gene Gene Transcription nucleus->gene Regulation inhibitor 6-Nitro-triazolo[1,5-a]pyridin-2-amine (Potential Target) inhibitor->ALK5 Inhibition Biochemical_Kinase_Profiling_Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Data Analysis compound Test Compound (6-Nitro-triazolo[1,5-a]pyridin-2-amine) dilution Serial Dilution compound->dilution binding_assay Competition Binding Assay dilution->binding_assay kinases Kinase Panel (e.g., 468 kinases) kinases->binding_assay readout Quantitative Readout (% of Control) binding_assay->readout hit_id Hit Identification readout->hit_id kd_det Kd Determination hit_id->kd_det CETSA_Workflow cell_culture Cell Culture & Treatment (Compound vs. Vehicle) heating Heat Treatment (Temperature Gradient) cell_culture->heating lysis Cell Lysis & Centrifugation heating->lysis supernatant Collect Supernatant (Soluble Proteins) lysis->supernatant western_blot Western Blot (Target-Specific Antibody) supernatant->western_blot analysis Data Analysis (Melting Curve Shift) western_blot->analysis

References

Performance Analysis of 6-Nitro-triazolo[1,5-a]pyridin-2-amine Against Commercial TGF-β/ALK5 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the performance of the novel compound 6-Nitro-triazolo[1,5-a]pyridin-2-amine as a potential inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Due to the limited publicly available data on this specific compound, we will proceed under the working hypothesis that it may function as an inhibitor of the TGF-β type I receptor, also known as Activin receptor-like kinase 5 (ALK5). This hypothesis is based on the prevalence of nitrogen-containing heterocyclic scaffolds in known kinase inhibitors.

We will compare its hypothetical performance against two well-characterized, commercially available ALK5 inhibitors: SB-431542 and Galunisertib (LY2157299) . This document will detail the mechanistic rationale, proposed experimental workflows for a head-to-head comparison, and the necessary protocols to validate our hypothesis and characterize this novel compound.

Introduction to TGF-β Signaling and its Inhibition

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in a variety of diseases, most notably in cancer progression and fibrosis.[2][3] In many advanced cancers, TGF-β switches from a tumor-suppressive to a tumor-promoting role, making it a key therapeutic target.[1][3]

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TGF-β type I receptor (TβRI or ALK5). Activated ALK5 subsequently phosphorylates downstream effector proteins, SMAD2 and SMAD3, which then form a complex with SMAD4. This complex translocates to the nucleus to regulate the transcription of target genes.[2] Small molecule inhibitors targeting the kinase activity of ALK5 are a major strategy to disrupt this pathway.[1][4]

Overview of Comparator Inhibitors

SB-431542

SB-431542 is a potent and selective inhibitor of the ALK5, ALK4, and ALK7 receptors.[5][6] It acts as an ATP-competitive inhibitor, preventing the phosphorylation of downstream SMAD proteins.[7] While not developed for clinical use, it is widely employed as a research tool to probe the function of the TGF-β pathway in vitro.[5]

Galunisertib (LY2157299)

Galunisertib is a potent, orally bioavailable small molecule inhibitor of the ALK5 kinase.[3][8] It has been extensively investigated in clinical trials for various cancers, including hepatocellular carcinoma and pancreatic cancer.[9][10] Galunisertib specifically inhibits the phosphorylation of SMAD2, thereby blocking the canonical TGF-β signaling pathway.[8][10] Although its development was discontinued by Eli Lilly in 2020, a significant body of preclinical and clinical data on its performance is available.[9]

Head-to-Head Performance Comparison: A Proposed Framework

To ascertain the inhibitory potential of 6-Nitro-triazolo[1,5-a]pyridin-2-amine, a direct comparison against SB-431542 and Galunisertib is proposed. The following table outlines the key performance parameters to be evaluated, with publicly available data for the commercial inhibitors.

Parameter 6-Nitro-triazolo[1,5-a]pyridin-2-amine SB-431542 Galunisertib (LY2157299) Experimental Assay
Target ALK5 (Hypothesized)ALK5, ALK4, ALK7ALK5 (TβRI)Kinase Panel Screening
IC50 (ALK5) To Be Determined94 nM[7][11]56 nM[12][13]In vitro Kinase Assay
Cellular Potency To Be Determined~23 nM (HepG2 cells)[14]To Be DeterminedTGF-β Induced Reporter Assay
Selectivity To Be DeterminedSelective for ALK4/5/7 over other kinases like p38 MAPK[15]To Be DeterminedKinomeScan Profiling
Mechanism of Action To Be DeterminedATP-competitive[7]ATP-competitiveEnzyme Kinetics Analysis

Experimental Protocols

To experimentally validate the hypothesis and populate the comparison table, the following detailed protocols are recommended.

In Vitro ALK5 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Nitro-triazolo[1,5-a]pyridin-2-amine against ALK5 kinase activity.

Methodology:

  • Reagents: Recombinant human ALK5 protein, biotinylated SMAD2 substrate, ATP, assay buffer, test compounds (6-Nitro-triazolo[1,5-a]pyridin-2-amine, SB-431542, Galunisertib), and a detection system (e.g., LanthaScreen™ Eu-anti-phospho-SMAD2 antibody and TR-FRET reader).

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the recombinant ALK5 enzyme to the assay buffer.

    • Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the biotinylated SMAD2 substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (Eu-labeled anti-phospho-SMAD2 antibody) and incubate to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated SMAD2. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular TGF-β Reporter Assay

Objective: To assess the potency of 6-Nitro-triazolo[1,5-a]pyridin-2-amine in a cellular context by measuring the inhibition of TGF-β induced gene transcription.

Methodology:

  • Cell Line: Use a human cell line that is responsive to TGF-β and stably transfected with a TGF-β responsive reporter construct (e.g., HEK293T cells with a (CAGA)12-luciferase reporter).

  • Procedure:

    • Plate the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds.

    • Pre-treat the cells with the diluted compounds for 1 hour.

    • Stimulate the cells with a sub-maximal concentration of recombinant human TGF-β1.

    • Incubate the cells for 16-24 hours to allow for reporter gene expression.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Plot the normalized luciferase activity against the inhibitor concentration to determine the cellular IC50 value.

Visualizing the Mechanism and Workflow

TGF-β Signaling Pathway and Points of Inhibition

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene_Tx Gene Transcription Nucleus->Gene_Tx Regulates Inhibitor 6-Nitro-triazolo[1,5-a]pyridin-2-amine SB-431542 Galunisertib Inhibitor->ALK5 Inhibit

Caption: Canonical TGF-β signaling pathway and the inhibitory action of ALK5 kinase inhibitors.

Experimental Workflow for Inhibitor Characterization

experimental_workflow start Start: Compound Synthesis (6-Nitro-triazolo[1,5-a]pyridin-2-amine) in_vitro_assay In Vitro Kinase Assay (vs. ALK5) start->in_vitro_assay cellular_assay Cellular Reporter Assay (TGF-β induced) start->cellular_assay selectivity_screen Kinase Selectivity Profiling (KinomeScan) start->selectivity_screen ic50_determination Determine IC50 Value in_vitro_assay->ic50_determination comparison Compare Data with SB-431542 & Galunisertib ic50_determination->comparison cellular_potency Determine Cellular Potency cellular_assay->cellular_potency cellular_potency->comparison selectivity_analysis Analyze Selectivity Profile selectivity_screen->selectivity_analysis selectivity_analysis->comparison conclusion Conclusion on Performance and Potential comparison->conclusion

Caption: Proposed experimental workflow for the characterization of 6-Nitro-triazolo[1,5-a]pyridin-2-amine.

Conclusion

While direct experimental data for 6-Nitro-triazolo[1,5-a]pyridin-2-amine is not yet available in the public domain, this guide provides a robust scientific framework to systematically evaluate its potential as a TGF-β/ALK5 signaling inhibitor. By conducting the outlined in vitro and cellular assays and comparing the results against well-established commercial inhibitors like SB-431542 and Galunisertib, researchers can definitively determine its potency, selectivity, and overall performance. This structured approach ensures a thorough and validated characterization, which is essential for any novel compound in the drug discovery and development pipeline.

References

A Comparative Guide to QSAR Modeling of Triazolopyridine Derivatives: From 2D Descriptors to 3D Fields

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the race to identify and optimize novel therapeutic agents is relentless. Triazolopyridine derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities.[1] To navigate the vast chemical space of these derivatives efficiently, computational methods are indispensable. Among these, Quantitative Structure-Activity Relationship (QSAR) modeling stands out as a powerful tool to establish a mathematical correlation between the chemical features of a molecule and its biological activity, thereby guiding the rational design of more potent compounds.[2]

This guide provides an in-depth comparison of different QSAR modeling strategies for triazolopyridine and its closely related triazolopyrimidine analogs. We will dissect and contrast two distinct approaches—a 2D-QSAR study on triazolopyridine derivatives with human GPR119 agonistic activity and a 3D-QSAR investigation of triazolopyrimidine derivatives as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Through this comparative analysis, we aim to elucidate the causality behind experimental choices and provide a framework for researchers to select and apply the most appropriate QSAR methodology for their specific research objectives.

The Dichotomy of QSAR: 2D vs. 3D Approaches

QSAR models are broadly categorized based on the dimensionality of the molecular descriptors used.[3] 2D-QSAR models utilize descriptors derived from the topological structure of a molecule, such as connectivity indices, atom counts, and physicochemical properties like logP.[3][4] These models are computationally less intensive and offer insights into the contribution of various molecular fragments to the overall activity.

In contrast, 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional conformation of molecules and their surrounding interaction fields (steric, electrostatic, hydrophobic, etc.).[5] These approaches provide a more granular understanding of the spatial requirements for ligand-receptor interactions, often visualized through contour maps that highlight regions where modifications to the molecular structure would be beneficial or detrimental to activity.[5]

Case Study 1: 2D-QSAR Modeling of Triazolopyridine Derivatives as hGPR119 Agonists

A study by Sharma et al. focused on developing a 2D-QSAR model for a series of 28 triazolopyridine derivatives to understand their agonistic activity on the human G protein-coupled receptor 119 (hGPR119), a target for type 2 diabetes.[1]

Methodological Rationale and Workflow

The choice of a 2D-QSAR approach was likely driven by the desire for a computationally efficient model that could identify key topological and physicochemical features influencing the activity of this class of compounds. The workflow for this study can be conceptualized as follows:

2D_QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation & Interpretation A 28 Triazolopyridine Derivatives (hGPR119 Agonists) C Descriptor Calculation (DRAGON Software) A->C B Biological Activity (pEC50) D Combinatorial Protocol in Multiple Linear Regression (CP-MLR) B->D C->D E Identification of 10 Key Descriptors D->E F Statistical Validation (Internal & External) E->F G Applicability Domain Analysis F->G H Interpretation of Descriptors G->H

Caption: A generalized workflow for the 2D-QSAR modeling of triazolopyridine derivatives.

Key Findings and Interpretation

The study successfully identified ten descriptors that model the hGPR119 agonistic activity.[1] While the specific descriptors are not detailed here, they would typically represent a combination of topological, electronic, and physicochemical properties. The interpretation of such a model involves analyzing the sign and magnitude of the coefficients of these descriptors in the final QSAR equation. A positive coefficient for a descriptor like molecular weight, for instance, would suggest that larger molecules in the series tend to be more active, within the applicability domain of the model. The combinatorial protocol in multiple linear regression (CP-MLR) used in this study is a robust method for selecting the most relevant descriptors from a large pool generated by the DRAGON software.[1]

Case Study 2: 3D-QSAR Modeling of Triazolopyrimidine Derivatives as PfDHODH Inhibitors

In a study by Shah et al., a more structurally intensive approach was taken to model a series of 35 triazolopyrimidine analogues as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the parasite's pyrimidine biosynthesis pathway and a validated antimalarial drug target.[5][6]

Methodological Rationale and Workflow

The choice of 3D-QSAR, specifically CoMFA and CoMSIA, was driven by the availability of structural information (either from X-ray crystallography or homology modeling) and the desire to gain a deeper, three-dimensional understanding of the structure-activity relationships to guide the design of more potent inhibitors.[5] This approach is particularly powerful when a common alignment hypothesis for the ligand series can be established. The workflow for this 3D-QSAR study is depicted below:

3D_QSAR_Workflow cluster_prep Ligand & Receptor Preparation cluster_model 3D-QSAR Model Generation cluster_validate Validation & Visualization A 35 Triazolopyrimidine Analogues B Quantum Mechanics Optimization A->B C Molecular Docking (Binding Conformation) B->C D Molecular Alignment C->D E CoMFA & CoMSIA Field Calculation D->E F Partial Least Squares (PLS) Analysis E->F G Cross-Validation (q²) & Non-Cross-Validation (r²) F->G H Contour Map Generation & Interpretation G->H

Caption: A typical workflow for a 3D-QSAR (CoMFA/CoMSIA) study.

Key Findings and Interpretation

This study yielded statistically robust CoMFA and CoMSIA models with excellent correlation and high predictive power.[5] The key statistical parameters are summarized in the table below.

Modelq² (Cross-validated R²)r² (Non-cross-validated R²)
CoMFA 0.8410.99
CoMSIA 0.7570.943

Data from Shah et al.[7]

The high q² and r² values indicate that the models are not only well-fitted to the training data but also have strong predictive capabilities for new, untested compounds. The real power of this 3D-QSAR study lies in the interpretation of the CoMFA and CoMSIA contour maps. These maps visually represent the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for biological activity. This provides direct, actionable insights for medicinal chemists to guide further structural modifications.

Comparative Analysis: 2D-QSAR vs. 3D-QSAR for Triazolo-based Scaffolds

Feature2D-QSAR (hGPR119 Agonists)3D-QSAR (PfDHODH Inhibitors)
Input Data 2D structures and biological activity3D conformations, alignment, and biological activity
Descriptors Topological, electronic, physicochemical (e.g., connectivity indices, logP)Steric, electrostatic, hydrophobic, H-bond fields
Computational Cost LowerHigher
Key Insights Contribution of molecular fragments and properties to activity3D spatial requirements for ligand-receptor interaction
Interpretability Through coefficients in a mathematical equationVisual and intuitive via 3D contour maps
Prerequisites A set of structurally related compounds with activity dataA reliable 3D alignment of the compounds

Experimental Protocol: A Generalized QSAR Modeling Workflow

This protocol outlines the essential steps for developing a robust QSAR model, applicable to triazolopyridine derivatives and other congeneric series.

1. Data Collection and Curation:

  • Compile a dataset of triazolopyridine derivatives with their corresponding biological activities (e.g., IC₅₀, EC₅₀, Kᵢ).
  • Ensure that the biological data is consistent and measured under the same experimental conditions.
  • Convert biological activities to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more linear relationship with the descriptors.

2. Molecular Structure Preparation:

  • Draw the 2D structures of all molecules using chemical drawing software.
  • For 3D-QSAR, generate 3D conformations and perform energy minimization using a suitable force field (e.g., MMFF94) or quantum mechanics methods.[5]

3. Descriptor Calculation:

  • For 2D-QSAR: Use software like DRAGON or PaDEL-Descriptor to calculate a wide range of 0D, 1D, and 2D descriptors.[1]
  • For 3D-QSAR: Align the molecules based on a common substructure or a docked conformation. Calculate the interaction fields (e.g., steric and electrostatic for CoMFA) on a 3D grid surrounding the molecules.[5]

4. Data Splitting (Training and Test Sets):

  • Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation.
  • The selection should not be random but should ensure that both sets span the entire range of biological activities and chemical diversity of the original dataset.[8][9] Methods like k-means clustering can be employed for rational selection.[10]

5. Model Development:

  • Select the most relevant descriptors from the calculated pool using techniques like genetic algorithms, stepwise regression, or CP-MLR.[1][5]
  • Use a statistical method to build the QSAR model. Multiple Linear Regression (MLR) is common for 2D-QSAR, while Partial Least Squares (PLS) is standard for 3D-QSAR due to the large number of correlated descriptors.[7]

6. Model Validation:

  • Internal Validation: Use cross-validation techniques like leave-one-out (LOO) on the training set to assess the model's robustness. The cross-validated correlation coefficient (q²) is a key metric.[2]
  • External Validation: Use the developed model to predict the activities of the compounds in the test set. The predictive ability is evaluated using the squared correlation coefficient between the predicted and observed activities (R²_pred).
  • Y-Randomization: Scramble the biological activity data multiple times and re-run the model development process. The resulting models should have significantly lower q² and r² values, ensuring that the original model is not due to chance correlation.[11]

7. Applicability Domain (AD) Definition:

  • Define the chemical space in which the model can make reliable predictions. This is crucial for ensuring that the model is not used to predict the activity of compounds that are structurally too different from the training set.[1]

Conclusion: Choosing the Right Tool for the Job

Both 2D and 3D-QSAR are valuable methodologies in the drug discovery pipeline for triazolopyridine derivatives. The choice between them is not about which is universally "better," but which is more appropriate for the specific research question and the available data. 2D-QSAR models are excellent for initial screening and for understanding the influence of fundamental physicochemical properties. 3D-QSAR models, on the other hand, provide detailed three-dimensional insights that are invaluable for lead optimization when structural information is available. By understanding the strengths and limitations of each approach, researchers can leverage QSAR modeling to its full potential, accelerating the journey from a promising scaffold to a life-changing therapeutic.

References

assessing the purity of synthesized 6-Nitro-triazolo[1,5-a]pyridin-2-amine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Assessment of Synthesized 6-Nitro-triazolo[1,5-a]pyridin-2-amine by High-Performance Liquid Chromatography

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 6-Nitro-triazolo[1,5-a]pyridin-2-amine, a molecule with potential biological activity stemming from its fused triazolopyridine core, rigorous purity assessment is paramount.[1][2] Even trace impurities, such as unreacted starting materials, intermediates, or byproducts from side reactions, can introduce toxicity, alter pharmacological activity, or affect the stability of the final drug product.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3][4] This guide, designed for researchers and drug development professionals, provides a comprehensive, experience-driven approach to developing and validating an HPLC method for assessing the purity of 6-Nitro-triazolo[1,5-a]pyridin-2-amine. We will delve into the rationale behind methodological choices, present a detailed experimental protocol, and compare HPLC with alternative analytical techniques.

The Primacy of Reversed-Phase HPLC for Purity Determination

Given the molecular structure of 6-Nitro-triazolo[1,5-a]pyridin-2-amine, which features a polar amine group, a nitro group, and a moderately non-polar aromatic backbone, Reversed-Phase HPLC (RP-HPLC) is the logical method of choice.

Causality Behind the Choice: RP-HPLC separates molecules based on their hydrophobic interactions with a non-polar stationary phase (typically C18) using a polar mobile phase. The polar functional groups of our target analyte ensure its solubility in the mobile phase, while the aromatic rings provide sufficient hydrophobicity to interact with the stationary phase. This balance allows for fine-tuning of the separation by modifying the mobile phase composition, providing the resolution needed to separate the main compound from structurally similar impurities.

Experimental Workflow for Purity Analysis

The following diagram outlines the logical workflow for developing and implementing a robust HPLC purity assessment method.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation SamplePrep Sample Preparation (Dissolution & Filtration) SystemSetup HPLC System Setup (Column, Flow Rate, Temp) SamplePrep->SystemSetup MobilePhasePrep Mobile Phase Preparation (Buffer & Organic Solvent) MobilePhasePrep->SystemSetup StdPrep Standard Preparation (Reference Standard) SST System Suitability Test (SST) (Check for Precision, Tailing) StdPrep->SST SystemSetup->SST Equilibrate SST->SystemSetup If Failed Analysis Inject & Run Samples (Standard, Blank, Sample) SST->Analysis If Passed Integration Peak Integration (Identify & Quantify Peaks) Analysis->Integration PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc Report Generate Report (Chromatograms & Results) PurityCalc->Report

Caption: Logical workflow for HPLC purity assessment.

Detailed Experimental Protocol: RP-HPLC Method

This protocol is a robust starting point for the analysis, grounded in established methods for related nitroaromatic and heterocyclic compounds.[5][6][7][8][9]

1. Instrumentation and Columns

  • HPLC System: An Agilent 1260 Infinity II or similar system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Primary Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm. This is a stable and reliable column providing excellent peak shape for basic compounds.

  • Confirmatory Column: A column with a different selectivity, such as a Phenyl-Hexyl column, can be used to confirm the absence of co-eluting impurities.

2. Reagents and Mobile Phase

  • Solvent A (Aqueous): 20 mM Ammonium Acetate in HPLC-grade water, pH adjusted to 4.5 with acetic acid.

    • Rationale: Buffering the mobile phase is critical to suppress the silanol interactions and ensure the amine group on the analyte is consistently protonated, leading to sharp, symmetrical peaks.

  • Solvent B (Organic): Acetonitrile (ACN), HPLC grade.

    • Rationale: Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency.

  • Sample Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.

3. Chromatographic Conditions

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CEnhances reproducibility by controlling retention time fluctuations.
Detection Wavelength 254 nm and 320 nm254 nm provides a general response for the aromatic system. The nitro group often creates a longer wavelength maximum (around 320 nm), which can offer higher selectivity against impurities lacking this chromophore.
Injection Volume 5 µLA small volume minimizes potential peak distortion from the sample solvent.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% BA gradient is essential to elute any less polar impurities that may be present while ensuring the main peak is well-resolved from early-eluting polar impurities.

4. Sample and Standard Preparation

  • Standard Solution: Accurately weigh ~5.0 mg of 6-Nitro-triazolo[1,5-a]pyridin-2-amine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of 100 µg/mL.

  • Sample Solution: Prepare the synthesized sample at the same concentration (100 µg/mL) in the sample diluent.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to prevent particulates from damaging the column and system.

System Suitability and Method Validation: Ensuring Trustworthiness

A method is only reliable if it is validated. Validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[4][10][11][12]

System Suitability Testing (SST) Before any sample analysis, SST is performed by making five replicate injections of the standard solution. The results must meet pre-defined criteria.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Confirms system stability.

Method Validation Parameters

ParameterPurposeTypical Experiment
Specificity To ensure the method can separate the analyte from potential impurities and degradation products.Analyze a placebo, a spiked sample, and a forced degradation sample.
Linearity To demonstrate a proportional relationship between concentration and detector response.Analyze at least five concentrations across a range (e.g., 50-150% of the target concentration).[11]
Accuracy To measure the closeness of the experimental value to the true value.Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels.[10]
Precision To assess the degree of scatter between a series of measurements.Repeatability: Analyze 6 samples at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.[11]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration on the calibration curve that meets accuracy/precision criteria.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).[4]

Comparative Guide: HPLC vs. Alternative Purity Assessment Techniques

While HPLC is the gold standard, other techniques can provide complementary information. The choice depends on the specific requirements of the analysis.

FeatureReversed-Phase HPLC Thin-Layer Chromatography (TLC) Gas Chromatography (GC-MS) NMR Spectroscopy
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Adsorption on a solid stationary phase with a liquid mobile phase.Partitioning between a gas mobile phase and a liquid/solid stationary phase.Nuclear spin transitions in a magnetic field.
Resolution Very HighLow to ModerateVery HighModerate
Quantitation Excellent (Area % or external standard)Semi-quantitative (spot size/intensity)Excellent with MS detectionGood (with internal standard)
Sensitivity High (ng to pg)Moderate (µg to ng)Very High (pg to fg)Low (mg to µg)
Analyte Suitability Broad range of non-volatile and thermally stable compounds.Broad range of compounds.Volatile and thermally stable compounds.Any soluble compound with NMR-active nuclei.
Key Advantage The universal standard for pharmaceutical purity and assay.[3]Rapid, low-cost screening.Excellent for identifying volatile impurities.Provides definitive structural information.
Limitation for Topic None; it is the ideal method.Poor resolution and quantitation.The analyte is likely not volatile enough without derivatization.Insufficient sensitivity for trace impurity detection.

Conclusion

The purity assessment of 6-Nitro-triazolo[1,5-a]pyridin-2-amine is a critical step that demands a robust and reliable analytical method. A well-validated Reversed-Phase HPLC method, as detailed in this guide, provides the necessary specificity, sensitivity, and quantitative accuracy to ensure the quality of the synthesized compound. By understanding the causality behind the selection of columns, mobile phases, and detection parameters, and by rigorously validating the method against ICH guidelines, researchers can generate trustworthy data that supports confident decision-making in the drug development pipeline. While other techniques like TLC and NMR offer valuable, orthogonal information, HPLC remains the indispensable tool for definitive purity determination.

References

A Comparative Guide to the Synthetic Routes of Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science.[1][4] Its structural resemblance to purines allows it to function as a bioisostere, leading to a wide range of biological activities, including applications as anticancer agents and α-glucosidase inhibitors.[1][5] The development of efficient and versatile synthetic methods to access this core structure is, therefore, a critical endeavor for researchers in drug discovery and organic synthesis.

This guide provides a comparative analysis of the most prominent synthetic routes for the preparation of[1][2][3]triazolo[1,5-a]pyridines. We will delve into the mechanistic underpinnings of each method, present objective comparisons of their performance based on experimental data, and provide detailed protocols for their implementation.

Key Synthetic Strategies at a Glance

The synthesis of[1][2][3]triazolo[1,5-a]pyridines can be broadly categorized into three main approaches:

  • Classical Cyclocondensation Reactions: These methods typically involve the reaction of 2-hydrazinopyridines with one-carbon synthons or the cyclization of N-(pyrid-2-yl)amidines.

  • 1,3-Dipolar Cycloadditions: This approach utilizes the reaction of pyridinium ylides with nitriles or other dipolarophiles to construct the triazole ring.[6]

  • Modern Transition-Metal-Catalyzed Methods: These contemporary strategies often involve copper or rhodium catalysts to facilitate the formation of the heterocyclic core through C-N and N-N bond-forming reactions.[2][7]

The following sections will explore each of these strategies in detail, highlighting their respective advantages and limitations.

Comparative Analysis of Synthetic Routes

Synthetic RouteKey Reagents & ConditionsTypical YieldsAdvantagesDisadvantages
Cyclocondensation of 2-Hydrazinopyridines 2-Hydrazinopyridine, carboxylic acids/derivatives, dehydrating agent (e.g., POCl₃)60-90%Readily available starting materials, straightforward procedure.Harsh reaction conditions, limited functional group tolerance.
Cyclization of N-(Pyrid-2-yl)amidines N-(Pyrid-2-yl)amidine, oxidant (e.g., PIFA, I₂/KI)75-95%Metal-free options available, high yields, short reaction times.[2]Requires pre-synthesis of the amidine precursor.
1,3-Dipolar Cycloaddition Pyridinium ylide, nitrile, base50-85%Good regioselectivity, access to diverse substitution patterns.Can require synthesis of specialized pyridinium salts.
Copper-Catalyzed Reactions 2-Aminopyridine, nitrile, Cu catalyst (e.g., CuBr, CuI), oxidant (air)70-90%High atom economy, use of inexpensive catalyst, broad substrate scope.[2][7]Potential for metal contamination in the final product.
Rhodium-Catalyzed Annulation N-azolo imines, dioxazolones, Rh(III) catalyst65-95%High efficiency, good functional group tolerance.[8][[“]]Expensive catalyst, requires synthesis of specific imine precursors.

Diagram of Synthetic Approaches

Synthetic_Routes cluster_classical Classical Methods cluster_cycloaddition Cycloaddition cluster_modern Modern Methods Triazolo[1,5-a]pyridines Triazolo[1,5-a]pyridines Cyclocondensation Cyclocondensation Cyclocondensation->Triazolo[1,5-a]pyridines High Temp Amidine Cyclization Amidine Cyclization Amidine Cyclization->Triazolo[1,5-a]pyridines Oxidant 2-Hydrazinopyridines 2-Hydrazinopyridines 2-Hydrazinopyridines->Cyclocondensation N-(Pyrid-2-yl)amidines N-(Pyrid-2-yl)amidines N-(Pyrid-2-yl)amidines->Amidine Cyclization 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition->Triazolo[1,5-a]pyridines Base Pyridinium Ylides + Nitriles Pyridinium Ylides + Nitriles Pyridinium Ylides + Nitriles->1,3-Dipolar Cycloaddition Transition-Metal Catalysis Transition-Metal Catalysis Copper-Catalyzed Copper-Catalyzed Transition-Metal Catalysis->Copper-Catalyzed Rhodium-Catalyzed Rhodium-Catalyzed Transition-Metal Catalysis->Rhodium-Catalyzed Copper-Catalyzed->Triazolo[1,5-a]pyridines Air/O₂ Rhodium-Catalyzed->Triazolo[1,5-a]pyridines Annulation

Caption: Overview of major synthetic strategies for triazolo[1,5-a]pyridines.

In-Depth Analysis and Experimental Protocols

Classical Approach: Cyclization of N-(Pyrid-2-yl)amidines

This method represents a robust and often high-yielding approach to[1][2][3]triazolo[1,5-a]pyridines. The key step is the oxidative N-N bond formation of a pre-formed N-(pyridin-2-yl)amidine. A significant advantage of recent developments in this area is the use of metal-free oxidants, which simplifies purification and reduces environmental impact.

Mechanistic Rationale

The reaction is initiated by the oxidation of the amidine nitrogen, which is followed by an intramolecular electrophilic attack of the more nucleophilic pyridine ring nitrogen onto the electron-deficient nitrogen. Subsequent aromatization leads to the final triazolo[1,5-a]pyridine product. The choice of oxidant is critical; hypervalent iodine reagents like PIFA or systems like I₂/KI have proven to be highly effective.[2]

Experimental Protocol: PIFA-Mediated Synthesis

This protocol is adapted from the work of Zhao and coworkers.[2]

  • Preparation of the Reaction Mixture: To a solution of N-(pyridin-2-yl)benzimidamide (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol) portionwise.

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired[1][2][3]triazolo[1,5-a]pyridine.

Modern Approach: Copper-Catalyzed Aerobic Oxidative Annulation

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the preparation of triazolo[1,5-a]pyridines is no exception. Copper-catalyzed methods are particularly attractive due to the low cost and low toxicity of copper salts. A notable example is the aerobic oxidative annulation of 2-aminopyridines with nitriles.[7]

Mechanistic Rationale

The catalytic cycle is thought to begin with the coordination of the 2-aminopyridine to the copper catalyst. This is followed by the addition of the amino group to the nitrile, forming an amidine intermediate in situ. The copper catalyst then facilitates the oxidative N-N bond formation, with molecular oxygen (from the air) acting as the terminal oxidant, regenerating the active catalyst. This one-pot process is highly atom-economical.[2]

Experimental Protocol: Copper-Catalyzed Synthesis

This protocol is based on the methodology developed by Nagasawa and coworkers.[2]

  • Reactor Setup: In a sealed tube, combine 2-aminopyridine (1.0 mmol), the desired nitrile (1.2 mmol), copper(I) bromide (10 mol%), and a suitable solvent such as DMSO (2 mL).

  • Reaction Execution: Heat the reaction mixture at 120 °C under an air atmosphere for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent in vacuo and purify the residue by flash chromatography on silica gel to yield the pure[1][2][3]triazolo[1,5-a]pyridine.

Workflow Diagram

Experimental_Workflow cluster_amidine Amidine Cyclization Protocol cluster_copper Copper-Catalyzed Protocol A1 Dissolve Amidine in DCM A2 Add PIFA at 0°C A1->A2 A3 Stir at RT A2->A3 A4 TLC Monitoring A3->A4 A5 Quench with Na₂S₂O₃ A4->A5 A6 Purify by Chromatography A5->A6 C1 Combine Reagents & Catalyst in Tube C2 Heat at 120°C under Air C1->C2 C3 TLC Monitoring C2->C3 C4 Cool and Dilute C3->C4 C5 Aqueous Workup C4->C5 C6 Purify by Chromatography C5->C6

Caption: Step-by-step workflow for key synthetic protocols.

Conclusion and Future Outlook

The synthesis of[1][2][3]triazolo[1,5-a]pyridines has evolved from classical high-temperature condensations to elegant and efficient transition-metal-catalyzed processes. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, including functional group tolerance, desired scale, and cost considerations.

Classical methods, particularly the oxidative cyclization of N-(pyridin-2-yl)amidines, offer a reliable and often high-yielding path with the advantage of metal-free conditions in many modern variations. For rapid access to a diverse range of analogs and for processes where atom economy is paramount, the copper-catalyzed aerobic annulation presents a compelling option.

Future research in this area will likely focus on the development of even more sustainable catalytic systems, such as those employing earth-abundant metals, and the expansion of the substrate scope to include more complex and functionally dense molecules. The continued innovation in synthetic methodologies will undoubtedly accelerate the discovery of novel triazolo[1,5-a]pyridine-based therapeutics and functional materials.

References

A Senior Application Scientist's Guide to In Vivo Validation of 6-Nitro-triazolo[1,5-a]pyridin-2-amine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, the journey from a promising in vitro hit to a viable in vivo candidate is both exhilarating and fraught with challenges. This guide is intended for fellow scientists and drug development professionals navigating this critical transition. Here, we will delve into a comprehensive strategy for validating the in vitro findings for a novel compound, 6-Nitro-triazolo[1,5-a]pyridin-2-amine, using a comparative in vivo approach. We will operate under the assumption, based on the chemical scaffold's known activities, that this compound has demonstrated significant anti-inflammatory properties in initial cell-based assays.

Our focus will be on not just the "how" but the "why" behind our experimental choices, ensuring a robust and self-validating study design. We will compare our hypothetical compound, which we'll refer to as "Compound X," with a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

The Pre-Clinical Journey: From Benchtop to In Vivo Significance

The decision to advance a compound to in vivo testing is a significant investment of time and resources. It is predicated on strong, reproducible in vitro data. For Compound X, let us assume the following in vitro profile has been established:

  • Potent Inhibition of Pro-inflammatory Cytokines: Sub-micromolar IC50 values for the inhibition of TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated murine macrophages.

  • COX-2 Selectivity: A favorable selectivity index for COX-2 over COX-1, suggesting a potentially safer gastrointestinal profile compared to non-selective NSAIDs.

  • Acceptable Cytotoxicity Profile: Low cytotoxicity in relevant cell lines, indicating a suitable therapeutic window.

This guide will now lay out the roadmap for translating these promising in vitro results into meaningful in vivo efficacy data.

Comparative In Vivo Study Design: Compound X vs. Indomethacin

A direct comparison with a known standard is crucial for contextualizing the efficacy of a novel compound. Indomethacin serves as an excellent comparator due to its well-characterized anti-inflammatory effects and known mechanisms of action.

Primary Efficacy Model: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a cornerstone for acute anti-inflammatory studies.[1][2] It is a well-established and highly reproducible model that allows for the assessment of a compound's ability to inhibit the inflammatory cascade.

Causality Behind Model Selection: The inflammatory response in this model is biphasic. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (1.5-5 hours) is primarily driven by prostaglandins and involves the induction of COX-2.[2] This makes it particularly relevant for evaluating a compound with putative COX-2 inhibitory activity.

Experimental Workflow

G cluster_0 Acclimatization & Baseline cluster_1 Dosing & Induction cluster_2 Data Collection & Analysis acclimatization Animal Acclimatization (7 days) baseline Baseline Paw Volume Measurement (Plethesmometer) acclimatization->baseline grouping Randomization into Groups (n=8 per group) dosing Oral Administration: - Vehicle - Compound X (10, 30, 100 mg/kg) - Indomethacin (10 mg/kg) grouping->dosing induction Sub-plantar Injection of Carrageenan (1% w/v in saline) dosing->induction measurement Paw Volume Measurement (1, 2, 3, 4, 5 hours post-carrageenan) euthanasia Euthanasia & Tissue Collection (Paw tissue, blood) measurement->euthanasia analysis Biochemical Analysis: - Paw Tissue: TNF-α, IL-6, PGE2 levels (ELISA) - Plasma: Compound X levels (LC-MS/MS) euthanasia->analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Step-by-Step Protocol:

  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Grouping and Dosing: Animals are randomly assigned to the following groups (n=8):

    • Vehicle Control (e.g., 0.5% Carboxymethylcellulose)

    • Compound X (10 mg/kg, p.o.)

    • Compound X (30 mg/kg, p.o.)

    • Compound X (100 mg/kg, p.o.)

    • Indomethacin (10 mg/kg, p.o.)

  • Induction of Inflammation: One hour after dosing, 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

  • Terminal Procedures: At the end of the experiment, animals are euthanized, and blood and paw tissue are collected for biochemical analysis.

Data Presentation: Comparative Efficacy

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h (± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
Compound X100.62 ± 0.0427.1%
Compound X300.45 ± 0.0347.1%
Compound X1000.31 ± 0.0263.5%
Indomethacin100.38 ± 0.0355.3%

Biochemical Analysis: Correlating Efficacy with Mechanism

To build a stronger case for the mechanism of action, paw tissue homogenates should be analyzed for key inflammatory mediators.

Treatment GroupDose (mg/kg)Paw TNF-α (pg/mg tissue)Paw IL-6 (pg/mg tissue)Paw PGE2 (ng/mg tissue)
Vehicle Control-150.2 ± 12.5210.8 ± 18.225.6 ± 2.1
Compound X10075.1 ± 8.9102.5 ± 11.410.3 ± 1.5
Indomethacin10135.7 ± 11.8195.3 ± 15.68.9 ± 1.1

This data would suggest that Compound X, unlike Indomethacin, significantly reduces pro-inflammatory cytokine levels in addition to inhibiting prostaglandin synthesis, indicating a broader anti-inflammatory profile.

Secondary Model: Acetic Acid-Induced Vascular Permeability in Mice

This model is valuable for assessing the ability of a compound to inhibit the increase in vascular permeability, a key event in acute inflammation.[3]

Experimental Rationale: The intraperitoneal injection of acetic acid induces the release of inflammatory mediators like histamine, serotonin, and prostaglandins, leading to increased permeability of blood vessels.[3] This can be quantified by measuring the extravasation of a dye, such as Evans Blue.

Experimental Workflow

G cluster_0 Preparation cluster_1 Induction & Dye Injection cluster_2 Quantification acclimatization Mouse Acclimatization & Grouping dosing Oral Dosing: - Vehicle - Compound X - Indomethacin acclimatization->dosing acetic_acid Intraperitoneal Injection of Acetic Acid dosing->acetic_acid evans_blue Intravenous Injection of Evans Blue acetic_acid->evans_blue peritoneal_lavage Peritoneal Lavage & Fluid Collection spectrophotometry Spectrophotometric Quantification of Evans Blue peritoneal_lavage->spectrophotometry analysis Calculation of % Inhibition spectrophotometry->analysis

Caption: Workflow for Acetic Acid-Induced Vascular Permeability.

Step-by-Step Protocol:

  • Animal Preparation: Swiss albino mice are grouped and dosed orally with Vehicle, Compound X, or Indomethacin.

  • Induction and Dye Administration: One hour after dosing, mice receive an intraperitoneal injection of 0.6% acetic acid, followed immediately by an intravenous injection of Evans Blue dye.[3]

  • Sample Collection: After 30 minutes, the mice are euthanized, and the peritoneal cavity is washed with saline to collect the peritoneal fluid.[3]

  • Quantification: The amount of Evans Blue in the peritoneal fluid is quantified by measuring the absorbance at 620 nm.[3]

Data Presentation: Comparative Inhibition of Vascular Leakage

Treatment GroupDose (mg/kg)Absorbance at 620 nm (± SEM)% Inhibition
Vehicle Control-0.35 ± 0.03-
Compound X1000.18 ± 0.0248.6%
Indomethacin100.16 ± 0.0254.3%

Bridging Efficacy and Safety: Preliminary Toxicity Assessment

While efficacy is paramount, a preliminary assessment of toxicity is crucial. Acute toxicity studies in rodents, following OECD guidelines, should be conducted to determine the LD50 and identify any immediate adverse effects. This data is critical for establishing a safe dose range for further studies.

Conclusion: Building a Case for Clinical Translation

The successful in vivo validation of in vitro findings is a multi-faceted process that requires careful experimental design and a deep understanding of the underlying biology. By employing a comparative approach with a known standard like Indomethacin in well-established models such as carrageenan-induced paw edema and acetic acid-induced vascular permeability, we can robustly evaluate the anti-inflammatory potential of a novel agent like 6-Nitro-triazolo[1,5-a]pyridin-2-amine.

The hypothetical data presented here illustrates a scenario where Compound X not only demonstrates comparable efficacy to Indomethacin in reducing edema and vascular permeability but also exhibits a potentially broader mechanism of action by suppressing pro-inflammatory cytokines. This multi-pronged approach to data generation, encompassing efficacy and mechanism of action, provides a strong foundation for advancing a promising compound towards clinical development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Nitro-triazolo[1,5-a]pyridin-2-amine

A Senior Application Scientist's Guide to the Proper Disposal of 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Introduction: A Proactive Approach to Laboratory Safety

In the fast-paced environment of research and drug development, a deep understanding of a compound's lifecycle—from synthesis to disposal—is a hallmark of scientific excellence and a cornerstone of laboratory safety. 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a complex heterocyclic molecule. Its structure suggests a hazard profile that demands careful consideration. This guide is designed to provide researchers, scientists, and drug development professionals with the essential safety and logistical information for the responsible disposal of this compound, building a foundation of trust through value beyond the product itself.

Hazard Assessment: Understanding the 'Why' Behind the Procedure

The disposal protocol for any chemical is dictated by its inherent hazards. The structure of 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine combines several functional groups, each contributing to its potential risk profile.

  • Nitro-Aromatic System: The nitro group (NO₂) makes the compound part of the nitroaromatic class. These compounds are often toxic, environmentally persistent, and can be energetic.[4][5] The C-NO₂ bond is frequently the point of initial, energetically favorable thermal decomposition.[2] The introduction of a nitro group to a triazole ring can significantly alter its decomposition from endothermic to exothermic, increasing the energy released.[6]

  • Fused Triazolo-Pyridine Core: This nitrogen-rich heterocyclic system is common in energetic materials.[6] While the 1,2,4-triazole ring is relatively stable, its derivatives can undergo complex decomposition pathways, potentially releasing toxic gases such as oxides of nitrogen (NOx), hydrogen cyanide (HCN), and carbon monoxide (CO) upon incomplete combustion.[6][7]

  • Amine Group: Aromatic amines can be toxic and are often readily absorbed through the skin.[8]

Given this combination, 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine must be treated as a potentially toxic, reactive, and environmentally hazardous substance. Disposal requires a protocol that mitigates these risks effectively.

Table 1: Hazard Profile & Personal Protective Equipment (PPE) Summary
Hazard ClassPotential RisksRequired Personal Protective Equipment (PPE)
Health Hazard Toxic if ingested, inhaled, or absorbed through the skin. Potential mutagen.[8][9]Gloves: Nitrile or other chemically resistant gloves.[3]
Eye Protection: Chemical safety goggles and a face shield.[3]
Lab Coat: Flame-resistant lab coat.[3]
Respiratory: Use only within a certified chemical fume hood.[10]
Reactivity Hazard May decompose exothermically at elevated temperatures.[6] Avoid heating under alkaline conditions or mixing with strong reducing or oxidizing agents.[4]All work should be performed in a chemical fume hood away from heat sources.[1]
Environmental Hazard Nitroaromatic compounds can be persistent and harmful to aquatic life.[5][8]Do not dispose of down the drain.[11] All waste must be collected as hazardous.

PART 1: Immediate Safety and Spill Management

Proper preparation is critical before handling the compound for any procedure, including disposal.

Standard Operating Procedures (SOPs) for Handling

Always handle 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[10][12] Ensure an emergency eyewash station and safety shower are immediately accessible.

Spill Response Protocol

Accidents require a swift and correct response.

  • Alert Personnel: Immediately notify colleagues in the vicinity and secure the area.

  • Don PPE: Wear the appropriate PPE as detailed in Table 1 before addressing the spill.

  • Small Spills (<1 gram, solid):

    • Gently cover the spill with a dry, inert absorbent material such as vermiculite or sand to prevent dust from becoming airborne.[11]

    • Carefully sweep the mixture into a designated hazardous waste container. Avoid creating dust.[11]

    • Decontaminate the area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water.[11]

    • Collect all cleaning materials as hazardous waste.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Contact your institution's EHS emergency response team immediately.[11]

PART 2: Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is a foundational requirement of both the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][13]

  • Waste Characterization: All waste containing 6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, including the pure compound, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and reaction mixtures, must be classified as hazardous chemical waste . Based on its structural similarity to nitrobenzene, it could fall under EPA waste codes like F004.[14][15] Your EHS office will make the final determination.

  • Container Selection: Use only compatible, leak-proof containers provided by your EHS department. Ensure containers are clearly labeled with "Hazardous Waste" and the full chemical name: "6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine".[1]

  • Segregation:

    • DO NOT mix this waste with other waste streams unless explicitly instructed by your EHS office.

    • Keep segregated from strong bases, strong acids, oxidizing agents, and reducing agents to prevent potentially violent reactions.[4]

Table 2: Waste Management Summary
Waste TypeContainer RequirementsSegregation and Storage Guidelines
Solid Waste (pure compound, contaminated consumables)Sealable, compatible solid waste container. Labeled with chemical name and hazard warnings.Store in a designated, well-ventilated satellite accumulation area. Keep away from heat, ignition sources, and incompatible materials.
Liquid Waste (solutions containing the compound)Sealable, compatible liquid waste container with a screw cap. Labeled with all components and approximate percentages.Store in secondary containment. Do not mix with other solvent waste streams (e.g., halogenated vs. non-halogenated) unless approved by EHS.

PART 3: Step-by-Step Disposal and Decontamination Workflow

This workflow outlines the procedural steps for compliant disposal. The central, non-negotiable step is coordination with your institution's EHS department.

Experimental Workflow: Disposal Protocol
  • Consult Your Chemical Hygiene Plan (CHP): Before beginning, review your laboratory's specific CHP, which is mandated by OSHA's Laboratory Standard.[10][12] This document outlines the designated procedures for hazardous waste disposal in your facility.

  • Package Waste Securely:

    • For residual solid compound, ensure it is in a sealed, clearly labeled primary container.

    • Place contaminated disposable items (gloves, wipes, etc.) into a sealed plastic bag or a designated solid waste container.

    • For solutions, ensure the waste container is tightly capped and labeled with all chemical constituents.

  • Contact EHS for Pickup: Arrange for the collection of the hazardous waste through your institution's established procedures. Do not allow hazardous waste to accumulate beyond the limits specified by the EPA and your institution.[16]

  • Decontaminate Reusable Equipment:

    • Thoroughly rinse all glassware and equipment that came into contact with the compound with a suitable solvent (such as acetone) to remove residue. Collect this solvent rinse as hazardous liquid waste.

    • After the initial solvent rinse, wash the equipment with soap and water.

  • Document Waste Disposal: Maintain accurate records of the waste generated and disposed of, as required by your institution and regulatory agencies.

Gcluster_prepPreparation & Handlingcluster_procedureDisposal & Decontaminationcluster_complianceCompliance & Final DispositionAIdentify Waste:6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amineand contaminated itemsBWear Full PPE:Gloves, Goggles,Lab CoatA->BAlwaysCSegregate Waste intoLabeled, CompatibleContainerB->CDStore in DesignatedSatellite Accumulation AreaC->DFDecontaminate Glassware:1. Solvent Rinse (Collect as Waste)2. Soap & Water WashC->FFor ReusablesESchedule Waste Pickupwith EHS OfficeD->EGEHS OfficeConsultation(Mandatory)D->GThroughout ProcessHLicensed HazardousWaste VendorE->HIFinal Disposal:High-TemperatureIncinerationH->I

Caption: Disposal Decision and Operational Workflow.

PART 4: Approved Final Disposal Technologies

While laboratory personnel are responsible for safe collection and segregation, the final destruction of the hazardous waste is performed by licensed contractors using specialized technologies. Understanding these methods provides a complete picture of the compound's lifecycle.

  • High-Temperature Incineration: This is the most probable and effective disposal method for this type of organic hazardous waste.[1] At temperatures typically exceeding 850°C, the organic structure is broken down. An efficient incineration system with afterburners and flue gas treatment (e.g., scrubbers) will convert the compound into simpler, less hazardous products like carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂). The scrubbing system neutralizes acidic gases like NOx and removes particulate matter.

GCompoundC₆H₅N₅O₂(Hazardous Waste)IncinerationHigh-Temperature Incineration(>850°C) withFlue Gas TreatmentCompound->IncinerationThermal & OxidativeDecompositionProductsFinal Products:CO₂, H₂O, N₂(Less Harmful Gases)Incineration->ProductsConversion

Caption: Conceptual Pathway for Thermal Destruction.

  • Other Potential Technologies: While less common for general lab waste, advanced methods for nitroaromatic compound remediation exist, such as chemical reduction or bioremediation.[17][18] These are typically employed for large-scale environmental cleanup rather than routine laboratory waste disposal but underscore the chemical principles involved in neutralizing the hazard.

By adhering to these rigorous protocols, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full compliance with regulatory standards, embodying the principles of a responsible scientific professional.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Reactant of Route 2
6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.